Schisandrin B
Description
a phytogenic antineoplastic agent with anti-inflammatory activity; isolated from Schisandra plant
Propriétés
IUPAC Name |
3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKSTLPRTWFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976772 | |
| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |
| Record name | Schisandrin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Schisandrin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Schisandrin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gomisin N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Schisandrin B: A Technical Guide on Chemical Structure, Properties, and Therapeutic Potential
This guide provides an in-depth technical overview of Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive synthesis of its chemical characteristics, multifaceted pharmacological activities, and relevant experimental methodologies.
Introduction: The Promise of a Natural Dibenzocyclooctadiene Lignan
This compound (Sch B) is a prominent bioactive compound derived from Schisandra chinensis, a plant with a rich history in traditional Chinese medicine for addressing a range of conditions, including those affecting the central nervous system such as insomnia and amnesia.[1] Modern pharmacological investigations have validated these traditional applications, uncovering this compound's potent antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[2][3][4] Its diverse biological activities have positioned this compound as a compelling candidate for therapeutic development, particularly in the context of oxidative stress-related diseases.[2][5][6]
This guide delves into the core scientific principles underlying this compound's functionality, from its fundamental chemical structure to its complex interactions with cellular signaling pathways. By providing a blend of established knowledge and practical insights, this document aims to equip researchers with the necessary information to explore the full therapeutic potential of this promising natural compound.
Chemical Identity and Physicochemical Properties
This compound, also known as γ-Schisandrin or Wuweizisu B, is a dibenzocyclooctadiene lignan.[7][8] Its unique chemical architecture is the foundation of its biological activities.
Chemical Structure and Identification
-
IUPAC Name: (9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene[9]
Physicochemical Data Summary
A comprehensive understanding of this compound's physicochemical properties is crucial for its application in research and drug development. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 400.5 g/mol | [9][17][18] |
| Melting Point | 100-102°C | [] |
| Boiling Point (Predicted) | 545.0 ± 50.0°C | [] |
| Density (Predicted) | 1.148 ± 0.06 g/cm³ | [] |
| XLogP3 | 5.1 | [9][17][18] |
Multifaceted Pharmacological Profile and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory activities. These foundational properties underpin its therapeutic potential in a variety of disease models, including hepatotoxicity, neurodegeneration, and cancer.
Potent Antioxidant and Cytoprotective Effects
A primary mechanism of this compound's action is the modulation of cellular redox status.[7] It has been shown to scavenge hydroxyl and superoxide radicals and inhibit lipid peroxidation.[5] A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][19]
-
Mechanism of Nrf2 Activation: this compound facilitates the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1][19] This allows Nrf2 to translocate to the nucleus and induce the expression of a suite of antioxidant and detoxification enzymes.[1]
The downstream effects of Nrf2 activation by this compound include:
-
Increased levels of superoxide dismutase (SOD) and glutathione (GSH).[2][19][20][21]
-
Enhanced activity of glutathione peroxidase (GSH-Px) and glutathione reductase (GRD).[2][22]
-
Reduced production of malondialdehyde (MDA), a marker of lipid peroxidation.[2][19][20]
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Hepatoprotective Activity
This compound has demonstrated significant protective effects against liver damage induced by various toxins.[23] Its hepatoprotective mechanisms are closely linked to its antioxidant properties and its ability to modulate inflammatory and apoptotic pathways.[24]
-
Inhibition of Oxidative Stress: this compound attenuates carbon tetrachloride (CCl₄)-induced liver injury by inhibiting lipid peroxidation and enhancing the antioxidant capacity of the liver.[24] It sustains hepatic mitochondrial GSH levels, which is crucial for protecting against CCl₄ hepatotoxicity.[22]
-
Modulation of Inflammatory Pathways: It has been shown to suppress inflammatory responses in acute lung injury by modulating the P2X7/NF-κB pathways.[]
-
Anti-fibrotic Effects: this compound can attenuate liver fibrosis by suppressing the activation of hepatic stellate cells (HSCs) through the inhibition of the TGF-β/Smad signaling pathway.[24][25]
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of this compound, making it a promising candidate for neurodegenerative diseases.[1][2]
-
Anti-inflammatory Action: In models of cerebral ischemia, this compound reduces infarct volume by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][26]
-
Mitochondrial Protection: It protects against Aβ1-42-induced neurotoxicity by inhibiting apoptosis through a mitochondria-mediated pathway.[27] This includes reducing the release of cytochrome c and decreasing the activities of caspase-9 and caspase-3.[27]
-
Attenuation of Oxidative Stress: this compound alleviates acute oxidative stress-induced anxiety-like behavior by modulating the Nrf2/Keap1 pathway in the brain.[19]
Anti-Cancer Activity
This compound exhibits significant antitumor activity against a variety of malignant tumors in preclinical studies.[28][29] Its anticancer effects are multifactorial, involving the induction of cell cycle arrest, apoptosis, and inhibition of metastasis.[28][29][30]
-
Induction of Apoptosis: this compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and activates caspases.[2][20]
-
Cell Cycle Arrest: It can induce cell cycle arrest at different phases, depending on the cancer cell type, by inhibiting the expression of cyclins and cyclin-dependent kinases (CDKs).[2][29]
-
Inhibition of Signaling Pathways: this compound has been shown to suppress key cancer-promoting signaling pathways, including:
-
PI3K/AKT/mTOR: Inhibition of this pathway is implicated in its cytotoxic effects in several cancers.[2][31]
-
STAT3: It inhibits the growth of triple-negative breast cancer by suppressing the phosphorylation and nuclear translocation of STAT3.[32]
-
Wnt/β-catenin: this compound has been shown to inhibit melanoma cell progression by targeting this pathway.[28]
-
Caption: Key signaling pathways modulated by this compound in its anti-cancer activity.
Experimental Methodologies
This section provides an overview of established protocols for the extraction, purification, and analysis of this compound, offering a practical guide for laboratory research.
Extraction and Purification Workflow
The efficient isolation of this compound from its natural source, the seeds of Schisandra chinensis, is a critical first step for research.
Caption: A typical workflow for the extraction and purification of this compound.
Step-by-Step Protocol for Extraction and Purification:
-
Preparation of Plant Material: Dried seeds of Schisandra chinensis are ground into a fine powder.
-
Ultrasonic-Assisted Extraction: The powdered seeds are subjected to ultrasonic-assisted extraction with ethanol as the solvent. The optimal ethanol concentration is a key factor for maximizing the yield of this compound.[33]
-
Crude Extract Preparation: The extract is filtered and concentrated under reduced pressure to obtain the crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A solvent system such as petroleum ether/acetone is used for elution to obtain a this compound-enriched fraction.[33]
-
Crystallization: The enriched fraction is further purified by crystallization to yield high-purity this compound.[33]
-
Alternative Purification Method: High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative separation and purification of this compound from crude extracts.[34]
Analytical Quantification
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and mechanistic studies. A sensitive and reliable LC-MS/MS method has been developed for this purpose.[35]
LC-MS/MS Method for this compound Quantification:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Sample Preparation: Protein precipitation with methanol is a common method for sample pretreatment.[35]
This method has been validated for linearity, precision, accuracy, stability, and recovery, making it suitable for quantifying this compound in cell lysates and other biological samples.[35]
Conclusion and Future Perspectives
This compound has emerged as a natural compound with significant therapeutic potential, underscored by its diverse pharmacological activities.[2][3][4] Its well-characterized antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer properties provide a strong foundation for further research and development.[2][6][24][28][29] The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as Nrf2, NF-κB, TGF-β/Smad, PI3K/AKT/mTOR, and STAT3, offers multiple avenues for therapeutic intervention.
While preclinical studies have shown promising results, further investigations are warranted to fully translate these findings into clinical applications. Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are crucial for optimizing its delivery and efficacy.
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects for various pathological conditions.
-
Synergistic Combinations: Exploring the potential of this compound in combination with existing therapeutic agents could lead to enhanced efficacy and reduced side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. The Organ Protective Effects and Mechanisms of this compound - www.pharmasources.com [pharmasources.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. SCHIZANDRIN B | 61281-37-6 [chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. scbt.com [scbt.com]
- 16. biorlab.com [biorlab.com]
- 17. This compound (Sch B) | C23H28O6 | CID 14515706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The crucial antioxidant action of this compound in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Neuroprotective effects of this compound against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. Insights Into Anticancer Mechanisms of this compound: Isolation, Pharmacokinetics, and Preclinical Evidence | Semantic Scholar [semanticscholar.org]
- 32. This compound exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Ultrasound-assisted extraction and purification of this compound from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Dibenzocyclooctadiene Lignans: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Therapeutic Potential of a Unique Chemical Scaffold
Dibenzocyclooctadiene lignans, a remarkable class of natural products primarily sourced from the Schisandraceae family of plants, have emerged as a focal point of intensive pharmacological research.[1] These compounds, characterized by a distinctive eight-membered cyclooctadiene ring fused to two phenyl rings, are the primary bioactive constituents of medicinal plants like Schisandra chinensis, which has a long history of use in traditional medicine.[2][3][4] Modern scientific investigation has validated many of these traditional uses, revealing a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[5][6][7][8]
This technical guide provides a comprehensive exploration of the pharmacological profile of dibenzocyclooctadiene lignans. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating this promising class of compounds. The narrative is structured to provide not just a catalog of effects, but a causal understanding of their therapeutic potential, grounded in robust scientific evidence.
I. Anti-Cancer Activity: A Multi-Faceted Approach to Combating Malignancy
Dibenzocyclooctadiene lignans have demonstrated significant cytotoxic and anti-cancer properties across a range of cancer cell lines.[9] Their anti-neoplastic effects are not mediated by a single mechanism, but rather through a coordinated modulation of multiple cellular processes critical for cancer cell proliferation, survival, and metastasis.[6][10]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which dibenzocyclooctadiene lignans exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. For instance, Schisandrin B has been shown to trigger apoptosis and induce cell cycle arrest in various cancer models, including triple-negative breast cancer, colon cancer, and hepatocellular carcinoma.[11][12][13] This is often achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family proteins and caspases.[13]
Modulation of Key Signaling Pathways
The anti-cancer activity of these lignans is intrinsically linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.
-
STAT3 Pathway: this compound has been shown to inhibit the growth of triple-negative breast cancer by suppressing the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cancer cell proliferation and survival.[11]
-
PI3K/Akt/mTOR Pathway: Several dibenzocyclooctadiene lignans have been found to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth, proliferation, and survival in many cancers.[14][15]
-
Wnt/β-catenin Pathway: this compound has also been demonstrated to inhibit the viability and malignant progression of melanoma cells by targeting the Wnt/β-catenin signaling pathway.[14][15]
-
RhoA/ROCK1 Pathway: In hepatocellular carcinoma, this compound has been found to suppress tumor progression by targeting the RhoA/ROCK1 pathway.[12][15]
Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Notably, certain dibenzocyclooctadiene lignans, such as schisandrin A, this compound, and schisantherin A, have been shown to inhibit the function of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), two key ATP-binding cassette (ABC) transporters responsible for effluxing chemotherapeutic drugs from cancer cells.[16] This suggests their potential use as chemosensitizing agents to enhance the efficacy of conventional anti-cancer drugs.[6][16]
The cytotoxic potency of dibenzocyclooctadiene lignans is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Kadusurain A | A549 (Lung) | 1.05 µg/mL | [1] |
| Kadusurain A | HCT116 (Colon) | 12.56 µg/mL | [1] |
| Kadusurain A | HL-60 (Leukemia) | 2.11 µg/mL | [1] |
| Kadusurain A | HepG2 (Liver) | 3.24 µg/mL | [1] |
| Gomisin G | Leukemia | 5.51 µg/mL | [1] |
| Gomisin G | HeLa (Cervical) | 5.51 µg/mL | [1] |
| Heilaohulignan C | HepG2 (Liver) | 9.92 µM | [1] |
| Gomisin N | HepG2 (Liver) | 25-100 (48h) | [17] |
| Gomisin N | HCCLM3 (Liver) | 25-100 (48h) | [17] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][9]
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dibenzocyclooctadiene lignan stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the dibenzocyclooctadiene lignan in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).[9]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
II. Anti-Inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases. Dibenzocyclooctadiene lignans have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[18][19][20]
Inhibition of Pro-inflammatory Mediators
Several dibenzocyclooctadiene lignans, including gomisin N, gomisin J, and schisandrin C, have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18] They also inhibit the expression and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[17][18]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of these lignans are mediated through the inhibition of key signaling pathways involved in the inflammatory response.
-
NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Dibenzocyclooctadiene lignans can suppress the activation of the NF-κB pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[2][21]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including p38, ERK1/2, and JNK, plays a crucial role in inflammation. Gomisin J, gomisin N, and schisandrin C have been found to exert their anti-inflammatory effects by blocking the phosphorylation of these MAPKs.[18][19][20]
-
Nrf2/HO-1 Pathway: The Nrf2/HO-1 pathway is a critical antioxidant and anti-inflammatory signaling axis. Gomisins G and J have been shown to induce the expression of heme oxygenase-1 (HO-1) via the activation of Nrf2, which contributes to their anti-inflammatory effects.[21]
Caption: Inhibition of inflammatory pathways by dibenzocyclooctadiene lignans.
The Griess assay is a simple and widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[1]
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Dibenzocyclooctadiene lignan solutions
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.[1]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the lignans for 1-2 hours.[1]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[1]
-
Incubation: Incubate the cells for 24 hours.[1]
-
Nitrite Quantification:
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent to each well.[1]
-
Incubate for a short period at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
-
IC50 Calculation: Determine the IC50 value for NO production inhibition from a dose-response curve.[1]
III. Neuroprotective Effects: Shielding the Nervous System from Damage
Dibenzocyclooctadiene lignans have demonstrated significant neuroprotective properties, suggesting their therapeutic potential in neurodegenerative diseases.[4][22][23]
Attenuation of Excitotoxicity
Glutamate-induced excitotoxicity is a major contributor to neuronal damage in various neurological disorders. Several dibenzocyclooctadiene lignans, including deoxyschisandrin, gomisin N, and wuweizisu C, have been shown to protect primary cultures of rat cortical cells from glutamate-induced neurotoxicity.[22][24] This protection is mediated by:
Cognitive Enhancement
Beyond neuroprotection, certain lignans from Schisandra chinensis have been reported to enhance cognitive performance, highlighting their potential in addressing cognitive decline associated with aging and neurodegenerative diseases.[23]
This protocol outlines a general method for assessing the neuroprotective effects of dibenzocyclooctadiene lignans against glutamate-induced toxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Dibenzocyclooctadiene lignan solutions
-
Glutamate solution
-
Cell viability assay kit (e.g., LDH release assay or MTT assay)
Procedure:
-
Cell Plating: Plate primary cortical neurons in appropriate culture plates.
-
Compound Pre-treatment: Pre-treat the neurons with various concentrations of the lignans for a specified duration.
-
Induction of Neurotoxicity: Expose the neurons to a toxic concentration of glutamate.
-
Incubation: Co-incubate the cells with the lignans and glutamate for a defined period.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the lactate dehydrogenase (LDH) release assay, which quantifies cell membrane damage.[1]
IV. Hepatoprotective Activity: Safeguarding the Liver
The liver-protective effects of dibenzocyclooctadiene lignans are well-documented and form the basis of their traditional use in treating liver ailments.[7][25][26][27][28]
Protection Against Toxin-Induced Liver Injury
Dibenzocyclooctadiene lignans have been shown to protect against liver damage induced by various hepatotoxins, such as carbon tetrachloride (CCl4) and N-acetyl-p-aminophenol (APAP).[25][26] For example, spirobenzofuranoids and other lignans from Kadsura longipedunculata have demonstrated moderate hepatoprotective activity against APAP-induced toxicity in HepG2 cells.[25]
Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)
In in vitro models of NAFLD using free fatty acid (FFA)-induced HepG2 cells, certain dibenzocyclooctadiene lignans have been shown to reduce triglyceride and total cholesterol levels and decrease reactive oxygen species (ROS) production.[29]
Mechanisms of Hepatoprotection
The hepatoprotective effects of these lignans are attributed to their potent antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in liver injury and regeneration.[7]
This protocol describes a method for evaluating the hepatoprotective effects of dibenzocyclooctadiene lignans against toxin-induced injury in HepG2 cells.[1]
Materials:
-
HepG2 cells
-
96-well plates
-
Hepatotoxin (e.g., CCl4 or a mixture of free fatty acids)
-
Dibenzocyclooctadiene lignan solutions
-
Cell viability assay kit (e.g., MTT assay)
Procedure:
-
Cell Culture: Culture HepG2 cells in 96-well plates.[1]
-
Induction of Hepatotoxicity: Induce liver cell injury by exposing the cells to a hepatotoxin.[1]
-
Compound Co-treatment: Co-treat the cells with the hepatotoxin and various concentrations of the dibenzocyclooctadiene lignans.[1]
-
Incubation: Incubate the cells for a specified period.
-
Assessment of Cell Viability: Determine cell viability using an appropriate assay to quantify the protective effect of the lignans.[1]
V. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Bioactivity
The diverse pharmacological activities of dibenzocyclooctadiene lignans are intricately linked to their unique structural features.[1][30] Understanding the structure-activity relationships (SAR) is crucial for the rational design and development of more potent and selective analogues.
-
Biphenyl Configuration: The stereochemistry of the biphenyl moiety (R- or S-configuration) significantly influences the biological activity. For instance, lignans with an S-biphenyl configuration and a methylenedioxy group have been found to strongly inhibit LPS-induced microglia activation.[31]
-
Substituents on the Cyclooctadiene Ring: The presence and nature of substituents on the eight-membered ring, such as hydroxyl, acetyl, or methoxy groups, can modulate the anti-inflammatory and antioxidant activities.[30][31][32][33] For example, an exocyclic methylene group has been shown to be essential for antioxidant activity.[30][32][33]
-
Substituents on the Phenyl Rings: Modifications on the phenyl rings, such as the presence of methylenedioxy or angeloyl groups, also impact the pharmacological profile.[32][33]
VI. Conclusion and Future Directions
Dibenzocyclooctadiene lignans represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their multi-target mechanisms of action, particularly in the realms of oncology, inflammation, neurodegeneration, and liver disease, make them compelling candidates for further drug discovery and development.
Future research should focus on:
-
Lead Optimization: Utilizing SAR data to synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in relevant animal models to validate the in vitro findings and assess the safety profiles of promising candidates.
-
Clinical Translation: Advancing the most promising compounds into clinical trials to evaluate their therapeutic efficacy in human diseases.
-
Advanced Drug Delivery: Exploring novel drug delivery systems to enhance the bioavailability and targeted delivery of these lignans.[5]
The continued exploration of the pharmacological profile of dibenzocyclooctadiene lignans holds great promise for the development of new and effective therapies for a wide range of human ailments.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Dibenzocyclooctadiene lignans: a class of novel inhibitors of multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and the hepatoprotective activity of dibenzocyclooctadiene lignan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship [mdpi.com]
- 28. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Vitro Antioxidant Activity of Schisandrin B
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Dual-Action Antioxidant Profile of Schisandrin B
This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its broad pharmacological properties, most notably its potent antioxidant effects.[1][2] Unlike simple antioxidants that merely scavenge free radicals, this compound exhibits a sophisticated, dual-action mechanism. It not only directly neutralizes reactive oxygen species (ROS) but also fortifies the cell's intrinsic antioxidant defenses by upregulating a suite of protective enzymes.[1][3] This guide provides an in-depth exploration of the multifaceted in vitro antioxidant activity of this compound, detailing the key molecular mechanisms and providing robust, field-proven protocols for their investigation. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their own studies.
Part 1: The Core Mechanisms of Action
This compound's antioxidant prowess stems from two primary strategies:
-
Direct Radical Scavenging: It can directly donate a hydrogen atom or an electron to neutralize highly reactive free radicals, thereby terminating damaging chain reactions.[3][4] This activity is comparable to, and in some cases exceeds, that of well-known antioxidants like Vitamin C and Vitamin E.[1][4]
-
Upregulation of Endogenous Antioxidant Systems: Perhaps its most significant contribution is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] This pathway is the master regulator of cellular antioxidant responses. By activating Nrf2, this compound orchestrates the increased expression of a battery of cytoprotective genes, including those for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[2][7][8]
The Nrf2/Keap1 Signaling Pathway: The Master Switch
Under normal physiological conditions, Nrf2 is held inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] this compound, or its metabolites, can induce a conformational change in Keap1, causing it to release Nrf2.[5][10][11] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[12][13] This binding initiates the transcription of numerous antioxidant and detoxifying enzymes, profoundly enhancing the cell's capacity to combat oxidative stress.
Figure 1: this compound activates the Nrf2/Keap1 pathway.
Part 2: In Vitro Experimental Protocols & Data Interpretation
A multi-assay approach is essential to fully characterize the antioxidant profile of this compound. This section details the core assays, providing both the procedural framework and the scientific rationale.
Direct Radical Scavenging Assays
These cell-free assays quantify the intrinsic ability of this compound to neutralize stable synthetic radicals.
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored, non-radical form, DPPH-H.[14] The degree of color change, measured as a decrease in absorbance at ~517 nm, is proportional to the scavenging activity.[15][16]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in spectrophotometric grade methanol. This solution should be freshly made and protected from light.[16]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions (e.g., 1, 10, 50, 100, 200 µg/mL). Ascorbic acid or Trolox should be used as a positive control.[14]
-
Reaction: In a 96-well microplate or cuvettes, mix 1 mL of the DPPH working solution with 1 mL of each sample dilution or control. A blank containing only methanol and the DPPH solution is also required.[16]
-
Incubation: Incubate the reactions in the dark at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form.[17] The reduction in absorbance at ~734 nm is proportional to the antioxidant content.[18] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Step-by-Step Protocol:
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM aqueous ABTS solution and 2.45 mM aqueous potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]
-
Working Solution: Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 (± 0.02) at 734 nm.[8]
-
Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.
-
Reaction: Add a small volume (e.g., 10 µL) of the sample or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ working solution.[17]
-
Incubation: Incubate the mixture at room temperature for approximately 7-30 minutes.[12][18]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation & Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
| Assay | Principle | Typical IC50 for S. chinensis Extract | Reference Compound |
| DPPH | H-atom donation to neutralize purple radical | 0.45 mg/mL (Ethanol Extract)[19] | Ascorbic Acid, Trolox |
| ABTS | Electron donation to decolorize blue/green radical | Varies with extract preparation | Trolox |
Table 1: Summary of Direct Radical Scavenging Assays. Note: IC50 values for pure this compound can be modest in these assays, as its primary strength lies in upregulating cellular defenses.
Cell-Based Assays for Endogenous Antioxidant Defense
These assays move from simple chemical reactions to a more biologically relevant context, measuring the effect of this compound on cellular machinery.
Figure 2: General workflow for cell-based antioxidant assays.
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, esterases cleave the acetate groups, trapping it as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][20] The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Step-by-Step Protocol:
-
Cell Culture: Seed adherent cells (e.g., L02 or HepG2) in a black, clear-bottom 96-well plate and culture overnight.[1]
-
Pre-treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Loading: Remove the treatment media, wash cells with pre-warmed buffer (e.g., PBS), and incubate with 10-20 µM DCFH-DA working solution for 30-45 minutes at 37°C in the dark.[1][6]
-
Stress Induction: Wash away the DCFH-DA solution. Add media containing an oxidative stressor (e.g., H₂O₂, tert-butyl hydroperoxide) to the cells. Include a positive control (stressor only) and a negative control (no stressor).[6]
-
Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][13] Readings can be taken kinetically over time.
-
-
Principle: This indirect assay utilizes a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system. These radicals reduce a detector dye (e.g., WST-1) to a colored formazan product.[10] SOD in the cell lysate sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.[4][21]
-
Step-by-Step Protocol (Kit-based):
-
Lysate Preparation: Culture and treat cells with this compound as described above. Lyse the cells using an appropriate buffer (e.g., Triton X-100 based) on ice and centrifuge to collect the supernatant.[22] Determine the total protein concentration for normalization.
-
Standard Curve: Prepare a standard curve using the provided SOD standard.[10]
-
Reaction Setup: In a 96-well plate, add cell lysate samples and standards to the wells.
-
Reaction Initiation: Add the substrate working solution (containing WST-1 and xanthine) followed by the enzyme working solution (xanthine oxidase) to all wells.[10]
-
Incubation: Incubate at room temperature for 20-30 minutes.[10][23]
-
Measurement: Read the absorbance at ~450 nm.[4]
-
Calculation: Calculate the % inhibition rate for each sample and determine the SOD activity by comparing it to the standard curve. Results are often expressed as U/mg protein.[24]
-
-
Principle: A common method relies on the reaction of catalase with a known concentration of hydrogen peroxide (H₂O₂). After a set incubation time, the reaction is stopped, and the amount of remaining H₂O₂ is measured.[3] This can be done by reacting the residual H₂O₂ with a reagent (e.g., ferrous ions and sulfosalicylic acid) to form a colored complex that is measured spectrophotometrically.[3] The catalase activity is inversely proportional to the amount of remaining H₂O₂.
-
Step-by-Step Protocol:
-
Lysate Preparation: Prepare cell lysates as for the SOD assay.
-
Reaction: In a microplate, add the cell lysate to a buffer containing a known concentration of H₂O₂ (e.g., 5-10 mM).[3]
-
Incubation: Incubate at 37°C for a defined period (e.g., 2-5 minutes).[3]
-
Stopping & Color Development: Add a stop/color reagent (e.g., a mixture of sulfosalicylic acid and ferrous ammonium sulfate) to terminate the enzymatic reaction and react with the remaining H₂O₂.[3]
-
Measurement: After a brief incubation for color development, measure the absorbance at ~490-500 nm.[3]
-
Calculation: Calculate CAT activity based on a standard curve of known H₂O₂ concentrations. Express activity as U/mg protein.
-
-
Principle: This is a coupled enzyme assay. GPX in the sample catalyzes the reduction of a peroxide (like cumene hydroperoxide) using reduced glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG).[25] An excess of exogenous glutathione reductase (GR) then immediately reduces the GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH consumption is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the GPX activity.[25][26]
-
Step-by-Step Protocol (Kit-based):
-
Lysate Preparation: Prepare cell lysates as for the SOD assay.
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a working solution containing assay buffer, GSH, glutathione reductase, and NADPH.[25]
-
Sample Addition: Add the cell lysate samples to the wells. Include a blank with assay buffer instead of sample.
-
Reaction Initiation: Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).[25]
-
Measurement: Immediately begin reading the absorbance at 340 nm kinetically, taking readings every minute for at least 5 minutes.[25]
-
Calculation: Determine the rate of absorbance decrease (ΔA340/min). The GPX activity is calculated from this rate, normalized to the protein concentration, and expressed as mU/mg protein.[9]
-
| Parameter | Assay | Principle | Expected Effect of this compound |
| Intracellular ROS | DCFDA | Oxidation of probe to fluorescent product | Decrease in fluorescence[21] |
| SOD Activity | WST-1 Inhibition | Enzymatic dismutation of superoxide | Increase in activity[2][24] |
| CAT Activity | H₂O₂ Decomposition | Enzymatic breakdown of H₂O₂ | Increase in activity[2] |
| GPX Activity | Coupled NADPH Oxidation | Enzymatic reduction of peroxides | Increase in activity[2][24] |
Table 2: Summary of Cell-Based Assays for Endogenous Antioxidant Defense.
Lipid Peroxidation Assay (TBARS Method)
-
Principle: Oxidative stress can damage cellular membranes through lipid peroxidation. Malondialdehyde (MDA) is a major secondary product of this process and serves as a key biomarker.[7] The Thiobarbituric Acid Reactive Substances (TBARS) assay measures MDA. Under high temperature and acidic conditions, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored adduct, which can be quantified spectrophotometrically at ~532 nm.[7][27]
-
Step-by-Step Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates as previously described.
-
Reagent Preparation: Prepare a TBA/trichloroacetic acid (TCA) reagent.
-
Reaction: Add the TBA reagent to the lysate samples and MDA standards in glass tubes.[7]
-
Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the reaction.[7]
-
Cooling & Centrifugation: Cool the tubes on ice and then centrifuge to pellet any precipitate.[7]
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[2]
-
Calculation: Quantify the MDA concentration in the samples using the standard curve. This compound treatment is expected to significantly reduce MDA levels in cells subjected to oxidative stress.[1][7][21]
-
Conclusion: A Self-Validating System for Antioxidant Discovery
The comprehensive in vitro evaluation of this compound reveals a sophisticated antioxidant agent whose primary strength lies not in simple radical scavenging, but in its ability to augment the cell's own protective mechanisms via the Nrf2 pathway.[7][8] The protocols described herein form a self-validating system. A positive result in direct scavenging assays (DPPH, ABTS) should be corroborated by a reduction in cellular ROS (DCFDA) and lipid peroxidation (TBARS). Furthermore, the mechanism for this cellular protection can be confirmed by demonstrating increased activity of key antioxidant enzymes (SOD, CAT, GPX). This structured, multi-assay approach provides a robust framework for drug development professionals and researchers to not only confirm the antioxidant activity of this compound but also to screen and characterize other novel antioxidant compounds.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 3. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. raybiotech.com [raybiotech.com]
- 11. nwlifescience.com [nwlifescience.com]
- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. journalwjarr.com [journalwjarr.com]
- 17. benchchem.com [benchchem.com]
- 18. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. 3hbiomedical.com [3hbiomedical.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. asm.org [asm.org]
- 25. raybiotech.com [raybiotech.com]
- 26. nwlifescience.com [nwlifescience.com]
- 27. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Schisandrin B and Nrf2 signaling pathway activation
An In-Depth Technical Guide to Schisandrin B and Nrf2 Signaling Pathway Activation
Abstract
This compound (Sch B), a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent cytoprotective properties, particularly its hepatoprotective, neuroprotective, and antioxidant effects.[1] A growing body of evidence indicates that these therapeutic benefits are, in large part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master transcriptional regulator that orchestrates the cellular antioxidant defense system. This technical guide provides a comprehensive overview of the Keap1-Nrf2 signaling axis, elucidates the molecular mechanisms by which this compound activates this pathway, and presents detailed, field-proven experimental protocols for researchers and drug development professionals to investigate and validate this interaction. We will explore methodologies for assessing Nrf2 nuclear translocation, quantifying the expression of Nrf2-driven antioxidant genes, and measuring the functional consequences on cellular redox status.
The Keap1-Nrf2 Signaling Pathway: The Master Regulator of Cellular Defense
The Keap1-Nrf2 pathway is a critical, evolutionarily conserved mechanism that protects cells from oxidative and electrophilic stress.[3] Its proper function is essential for maintaining redox homeostasis and mitigating damage from endogenous and exogenous insults.
Basal Conditions: Nrf2 Sequestration and Degradation
Under normal, unstressed physiological conditions, Nrf2 is held inactive in the cytoplasm through a direct protein-protein interaction with its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4] Keap1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[3][5] This complex continuously targets Nrf2 for polyubiquitination, marking it for rapid degradation by the 26S proteasome.[3][6] This constant turnover ensures that Nrf2 levels remain low and the antioxidant response is not unnecessarily activated.
Pathway Activation: The Cellular Stress Response
In the presence of oxidative stress—characterized by an accumulation of reactive oxygen species (ROS)—or electrophilic compounds, the Keap1 sensor is triggered. Keap1 is a cysteine-rich protein, and specific reactive cysteine residues (such as C273 and C288) are modified by these stressors.[3] This modification induces a conformational change in the Keap1 protein, disrupting its ability to function as an E3 ligase adaptor for Nrf2.[3][7] Consequently, Nrf2 is no longer ubiquitinated and degraded.
Nuclear Translocation and Antioxidant Gene Transcription
The newly stabilized Nrf2 protein translocates into the nucleus.[4] There, it forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. This Nrf2-Maf complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs), located in the promoter regions of a vast array of cytoprotective genes.[6][8][9][10] The core consensus sequence of the ARE is RTGACnnnGC.[9][11] Binding of the Nrf2-Maf complex to the ARE initiates the transcription of numerous downstream target genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[4]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and generating ROS.[4]
-
Glutathione S-Transferases (GSTs): A family of enzymes crucial for detoxifying xenobiotics and endogenous electrophiles by conjugating them with glutathione.[3]
-
Catalase (CAT) and Superoxide Dismutase (SOD): Key antioxidant enzymes that neutralize hydrogen peroxide and superoxide radicals, respectively.[3][4]
Caption: The Keap1-Nrf2 Signaling Pathway.
This compound's Mechanism of Nrf2 Activation
This compound activates the Nrf2 pathway through a multi-faceted mechanism that involves both direct interaction with the Keap1 sensor and modulation of upstream signaling kinases.
Interaction with Keap1
The primary mechanism of action appears to be the disruption of the Keap1-Nrf2 complex. Studies suggest two potential modes for this interaction:
-
Metabolic Activation: Evidence indicates that this compound is metabolized by cytochrome P450 (CYP450) enzymes into a reactive carbene metabolite.[1][12] This electrophilic metabolite is capable of covalently binding to the reactive cysteine residues on Keap1, mimicking the effect of oxidative stress and thereby preventing Nrf2 degradation.[1][12]
-
Direct Binding: Molecular docking and dynamics simulations have identified Keap1 as a direct molecular target of this compound.[2][13] These models show that this compound can bind to the pocket in Keap1 where Nrf2 normally docks, acting as a protein-protein interaction (PPI) inhibitor to prevent Nrf2 sequestration.[2]
Modulation of Upstream Kinases
In addition to its effects on Keap1, this compound has been shown to influence upstream signaling pathways that can also lead to Nrf2 activation. These include:
-
AMPK Pathway: In models of cardiac injury, this compound was found to increase the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK).[14] Activated AMPK can, in turn, stimulate the nuclear accumulation of Nrf2, contributing to its cardioprotective effects.[14]
-
ERK/MAPK Pathway: this compound can trigger a redox-sensitive activation of the ERK/MAPK pathway, which promotes Nrf2-mediated expression of antioxidant genes and protects against apoptosis.[15]
Caption: this compound's multi-faceted mechanism of Nrf2 activation.
Experimental Validation of this compound-Mediated Nrf2 Activation
A series of well-controlled in vitro experiments are required to rigorously validate this compound as an Nrf2 activator. The following protocols provide a comprehensive workflow.
Caption: Experimental workflow for validating this compound as an Nrf2 activator.
Protocol 1: Nrf2 Nuclear Translocation by Western Blot
This protocol directly measures the accumulation of Nrf2 protein in the nucleus, a hallmark of its activation.
-
Principle: Cells are treated with this compound, and then physically separated into cytoplasmic and nuclear fractions. Western blotting is used to detect the amount of Nrf2 protein in each fraction, with Lamin B and GAPDH serving as nuclear and cytoplasmic loading controls, respectively.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, RAECs) in 10 cm dishes and grow to 80-90% confluency. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4-8 hours).[1][2]
-
Cell Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping into a hypotonic lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to allow cells to swell.
-
Lyse the plasma membrane using a detergent (e.g., NP-40) and gentle vortexing.
-
Centrifuge at low speed to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet, then lyse with a nuclear extraction buffer and sonicate to shear DNA.
-
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic extracts using a BCA protein assay.[16]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies: anti-Nrf2, anti-Lamin B (nuclear control), and anti-GAPDH (cytoplasmic control).[16][17]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
-
Expected Outcome: A dose-dependent increase in Nrf2 protein in the nuclear fraction of this compound-treated cells compared to the vehicle control, with no significant change in the cytoplasmic fraction.
Protocol 2: Nrf2 Target Gene Expression by qPCR
This protocol quantifies the transcriptional upregulation of Nrf2's downstream target genes.
-
Principle: Total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then the relative abundance of specific gene transcripts (HO-1, NQO1) is measured using quantitative real-time PCR.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound as described in Protocol 1 for a relevant time course (e.g., 6, 12, 24 hours).[18]
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., TRIzol or spin-column based). Assess RNA purity and concentration.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH or ACTB), and diluted cDNA.
-
Run the reaction on a real-time PCR instrument.
-
Primer Example (Human):
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.[21]
-
-
Expected Outcome: A significant, dose- and time-dependent increase in the mRNA levels of HMOX1 and NQO1 in this compound-treated cells.
Protocol 3: Cellular Antioxidant Capacity via ROS Measurement
This protocol provides a functional readout of the Nrf2 activation by measuring the cell's ability to buffer an oxidative insult.
-
Principle: Cells are pre-treated with this compound to induce an antioxidant response. An oxidative stressor is then applied, and the resulting intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.[22][23]
-
Methodology:
-
Cell Culture and Pre-treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat with this compound (and vehicle control) for 12-24 hours to allow for the expression of antioxidant proteins.
-
Probe Loading: Remove the treatment medium, wash with PBS, and incubate cells with 5-10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.[22][24]
-
Induction of Oxidative Stress: Wash away excess probe. Add a known oxidative stressor (e.g., 100-500 µM H₂O₂ or 100 nM Angiotensin II) to the wells.[2]
-
Fluorescence Measurement: Immediately measure fluorescence intensity (excitation ~488 nm, emission ~530 nm) over time using a fluorescence plate reader.[22]
-
-
Expected Outcome: Cells pre-treated with this compound should exhibit significantly lower fluorescence intensity (i.e., lower ROS levels) upon challenge with an oxidative stressor compared to control cells.
Data Presentation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Representative Dose-Response of this compound on Nrf2 Target Gene Expression (qPCR)
| Treatment | Concentration (µM) | HMOX1 mRNA Fold Change (vs. Vehicle) | NQO1 mRNA Fold Change (vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 0 (0.1% DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1 | 2.5 ± 0.3 | 2.1 ± 0.4 |
| This compound | 5 | 6.8 ± 0.7 | 5.9 ± 0.6 |
| this compound | 10 | 12.4 ± 1.1 | 10.5 ± 0.9 |
Table 2: Representative Effect of this compound Pre-treatment on Intracellular ROS Levels
| Pre-treatment | Oxidative Stressor | Relative Fluorescence Units (RFU) | % Reduction in ROS |
|---|---|---|---|
| Vehicle Control | None | 100 ± 8 | N/A |
| Vehicle Control | H₂O₂ | 850 ± 45 | 0% (Baseline) |
| This compound (5 µM) | H₂O₂ | 425 ± 30 | 50% |
| this compound (10 µM) | H₂O₂ | 280 ± 22 | 67% |
Conclusion and Future Directions
This compound is a potent, naturally derived activator of the Keap1-Nrf2 signaling pathway. Its mechanism of action involves both the direct or metabolite-driven inhibition of the Keap1-Nrf2 interaction and the modulation of upstream kinases such as AMPK and ERK. This activation leads to the robust transcription of a battery of antioxidant and cytoprotective genes, enhancing cellular resilience against oxidative stress. The protocols detailed in this guide provide a rigorous framework for validating these effects in a laboratory setting.
The therapeutic potential of this compound as a modulator of the Nrf2 pathway is significant, particularly for pathologies underpinned by oxidative stress, including chronic liver disease, cardiovascular disorders, and neurodegeneration. Future research should focus on further elucidating the specific roles of its metabolites versus the parent compound, conducting comprehensive in vivo studies to confirm efficacy and safety, and ultimately exploring its translation into clinical applications.
References
- 1. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gosset.ai [gosset.ai]
- 10. Antioxidant Response Element: Significance and symbolism [wisdomlib.org]
- 11. pnas.org [pnas.org]
- 12. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound elicits a glutathione antioxidant response and protects against apoptosis via the redox-sensitive ERK/Nrf2 pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. benchchem.com [benchchem.com]
- 22. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
The Anti-inflammatory Mechanisms of Schisandrin B: A Technical Guide for Researchers
Abstract
Schisandrin B (Sch B), a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its therapeutic potential, particularly its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, designed for researchers, scientists, and drug development professionals. We will dissect its modulatory actions on critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the NLRP3 inflammasome. Furthermore, this guide details validated experimental protocols for investigating these effects in vitro, offering a practical framework for future research and development. The content is structured to provide not just procedural steps but also the causal logic behind experimental choices, ensuring a robust and reproducible scientific approach.
Introduction: Inflammation and the Therapeutic Promise of this compound
Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens and cellular damage. However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including osteoarthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] The clinical management of chronic inflammation remains a significant challenge, necessitating the discovery of novel therapeutic agents with high efficacy and favorable safety profiles.
Schisandra chinensis, a traditional medicinal herb, has been used for centuries in Asia to treat a variety of ailments, including liver disease and inflammatory conditions.[2] this compound is one of the most abundant and active dibenzocyclooctadiene lignans isolated from its fruit.[3] A growing body of evidence demonstrates that this compound exerts powerful anti-inflammatory effects by targeting multiple, synergistic molecular pathways.[4][5] This guide synthesizes current knowledge to explain the core mechanisms of action and provide the technical means to validate them.
Core Molecular Mechanisms of this compound
This compound's anti-inflammatory activity is not mediated by a single target but through the modulation of a network of interconnected signaling cascades. The primary mechanisms are the suppression of pro-inflammatory transcription factors, kinase pathways, and inflammasome complexes, complemented by potent antioxidant activity.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] In resting cells, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes.
This compound has been shown to potently inhibit this pathway at several key junctures. Studies demonstrate that Sch B treatment suppresses the IKK-mediated phosphorylation of IκBα.[6][7] By preventing IκBα degradation, this compound effectively sequesters NF-κB p65 in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity.[2][5] This leads to a significant reduction in the expression and secretion of NF-κB-dependent inflammatory mediators like TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation.[4] These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate downstream transcription factors (like AP-1) that regulate the expression of inflammatory genes.
This compound has been consistently shown to suppress the activation of all three major MAPK pathways. In models of inflammation, Sch B treatment significantly reduces the phosphorylation of ERK, JNK, and p38.[4][5][8] By inhibiting the activation of these kinases, this compound prevents the downstream signaling events that lead to the production of inflammatory mediators, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in innate immunity by detecting pathogenic microorganisms and sterile stressors. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.
Recent studies have highlighted this compound's ability to directly inhibit the activation of the NLRP3 inflammasome.[10][11] Treatment with Sch B has been shown to decrease the expression of key inflammasome components, including NLRP3, ASC, and active caspase-1.[10] This inhibition prevents the maturation and secretion of IL-1β and IL-18, two powerful cytokines that drive inflammatory responses.[10][11] The mechanisms may involve preventing mitochondrial ROS production and potassium efflux, which are key upstream triggers for NLRP3 activation.
Antioxidant Effects
Oxidative stress and inflammation are inextricably linked. An overproduction of reactive oxygen species (ROS) can damage cells and trigger inflammatory signaling pathways like NF-κB and MAPKs. Conversely, inflammatory cells produce large amounts of ROS, perpetuating the cycle. This compound is a well-documented antioxidant.[1][9][12] It enhances the body's endogenous antioxidant systems by increasing the levels and activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing lipid peroxidation and levels of malondialdehyde (MDA), a marker of oxidative stress.[4][9] This potent antioxidant activity contributes significantly to its anti-inflammatory effects by quenching ROS that would otherwise activate pro-inflammatory signaling cascades.[13]
Experimental Validation: In Vitro Models and Protocols
To investigate the anti-inflammatory effects of this compound, a robust and well-controlled in vitro experimental workflow is essential. The murine macrophage cell line RAW 264.7 is a widely used and appropriate model, as macrophages are key players in the inflammatory response. Inflammation is typically induced using lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls that potently activates inflammatory signaling.
Protocol: Cell Viability (MTT Assay)
Causality: Before assessing anti-inflammatory properties, it is critical to determine the concentration range at which this compound is not cytotoxic. The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[2][4]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show no significant cytotoxicity for subsequent experiments.
Protocol: Nitric Oxide Measurement (Griess Assay)
Causality: Nitric oxide (NO) is a key inflammatory mediator produced by iNOS in macrophages upon LPS stimulation. The Griess assay is a simple and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours, then stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5]
-
Incubation & Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[5][11]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol: Cytokine Quantification (ELISA)
Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the culture medium. This directly measures the functional outcome of NF-κB and MAPK pathway inhibition.
Methodology:
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated cells treated with or without this compound (as described in 3.2.1). Centrifuge to remove any detached cells.
-
Assay Performance: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit. A general procedure is as follows:
-
Add standards and samples to wells pre-coated with a capture antibody. Incubate for 1-2 hours.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine of interest. Incubate for 1 hour.
-
Wash the wells and add streptavidin-HRP (Horse Radish Peroxidase). Incubate for 20-30 minutes.
-
Wash the wells and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.
-
Stop the reaction with a stop solution (e.g., sulfuric or phosphoric acid) and measure the absorbance at 450 nm.
-
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values on a standard curve generated with recombinant cytokines.
Protocol: Protein Pathway Analysis (Western Blot)
Causality: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. To confirm that this compound inhibits NF-κB and MAPK pathways, this technique is used to measure the levels of key phosphorylated (activated) proteins, such as p-IκBα, p-p65, and p-p38, relative to their total protein levels. A loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading between lanes.
Methodology:
-
Cell Lysis: Pre-treat RAW 264.7 cells with this compound, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-p65, p-IκBα, p-p38, total p65, total IκBα, total p38, and a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibitory effect on activation.
Summary of Expected Quantitative Data
The following table summarizes representative data demonstrating the effects of this compound on inflammatory markers in LPS-stimulated RAW 264.7 macrophages. Values are illustrative and will vary based on specific experimental conditions.
| Marker | LPS (1 µg/mL) | LPS + Sch B (10 µM) | LPS + Sch B (25 µM) | Method |
| Cell Viability | 100% | ~98% | ~95% | MTT Assay |
| NO Production | 100% | ~60% | ~35% | Griess Assay |
| TNF-α Secretion | 100% | ~55% | ~30% | ELISA |
| IL-6 Secretion | 100% | ~50% | ~25% | ELISA |
| p-p65/total p65 | 100% | ~45% | ~20% | Western Blot |
| p-p38/total p38 | 100% | ~50% | ~28% | Western Blot |
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways while also suppressing NLRP3 inflammasome activation and oxidative stress provides a multifaceted approach to controlling the inflammatory cascade. The experimental protocols detailed in this guide offer a standardized framework for researchers to further elucidate its mechanisms and evaluate its therapeutic potential.
Future research should focus on translating these in vitro findings into more complex in vivo models of inflammatory disease. Investigating the pharmacokinetics, pharmacodynamics, and oral bioavailability of this compound will be crucial for its development as a clinical candidate. Furthermore, exploring potential synergistic effects with existing anti-inflammatory drugs could open new avenues for combination therapies with enhanced efficacy and reduced side effects.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fn-test.com [fn-test.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. origene.com [origene.com]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Schisandrin B: A Multi-Targeted Agent with Potent Antitumor Properties in Cancer Cell Lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Schisandrin B (Sch B), a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention in oncological research for its diverse pharmacological activities.[1][2] Traditionally used in Eastern medicine, this natural compound is now emerging as a promising candidate in cancer therapy due to its multi-targeted antitumor effects.[3] Extensive preclinical studies have demonstrated the ability of this compound to inhibit proliferation, induce programmed cell death (apoptosis), and suppress the metastatic potential of various cancer cells.[4][5] This guide provides a comprehensive technical overview of the antitumor properties of this compound, focusing on its molecular mechanisms of action, experimental validation in various cancer cell lines, and detailed protocols for its investigation.
Mechanistic Insights into the Antitumor Activity of this compound
This compound exerts its anticancer effects through the modulation of a complex network of signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of migration and invasion.[3][6]
Induction of Apoptosis
A key hallmark of this compound's antitumor activity is its ability to induce apoptosis in a wide range of cancer cell lines.[2][7] This programmed cell death is often initiated through the intrinsic mitochondrial pathway. This compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8] This event triggers a caspase cascade, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and cell death.[1][8]
The pro-apoptotic effects of this compound are also regulated by its influence on the Bcl-2 family of proteins. It has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1][8] Furthermore, in some cancer types, such as colon cancer, this compound can induce apoptosis by activating the unfolded protein response through the upregulation of CHOP (C/EBP homologous protein).[7][9]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or S phases.[1][8][10] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Studies have shown that this compound can downregulate the expression of cyclins, such as Cyclin D1, and cyclin-dependent kinases (CDKs), including CDK4 and CDK6.[2][8] Concurrently, it can upregulate the expression of CDK inhibitors like p21 and p53, which act as brakes on cell cycle progression.[1][8]
Inhibition of Metastasis
The metastatic cascade, involving local invasion and colonization of distant sites, is a major cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic potential by inhibiting both cell migration and invasion.[5][11] One of the underlying mechanisms is the inhibition of the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[12] this compound has been shown to suppress TGF-β-induced EMT in breast cancer cells.[5] It also downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in invasion.[8]
Core Signaling Pathways Modulated by this compound
The diverse antitumor effects of this compound are orchestrated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a common feature in many cancers.[3][4] this compound has been reported to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[11][13] By suppressing the phosphorylation of Akt and downstream effectors like mTOR, this compound can effectively attenuate cancer cell survival signals.[11][13]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly implicated in the development and progression of several cancers.[14][11] this compound has been shown to suppress the activation of this pathway.[11][15] By inhibiting the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway, this compound can downregulate the expression of target genes involved in cell proliferation and survival.[11]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[3][16] this compound has been identified as a potent inhibitor of STAT3 signaling.[16] It achieves this by suppressing the phosphorylation and subsequent nuclear translocation of STAT3, thereby preventing the transcription of its target genes.[16]
Quantitative Summary of this compound's Antitumor Effects
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. The table below summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Cholangiocarcinoma | HCCC-9810 | 40 ± 1.6 | 48 | [8] |
| Cholangiocarcinoma | RBE | 70 ± 2.6 | 48 | [8] |
| Melanoma | A375 | 1.6 | Not Specified | [4] |
| Melanoma | B16 | 2.3 | Not Specified | [4] |
| Colon Cancer | HCT116 | Varies | 48 | [17] |
| Colon Cancer | HT29 | Varies | 48 | [17] |
| Colon Cancer | SW480 | Varies | 48 | [17] |
| Colon Cancer | SW620 | Varies | 48 | [17] |
| Hepatocellular Carcinoma | Huh-7 | >10 | Not Specified | [4] |
Detailed Experimental Protocols
To facilitate the investigation of this compound's antitumor properties, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess cell viability and proliferation.[5][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V/PI Staining) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[3]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][18]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[18]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 5 µL of PI solution (1 mg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound's action.[6][19]
Protocol:
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
Cell Migration (Wound Healing) Assay
This assay provides a simple method to study directional cell migration in vitro.[19][20]
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope with a camera.
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure. ImageJ software is commonly used for this analysis.[21]
Cell Invasion (Transwell) Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.[14][19]
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed the cells into the upper chamber of the coated Transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution like crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random microscopic fields to determine the extent of invasion.
Conclusion
This compound is a promising natural compound with multifaceted antitumor properties demonstrated across a variety of cancer cell lines. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt, Wnt/β-catenin, and STAT3 underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and validate the anticancer efficacy of this compound, paving the way for its potential clinical application.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound Inhibits Cell Viability and Migration, and Induces Cell Apoptosis by circ_0009112/miR-708-5p Axis Through PI3K/AKT Pathway in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 16. atcc.org [atcc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 20. med.virginia.edu [med.virginia.edu]
- 21. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
An In-depth Technical Guide to Schisandrin B: Modulation of Mitochondrial Function for Therapeutic Development
Executive Summary
Schisandrin B (Sch B), a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a molecule of significant interest due to its profound effects on mitochondrial function.[1][2] Mitochondria, the epicenters of cellular energy production and metabolic signaling, are critically implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[3] This technical guide synthesizes current research to provide an in-depth understanding of the mechanisms through which this compound modulates mitochondrial bioenergetics, redox status, and apoptotic signaling. We will explore its dual role as both a cytoprotective agent and a pro-apoptotic modulator, detail the core signaling pathways it influences, and provide validated experimental protocols for assessing its effects. This document is intended to serve as a foundational resource for researchers aiming to harness the therapeutic potential of this compound by targeting mitochondrial function.
The Centrality of Mitochondria and the Role of this compound
Mitochondrial Function: A Nexus of Cellular Health and Disease
Mitochondria are indispensable organelles that execute a suite of functions critical for cellular homeostasis. Their primary role is the generation of ATP through oxidative phosphorylation (OXPHOS), a process that establishes a significant electrochemical gradient, the mitochondrial membrane potential (ΔΨm), across the inner mitochondrial membrane.[4] This potential is a key indicator of mitochondrial health and is vital for ATP synthesis.[5] Beyond energy production, mitochondria are a major site of reactive oxygen species (ROS) generation, key regulators of calcium homeostasis, and central orchestrators of the intrinsic apoptotic pathway.[2][5] Consequently, mitochondrial dysfunction is a hallmark of a vast array of pathologies, making it a prime target for therapeutic intervention.[3]
This compound: A Potent Modulator of Mitochondrial Integrity
This compound is a well-characterized lignan from S. chinensis, a plant with a long history in traditional medicine for treating liver ailments and as a general tonic.[2][6] Modern pharmacological studies have substantiated its diverse biological activities, with a particular emphasis on its potent antioxidant, anti-inflammatory, and cytoprotective properties.[2][7][8] A substantial body of evidence now indicates that the mitochondrion is a primary target of this compound, where it exerts multifaceted and context-dependent effects.[1][9]
Core Mechanisms of this compound on Mitochondrial Function
This compound's influence on mitochondria is not monolithic; it involves the modulation of several interconnected functions that collectively enhance mitochondrial resilience under stress or, conversely, promote the demise of pathological cells.
Enhancement of Mitochondrial Antioxidant Status
One of the most extensively documented effects of this compound is its ability to bolster the mitochondrial antioxidant defense system. It achieves this by increasing the levels and activities of key antioxidant molecules and enzymes within the mitochondria.[10]
-
Glutathione (GSH) Redox Cycle: Sch B treatment has been shown to enhance the mitochondrial glutathione redox status by increasing the level of reduced glutathione (GSH), a critical scavenger of ROS.[1][10][11] It also activates enzymes like glutathione reductase and glutathione-S-transferase, further promoting a robust antioxidant environment.[2]
-
Enzymatic Antioxidants: It upregulates the activity of manganese superoxide dismutase (Mn-SOD), the primary mitochondrial enzyme responsible for converting superoxide radicals into hydrogen peroxide.[1][12]
-
Reduction of Oxidative Damage: By enhancing this antioxidant shield, Sch B effectively reduces the accumulation of ROS and mitigates lipid peroxidation, as measured by decreased malondialdehyde (MDA) production.[2][13] This action protects mitochondrial membranes and DNA from oxidative damage.
Stabilization of Mitochondrial Membrane Potential (ΔΨm)
In models of cellular stress, such as ischemia-reperfusion injury or toxicant exposure, this compound acts as a potent stabilizer of the mitochondrial membrane potential (ΔΨm).[4][14] A stable ΔΨm is crucial for maintaining ATP synthesis and preventing the initiation of apoptosis.[4] In studies using H9c2 cardiomyocytes and renal cells, Sch B pretreatment was shown to prevent the collapse of ΔΨm induced by hypoxia/reoxygenation or chemical toxins.[14][15] This stabilization is a critical component of its cytoprotective effects.
Attenuation of Mitochondrial Permeability Transition (MPT)
The opening of the mitochondrial permeability transition pore (mPTP) is a catastrophic event for the cell, leading to the collapse of ΔΨm, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[2][16] this compound has been demonstrated to increase the resistance of mitochondria to calcium-induced mPTP opening.[17][18][19] By decreasing the sensitivity of the mPTP to pathological triggers like high intracellular Ca2+ and oxidative stress, Sch B prevents the release of cytochrome c and subsequent activation of the caspase cascade, thereby averting cell death.[17][18]
Modulation of Mitochondrial Biogenesis and Dynamics
Emerging evidence suggests that this compound can also influence the lifecycle of mitochondria. It has been shown to promote mitochondrial biogenesis—the generation of new mitochondria—by upregulating key transcriptional coactivators like PGC-1α and its downstream target, mitochondrial transcription factor A (TFAM).[9][15] Furthermore, in models of Alzheimer's disease, schisandrins have been found to restore the balance between mitochondrial fusion and fission, processes essential for maintaining a healthy mitochondrial network.[16][20]
The Dichotomous Role of this compound: Cytoprotection vs. Pro-Apoptosis
A fascinating aspect of this compound's pharmacology is its context-dependent activity. While it is overwhelmingly protective in normal or oxidatively stressed cells, it exhibits potent pro-apoptotic effects in various cancer cell lines.[4] This dual functionality makes it a highly compelling candidate for further drug development.
Cytoprotection in Physiologically Stressed Tissues
In numerous preclinical models, Sch B demonstrates robust protective effects in the heart, brain, liver, and kidneys.[1][12][17][18] This protection is mechanistically linked to its ability to enhance mitochondrial antioxidant status, stabilize ΔΨm, and inhibit mPTP opening, thereby preserving cellular energy production and preventing apoptosis in healthy tissues subjected to stress.[1][12][18]
Pro-Apoptotic Activity in Cancer Cells
Conversely, in cancer cells such as human cholangiocarcinoma and hepatoma cells, this compound induces apoptosis through the mitochondrial pathway.[8][21] In this context, Sch B treatment leads to a marked decrease in ΔΨm, an increase in the Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the activation of effector caspases-9 and -3.[2][21] This suggests that Sch B can selectively exploit the altered metabolic and redox state of cancer cells to trigger cell death.
Data Summary: Context-Dependent Effects of this compound on ΔΨm
| Cell Type/Model | Condition | Effect of this compound on ΔΨm | Outcome | Reference(s) |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Stabilization / Attenuates decrease | Cytoprotection, Anti-Apoptotic | [4][14] |
| Rat Primary Neurons | Amyloid β-induced stress | Stabilization / Alleviates loss | Neuroprotection | [16][20] |
| Human RTCs (HK2 cells) | High Glucose | Increase / Restoration | Protection from Dysfunction | [15] |
| Human Cholangiocarcinoma | Basal (Cancer) | Dissipation / Marked decrease | Pro-Apoptotic | [21] |
| Human Hepatoma (SMMC-7721) | Basal (Cancer) | Dissipation (Inferred) | Pro-Apoptotic via Mitochondrial Pathway | [2] |
Key Signaling Pathways Modulated by this compound
The diverse effects of this compound on mitochondrial function are orchestrated through its interaction with several upstream signaling pathways that regulate cellular stress responses, metabolism, and survival.
-
Sirtuin 3 (Sirt3): Sirt3 is a primary mitochondrial deacetylase that governs mitochondrial energy metabolism and antioxidant defense. This compound has been shown to upregulate the expression of Sirt3, which in turn helps regulate mitochondrial dynamic balance, maintain membrane potential, and enhance energy metabolism, ultimately protecting neuronal cells from injury.[22]
-
PGC-1α and Nrf2: As a master regulator of mitochondrial biogenesis and metabolism, PGC-1α is a key target of Sch B.[9][15] Its activation leads to the synthesis of new, functional mitochondria. The Nrf2 pathway, a critical regulator of cellular antioxidant responses, is also implicated in the effects of Sch B, contributing to the upregulation of protective enzymes.[2][9]
-
Akt/AMPK Signaling: In the context of diabetic kidney disease, this compound has been shown to alleviate mitochondrial dysfunction by inhibiting the pro-survival Akt pathway while simultaneously activating the AMP-activated protein kinase (AMPK) pathway, a central sensor of cellular energy status that promotes mitochondrial health.[15]
Visualization: this compound Signaling Network
The following diagram illustrates the interplay of these key signaling pathways in mediating the mitochondrial effects of this compound.
Caption: Interconnected signaling pathways modulated by this compound.
Methodologies for Assessing Mitochondrial Effects
To rigorously evaluate the impact of this compound on mitochondrial function, a suite of validated assays is required.[23][24][25] The following protocols provide step-by-step guidance for key assessments.
Visualization: General Experimental Workflow
This workflow outlines a typical experimental design to test the cytoprotective effects of this compound.
Caption: Standard workflow for assessing Sch B's mitochondrial effects.
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a ratiometric fluorescent probe that differentially accumulates in mitochondria based on membrane potential.[4][23] In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In unhealthy, low-potential mitochondria, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm).[23] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Methodology:
-
Cell Plating: Plate cells (e.g., H9c2 cardiomyocytes) in 6-well plates for flow cytometry or on glass-bottom dishes for microscopy.
-
Treatment: Pre-treat cells with desired concentrations of this compound for a specified duration (e.g., 24 hours).[4]
-
Stress Induction: Introduce the cellular stressor (e.g., hypoxia/reoxygenation) for the required time, including a "stress-only" control group.
-
JC-1 Staining:
-
Remove the culture medium and wash cells once with pre-warmed PBS.
-
Prepare a JC-1 staining solution (typically 1-5 µg/mL) in serum-free culture medium.
-
Incubate cells with the JC-1 solution for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing: Discard the staining solution and wash cells twice with warm PBS or culture medium.
-
Analysis:
-
Microscopy: Immediately visualize cells using a fluorescence microscope with filters for green (FITC) and red (TRITC/PE) fluorescence. Capture images and quantify the red/green fluorescence intensity ratio per cell.
-
Flow Cytometry: Harvest cells via trypsinization, wash with PBS, and resuspend in 500 µL of PBS. Analyze immediately, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. Calculate the ratio of red to green fluorescence intensity.[4]
-
-
Interpretation: An increase in the red/green fluorescence ratio in Sch B-treated cells compared to the stress-only group indicates a protective effect on ΔΨm.[4]
Protocol: Assessment of Mitochondrial ROS (Superoxide) Production
Principle: MitoSOX™ Red is a fluorescent probe that selectively targets mitochondria in live cells. It is rapidly oxidized by superoxide, but not by other ROS, causing it to fluoresce red. An increase in red fluorescence indicates elevated mitochondrial superoxide production.
Methodology:
-
Cell Culture & Treatment: Follow steps 1-3 from the ΔΨm protocol.
-
MitoSOX Staining:
-
Prepare a 5 µM MitoSOX™ Red working solution in warm HBSS or PBS.
-
Remove culture medium, wash cells once, and add the MitoSOX solution.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
-
Washing: Discard the staining solution and wash cells gently three times with warm PBS.
-
Analysis:
-
Microscopy/Plate Reader: Measure fluorescence using an excitation/emission of ~510/580 nm.
-
Flow Cytometry: Harvest and resuspend cells as described previously. Analyze using the PE or equivalent channel.
-
-
Interpretation: A lower fluorescence intensity in Sch B-treated, stressed cells compared to the stress-only group indicates suppression of mitochondrial superoxide production.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of mitochondrial function. Its ability to enhance antioxidant defenses, stabilize membrane potential, and resist permeability transition provides a strong mechanistic basis for its observed cytoprotective effects in a wide range of preclinical disease models.[1][12][18] The compound's dichotomous ability to promote apoptosis in cancer cells adds another layer of therapeutic potential, suggesting it could be developed for both cytoprotective and anti-neoplastic applications.[4][21]
Future research should focus on several key areas:
-
Clinical Translation: Rigorous, well-controlled human clinical trials are necessary to validate the preclinical findings and establish safety and efficacy.
-
Target Deconvolution: While key signaling pathways have been identified, the direct molecular binding targets of this compound within the mitochondria or upstream pathways remain to be fully elucidated.
-
Pharmacokinetics and Delivery: Optimizing the bioavailability and targeted delivery of this compound to mitochondria in specific tissues will be crucial for maximizing its therapeutic index.
References
- 1. This compound enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a hormetic agent for preventing age-related neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Powering Your Research: A Guide to Key Mitochondrial Function Assays [elabscience.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Induced ROS-Mediated Autophagy and Th1/Th2 Imbalance via Selenoproteins in Hepa1-6 Cells [frontiersin.org]
- 9. caringsunshine.com [caringsunshine.com]
- 10. This compound protects against carbon tetrachloride toxicity by enhancing the mitochondrial glutathione redox status in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatoprotective mechanism of this compound: role of mitochondrial glutathione antioxidant status and heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Enhances Renal Mitochondrial Antioxidant Status, Functional and Structural Integrity, and Protects against Gentamicin-Induced Nephrotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound co-treatment ameliorates the impairment on mitochondrial antioxidant status in various tissues of long-term ethanol treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound stereoisomers protect against hypoxia/reoxygenation-induced apoptosis and inhibit associated changes in Ca2+-induced mitochondrial permeability transition and mitochondrial membrane potential in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. karger.com [karger.com]
- 17. This compound decreases the sensitivity of mitochondria to calcium ion-induced permeability transition and protects against carbon tetrachloride toxicity in mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound decreases the sensitivity of mitochondria to calcium ion-induced permeability transition and protects against ischemia-reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic this compound treatment improves mitochondrial antioxidant status and tissue heat shock protein production in various tissues of young adult and middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Schisandrin Restores the Amyloid β-Induced Impairments on Mitochondrial Function, Energy Metabolism, Biogenesis, and Dynamics in Rat Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Mitochondrial assays | Abcam [abcam.com]
- 25. cdn2.caymanchem.com [cdn2.caymanchem.com]
Preliminary Toxicity Studies of Schisandrin B: A Technical Guide for Researchers
Abstract
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory properties.[1] As this compound progresses through the drug discovery and development pipeline, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the available preliminary toxicity data for this compound, synthesizing findings from acute, sub-chronic, and developmental toxicity studies. While the existing literature suggests a generally low level of toxicity, this guide also highlights the current gaps in the safety data, particularly concerning genotoxicity and reproductive toxicity, thereby providing a roadmap for future preclinical research. Methodologies for key toxicological assays are detailed to provide researchers with practical, field-proven insights for designing further validation studies.
Introduction: The Therapeutic Promise and Toxicological Imperative
Schisandra chinensis has a long history of use in traditional medicine, and its bioactive constituents are now the subject of rigorous scientific investigation.[1] this compound is one of the most abundant and pharmacologically active of these constituents.[1] Its potential therapeutic applications are wide-ranging, from liver protection to neuroprotection. However, to translate this therapeutic potential into clinical reality, a comprehensive safety assessment is non-negotiable. This guide serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on the preliminary toxicity of this compound and providing a framework for future preclinical safety evaluations.
Pharmacokinetics and Bioavailability: A Precursor to Understanding Toxicity
The toxicological effects of any compound are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the pharmacokinetics of this compound is therefore a critical first step in interpreting toxicity data.
Studies in rats have shown that this compound is rapidly absorbed and eliminated. However, its oral bioavailability is relatively low, which is largely attributed to extensive first-pass metabolism in the liver and intestines. This metabolic profile is a key consideration in the design and interpretation of oral toxicity studies.
A preclinical toxicokinetic study involving 26 weeks of oral administration of this compound to rats and dogs revealed important species and gender differences.[2] In rats, female animals exhibited higher plasma exposure to this compound compared to males.[2] In dogs, a notable accumulation of the compound in the plasma was observed with repeated administration, and the degree of accumulation increased with the dose.[2] These findings underscore the importance of careful dose selection and monitoring in long-term toxicity studies.
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance. The Median Lethal Dose (LD50) is a common metric derived from these studies.
While a definitive LD50 value for this compound from a study following OECD guidelines has not been identified in the public literature, a study in mice investigating the time- and dose-response of single oral doses of this compound (from 0.125 to 2 g/kg) provides insights into its acute effects.[3] In this study, serum alanine aminotransferase (ALT) activity, a marker of liver damage, was significantly elevated 48 to 96 hours after administration of a 1 g/kg dose.[3] The treatment also led to an increase in hepatic malondialdehyde levels, an indicator of oxidative stress, with the maximum effect observed at 72 hours post-dosing.[3] These findings suggest that at high doses, this compound can induce acute hepatotoxicity.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
For a comprehensive assessment of acute toxicity, the following protocol, based on OECD Guideline 425, is recommended.
-
Animal Selection: Use healthy, young adult rodents of a single sex (preferably females) from a standard laboratory strain.
-
Housing and Acclimation: House animals in appropriate conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum. Acclimate animals for at least 5 days before dosing.
-
Dose Selection: The main test consists of a single ordered dose progression where animals are dosed one at a time at a minimum of 48-hour intervals. A suggested starting dose is 175 mg/kg, or can be selected based on available data.[4]
-
Administration: Administer this compound orally via gavage.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is estimated using the maximum likelihood method.
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for evaluating the effects of a substance over a longer period of exposure. A 90-day oral toxicity study in rodents is a standard requirement for sub-chronic assessment.
As previously mentioned, a 26-week (6-month) oral repeated-dose toxicokinetic study of this compound has been conducted in rats and dogs.[2] The available summary indicates that this compound was administered daily at doses of 150, 300, and 600 mg/kg/day to rats and 50, 100, and 200 mg/kg/day to dogs.[2] The key findings from this study were the gender differences in exposure in rats and the dose-dependent accumulation in dogs.[2]
While the full histopathological and clinical chemistry data from this study are not publicly available, the reported toxicokinetic profile suggests that long-term exposure to this compound could lead to different safety margins between species and sexes, a critical consideration for human risk assessment. The accumulation in dogs, in particular, warrants further investigation to determine the potential for target organ toxicity with chronic use.
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
A comprehensive 90-day study would provide detailed information on target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Animal Selection: Use young, healthy rodents (preferably rats) from a standard laboratory strain. Use at least 10 animals of each sex per dose group.
-
Dose Groups: Include a control group and at least three dose levels.
-
Administration: Administer this compound orally via gavage or in the diet daily for 90 days.
-
Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: Perform hematology and clinical biochemistry analyses at the end of the study.
-
Pathology: Conduct a full necropsy on all animals and perform histopathological examination of major organs and any observed lesions.
-
NOAEL Determination: The NOAEL is the highest dose at which no adverse treatment-related effects are observed.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is required to assess the mutagenic and clastogenic potential of a new chemical entity.
Currently, there is a lack of publicly available data from standard, guideline-compliant genotoxicity studies on this compound. While some studies on the protective effects of this compound against the genotoxicity of other compounds have been conducted, these do not substitute for a direct assessment of its intrinsic genotoxic potential.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to detect gene mutations.
-
Tester Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.
-
Procedure: Expose the tester strains to various concentrations of this compound and plate on a minimal medium.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Micronucleus Test (OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus.
-
Animal Model: Typically performed in mice or rats.
-
Administration: Treat animals with this compound, usually via the intended clinical route of administration.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.
-
Analysis: Score immature erythrocytes for the presence of micronuclei.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.
Developmental and Reproductive Toxicity (DART)
DART studies are designed to evaluate the potential for adverse effects on reproduction and development.
A study evaluating the toxicity of this compound in zebrafish larvae revealed serious developmental impairment, suggesting potential teratogenic properties.[3] This finding is a significant toxicological signal that warrants further investigation in mammalian models.
Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (OECD 414)
-
Animal Model: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., rabbit).
-
Administration: Administer this compound to pregnant females during the period of organogenesis.
-
Endpoints: Evaluate maternal clinical signs, body weight, and food consumption. At term, examine the fetuses for external, visceral, and skeletal abnormalities.
Cytotoxicity
In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1] While this is a desired effect in the context of cancer therapy, it also highlights the compound's potential to affect cell viability, which needs to be considered in the overall safety assessment.
Data Summary and Visualization
Quantitative Toxicity Data
| Parameter | Species | Route | Dose/Concentration | Effect | Reference |
| Acute Hepatotoxicity | Mouse | Oral | 1 g/kg (single dose) | Significant elevation of serum ALT | [3] |
| Mouse | Oral | 0.125 - 2 g/kg (single dose) | Increased hepatic malondialdehyde | [3] | |
| Sub-chronic Toxicity | Rat | Oral | 150, 300, 600 mg/kg/day (26 weeks) | Gender differences in plasma exposure (females > males) | [2] |
| Dog | Oral | 50, 100, 200 mg/kg/day (26 weeks) | Dose-dependent accumulation in plasma | [2] | |
| Developmental Toxicity | Zebrafish | - | - | Serious developmental impairment | [3] |
Visualizations
Caption: A conceptual workflow for the preclinical toxicity assessment of this compound.
Conclusion and Future Directions
The available preliminary toxicity data for this compound suggest a complex safety profile that requires further comprehensive investigation. While often cited as having "low toxicity," the findings of potential developmental toxicity in zebrafish and dose-dependent accumulation in dogs during a 26-week study highlight the need for caution and thorough evaluation.[2][3]
Key areas for future research include:
-
Standardized Acute Toxicity Studies: To determine a definitive LD50 value.
-
Comprehensive Sub-chronic and Chronic Toxicity Studies: To fully characterize target organ toxicity and establish a clear NOAEL. The full results of the 26-week study in rats and dogs should be a priority for publication and review.
-
Complete Genotoxicity Battery: A full battery of in vitro and in vivo genotoxicity tests is essential to rule out mutagenic and clastogenic potential.
-
Mammalian DART Studies: To investigate the potential for developmental and reproductive toxicity in relevant mammalian models, as suggested by the zebrafish study.
A robust and complete preclinical toxicity package is essential for the safe progression of this compound into clinical development. The information presented in this guide provides a foundation for designing the necessary studies to fully elucidate the safety profile of this promising natural compound.
References
- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Concomitant Toxicokinetic Study of this compound by HPLC-MS/MS - Watch Related Videos [visualize.jove.com]
- 3. Time and dose relationships between this compound- and schisandrae fructus oil-induced hepatotoxicity and the associated elevations in hepatic and serum triglyceride levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Review of Schisandrin B biological activities
An In-depth Technical Guide to the Biological Activities of Schisandrin B
Authored by a Senior Application Scientist
Abstract
This compound (Sch B) is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a rich history in traditional medicine. Modern pharmacological research has identified this compound as one of the primary bioactive constituents, demonstrating a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects. This technical guide provides a comprehensive review of the multifaceted biological activities of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core molecular mechanisms, present key quantitative data, detail established experimental protocols, and visualize complex signaling pathways to offer a foundational resource for advancing research and therapeutic development of this promising natural compound.
Physicochemical and Pharmacokinetic Profile
Physicochemical Properties
This compound (C₂₃H₂₈O₆) is a white crystalline compound with a molecular weight of 400.46 g/mol . It is characterized by its poor solubility in water but is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). This lipophilicity influences its absorption and distribution in vivo.
Pharmacokinetic Overview
The therapeutic potential of this compound is significantly influenced by its pharmacokinetic profile, which is marked by rapid absorption and elimination. However, its clinical efficacy is often hampered by low oral bioavailability, largely attributable to extensive first-pass metabolism in the liver and intestines.
Key pharmacokinetic characteristics include:
-
Absorption and Distribution: Following oral administration in animal models, this compound is absorbed relatively quickly. It predominantly accumulates in the liver and is widely distributed in tissues such as the ovary and adipose tissue.
-
Metabolism: this compound is known to interact with cytochrome P450 enzymes, particularly modulating the activity of CYP3A. This interaction is a critical consideration for potential drug-drug interactions when co-administered with other therapeutic agents.
-
Excretion: The compound is primarily excreted as metabolites through the kidneys.
-
Transporter Interaction: Schisandra lignans, including this compound, can interact with the drug transporter P-glycoprotein (P-gp), which may affect the absorption and disposition of various drugs. In fact, this compound has been identified as a novel P-glycoprotein inhibitor, which could be leveraged to reverse multidrug resistance in cancer cells.
A comprehensive understanding of these ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for designing effective drug delivery systems and dosing regimens to enhance the therapeutic window of this compound.
Foundational Mechanisms: Antioxidant and Anti-inflammatory Activities
Many of this compound's therapeutic effects are rooted in its potent ability to modulate cellular redox status and inflammatory responses.
Antioxidant Effects
This compound functions as a powerful antioxidant through a dual mechanism: direct scavenging of free radicals and enhancement of the endogenous antioxidant defense system. Its hydroxyl radical scavenging effect has been reported to be more significant than that of vitamin C at equivalent concentrations.
The primary mechanism for enhancing cellular antioxidant capacity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
-
In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of crucial protective enzymes such as superoxide dismutase (SOD), glutathione (GSH), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1).
This robust antioxidant response helps maintain cellular redox homeostasis and protects against oxidative damage, a key pathogenic factor in numerous diseases.
Anti-inflammatory Effects
Chronic inflammation is a driver of many pathological conditions. This compound exerts significant anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . It has been shown to suppress the activation of IKKα/β and the subsequent phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.
By inhibiting NF-κB, this compound effectively downregulates the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This activity has been observed in various models, including microglia-mediated neuroinflammation and traumatic spinal cord injury.
Diagram 1: this compound activates the Nrf2 antioxidant pathway.
Hepatoprotective Activity
This compound is well-documented for its significant liver-protective effects. It shields hepatocytes from damage induced by various toxins, such as carbon tetrachloride (CCl₄) and D-galactosamine (D-GalN), through a multi-pronged mechanism.
-
Enhancement of Mitochondrial Glutathione Antioxidant Status (mtGAS): this compound boosts the levels of mitochondrial reduced glutathione (GSH), a critical antioxidant that neutralizes reactive oxygen species (ROS) generated during metabolic processes, thereby preserving mitochondrial integrity.
-
Induction of Heat Shock Proteins (HSPs): It induces the expression of HSP25 and HSP70. These molecular chaperones protect cells from stress-induced damage by preventing protein aggregation and assisting in the refolding of denatured proteins.
-
Anti-apoptotic Signaling: In models of liver injury, this compound has been shown to modulate the expression of the Bcl-2 family of proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thus inhibiting the mitochondrial pathway of apoptosis and preserving hepatocyte viability.
These combined actions make this compound a potent hepatoprotective agent, capable of mitigating oxidative stress, cellular damage, and apoptosis in the liver.
Anticancer Activity
This compound has emerged as a promising candidate in oncology, exhibiting significant antitumor activity against a wide range of malignancies, including breast, colon, liver, osteosarcoma, and gallbladder cancers. Its anticancer effects are not due to a single mechanism but rather a coordinated attack on multiple signaling pathways that govern cancer cell proliferation, survival, and metastasis.
Core Anticancer Mechanisms
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death. It activates the intrinsic (mitochondrial) apoptotic pathway by disrupting the mitochondrial membrane potential, which leads to the release of cytochrome c. This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptosis. This process is often accompanied by an increased Bax/Bcl-2 ratio.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G0/G1 or S phase, thereby preventing tumor growth.
-
Inhibition of Metastasis and Invasion: this compound has been shown to suppress the metastatic potential of cancer cells by inhibiting the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration.
-
Induction of Endoplasmic Reticulum (ER) Stress: In colon cancer cells, this compound activates the unfolded protein response (UPR) and upregulates the pro-apoptotic transcription factor CHOP, leading to ER stress-mediated apoptosis.
Modulation of Key Signaling Pathways
This compound exerts its anticancer effects by targeting several critical oncogenic signaling pathways:
| Signaling Pathway | Role in Cancer | Effect of this compound |
| PI3K/Akt | Promotes cell survival, proliferation, and growth. | Inhibition . Sch B suppresses the phosphorylation of PI3K and Akt, leading to decreased cell survival and induction of apoptosis. |
| STAT3 | Regulates cell proliferation, survival, and metastasis. | Inhibition . Sch B suppresses STAT3 phosphorylation and its subsequent nuclear translocation, which is particularly effective in triple-negative breast cancer. |
| Wnt/β-catenin | Drives proliferation and maintains cancer stem cell populations. | Inhibition . Sch B has been shown to inhibit this pathway in models of melanoma. |
| MAPK (p38, JNK) | Involved in stress responses, apoptosis, and inflammation. | Modulation . Sch B can suppress TGFβ1-induced phosphorylation of p38 and JNK. |
| NF-κB | Promotes cell survival, inflammation, and chemoresistance. | Inhibition . Sch B downregulates NF-κB activity, contributing to apoptosis in gallbladder cancer cells. |
The ability of this compound to modulate these diverse pathways underscores its potential as a multi-targeted anticancer agent.
Diagram 2: Apoptotic pathways induced by this compound in cancer cells.
Neuroprotective Activity
This compound demonstrates significant neuroprotective potential, offering protection against neuronal damage in models of cerebral ischemia and neurodegenerative diseases like Alzheimer's. Its mechanisms in the central nervous system are multifaceted and leverage its core antioxidant and anti-inflammatory properties.
-
Inhibition of Neuroinflammation: this compound can cross the blood-brain barrier and suppress the activation of microglia, the resident immune cells of the brain. By inhibiting the NF-κB pathway in these cells, it reduces the production of neurotoxic pro-inflammatory cytokines like TNF-α and IL-1β.
-
Attenuation of Oxidative Stress: The activation of the Nrf2 pathway in neurons enhances their resilience against oxidative insults, which are a common feature of neurodegenerative disorders.
-
Preservation of Mitochondrial Function: this compound helps maintain mitochondrial integrity and energy metabolism in neurons, preventing the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of apoptotic factors.
-
Anti-Apoptotic Effects: In models of amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease, this compound protects neurons by upregulating Bcl-2, downregulating Bax, and reducing the activity of caspases-9 and -3.
Experimental Protocols and Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of this compound. Below are representative, step-by-step methodologies for key assays.
Protocol: Cell Viability Assessment (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-200 µM) in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the direct free radical scavenging capacity of this compound.
-
Preparation: Prepare a stock solution of this compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent. Ascorbic acid is used as a positive control.
-
Compound Plating: In a 96-well plate, add serial dilutions of this compound and the positive control.
-
Reaction Initiation: Add the DPPH solution to each well. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure the absorbance at 517 nm. The purple color of DPPH fades as it is reduced by the antioxidant.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Diagram 3: Workflow for a high-throughput cell viability screen.
Conclusion and Future Perspectives
This compound is a pleiotropic natural compound with a compelling range of biological activities that are of significant interest for therapeutic development. Its ability to concurrently modulate oxidative stress, inflammation, apoptosis, and cell proliferation through multiple signaling pathways makes it a strong candidate for addressing complex multifactorial diseases such as cancer, and neurodegenerative and liver disorders.
While preclinical studies have robustly demonstrated its potential, the journey to clinical application requires further investigation. Future research should focus on:
-
Optimizing Bioavailability: Development of novel drug delivery systems (e.g., nanoparticle formulations) to overcome the challenges of low oral bioavailability and rapid metabolism.
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate the efficacy and safety of this compound in human subjects for its most promising indications.
-
Target Deconvolution: Further studies to precisely identify the direct molecular binding targets of this compound will provide deeper insights into its mechanisms of action and may reveal novel therapeutic applications.
The Discovery and History of Schisandrin B: A Technical Guide
Abstract
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of this compound. We will delve into its traditional medicinal roots, the pivotal moments of its isolation and structural elucidation, the evolution of its chemical synthesis, and the expanding understanding of its diverse pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the study of this promising natural product.
Introduction: From Traditional Herb to Modern Pharmacopeia
Schisandra chinensis, colloquially known as the "five-flavor berry," has a rich history in traditional Chinese medicine, where it has been utilized for centuries to treat a wide array of ailments.[1][2] The berries are described as possessing all five basic flavors—sweet, sour, salty, bitter, and pungent—which, according to traditional theory, corresponds to its influence on the five visceral organs.[1] Traditional applications include treatments for coughs, liver conditions, and as a general tonic to enhance vitality.[1][2]
Modern phytochemical investigations have revealed that the therapeutic properties of Schisandra chinensis are largely attributable to a class of bioactive compounds known as lignans.[3] Among these, the dibenzocyclooctadiene lignans are the most prominent, with this compound being one of the most abundant and extensively studied.[4][5] This guide will trace the scientific journey of this compound from its origins in traditional medicine to its current status as a promising therapeutic agent.
The Dawn of Discovery: Isolation and Structural Elucidation
The foundational work on the chemical constituents of Schisandra chinensis that led to the discovery of what we now know as this compound was pioneered by a group of Japanese researchers. In a landmark 1979 paper, Ikeya and colleagues detailed the isolation and structure determination of several new lignans from the fruits of Schisandra chinensis.[6] Among the compounds they characterized was gomisin B , which is synonymous with this compound.[6][7]
This seminal work laid the groundwork for understanding the chemical diversity within Schisandra lignans and provided the first glimpse into the unique dibenzocyclooctadiene scaffold that characterizes this class of compounds. The structural elucidation was achieved through a combination of chemical and spectral analysis, marking a significant step in natural product chemistry.[6]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its successful isolation, analysis, and application in research.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₆ | [8] |
| Molecular Weight | 400.46 g/mol | [4] |
| CAS Number | 61281-37-6 | [8] |
| Appearance | White flaky crystals | [4] |
| Melting Point | 120-121 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and DMSO | [4] |
| IUPAC Name | 3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene | [8] |
Diagram 1: Chemical Structure of this compound
Caption: The chemical structure of this compound (C₂₃H₂₈O₆).
The Synthetic Challenge: A Journey to Total Synthesis
The unique and complex dibenzocyclooctadiene structure of this compound and its congeners has presented a significant challenge to synthetic organic chemists. While the total synthesis of the related compound "(±)-schizandrin" was reported, the specific first total synthesis of this compound required dedicated efforts. The development of synthetic routes is crucial not only for confirming the elucidated structure but also for providing a renewable source of the compound for further pharmacological investigation and potential therapeutic development.
Historical synthetic approaches to dibenzocyclooctadiene lignans have often relied on oxidative coupling reactions to form the sterically hindered biaryl bond, a key feature of this class of molecules.[9] Over the years, various strategies have been developed to achieve the stereoselective synthesis of these complex natural products.[10]
Unraveling the Biological Activity: A Pharmacological Odyssey
The initial interest in this compound stemmed from the traditional use of Schisandra chinensis for liver ailments. Early and subsequent modern pharmacological studies have overwhelmingly confirmed its potent hepatoprotective and antioxidant properties.[11][12]
Antioxidant and Hepatoprotective Mechanisms
This compound exerts its antioxidant effects through multiple mechanisms. It has been shown to enhance the cellular antioxidant defense system by increasing the levels and activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[13] Furthermore, it can directly scavenge harmful free radicals, thereby mitigating oxidative stress.[13]
The hepatoprotective effects of this compound are intricately linked to its antioxidant properties. By reducing oxidative damage to liver cells, it helps to protect against various hepatotoxins.[11]
Diagram 2: Core Antioxidant Mechanism of this compound
Caption: this compound's dual antioxidant action.
Modulation of Key Signaling Pathways
Recent research has delved deeper into the molecular mechanisms underlying the bioactivity of this compound, revealing its ability to modulate key intracellular signaling pathways.
-
Nrf2/Keap1 Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the transcription of a battery of antioxidant and cytoprotective genes.
-
NF-κB Pathway: this compound can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[] This anti-inflammatory action contributes to its protective effects in various disease models.
Diagram 3: Modulation of Nrf2 and NF-κB Pathways by this compound
Caption: this compound's modulation of key signaling pathways.
Expanding Therapeutic Potential
Beyond its well-established antioxidant and hepatoprotective effects, ongoing research continues to uncover a broader spectrum of pharmacological activities for this compound, including:
Methodologies for the Modern Researcher
For scientists and drug development professionals, robust and reproducible methodologies are paramount. This section provides an overview of established protocols for the isolation, purification, and analysis of this compound.
Isolation and Purification of this compound from Schisandra chinensis
The isolation of this compound from its natural source typically involves a multi-step process of extraction, fractionation, and purification.
Diagram 4: General Workflow for the Isolation of this compound
Caption: A typical workflow for this compound isolation.
Step-by-Step Protocol: Conventional Solvent Extraction and Chromatography
-
Extraction:
-
Coarsely powdered dried berries of Schisandra chinensis are subjected to extraction with a suitable organic solvent, typically ethanol or methanol, using methods such as maceration or Soxhlet extraction.[16]
-
-
Concentration:
-
The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
-
Solvent Partitioning:
-
The concentrated extract is partitioned between an immiscible polar and non-polar solvent system (e.g., petroleum ether and water) to separate compounds based on their polarity. This compound, being relatively non-polar, will preferentially partition into the organic phase.
-
-
Column Chromatography:
-
The organic fraction is subjected to column chromatography over silica gel or macroporous adsorption resins.[16] Elution with a gradient of solvents of increasing polarity allows for the separation of different lignans.
-
-
Further Purification:
-
Fractions containing this compound, as identified by techniques like Thin Layer Chromatography (TLC), are pooled and may be further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.[16]
-
Analytical Quantification of this compound
Accurate quantification of this compound is essential for quality control of herbal preparations, pharmacokinetic studies, and in vitro and in vivo experiments. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used analytical technique.
Table 2: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile and water or methanol and water |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
Protocol: LC-MS/MS Quantification of this compound in Biological Samples
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma or cell lysate, add a threefold volume of cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system equipped with a C18 column.
-
Employ a gradient elution method with a mobile phase consisting of water with a small percentage of formic acid (for improved ionization) and methanol or acetonitrile.
-
Set the mass spectrometer to monitor for the specific parent and daughter ion transitions of this compound in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Conclusion and Future Perspectives
The journey of this compound from a constituent of a traditional medicinal herb to a well-characterized pharmacological agent is a testament to the value of natural product research. Its discovery, rooted in the pioneering work of natural product chemists, has paved the way for a deeper understanding of its therapeutic potential. The elucidation of its complex structure has spurred advancements in synthetic chemistry, while its diverse biological activities continue to be a fertile ground for pharmacological research.
For researchers, scientists, and drug development professionals, this compound represents a compelling lead compound with a favorable safety profile and multi-target activity. Future research will likely focus on optimizing its pharmacokinetic properties, exploring its efficacy in various preclinical and clinical disease models, and further unraveling the intricacies of its molecular mechanisms of action. The continued exploration of this compound holds significant promise for the development of novel therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Schisandrin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The constituents of Schizandra chinensis Baill. I. Isolation and structure determination of five new lignans, gomisin A, B, C, F and G, and the absolute structure of schizandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: Significance and symbolism [wisdomlib.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (PDF) The Constituents of Schizandra Chinensis Baill. IV. [research.amanote.com]
- 11. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 15. SCHIZANDRIN B CAS#: 61281-37-6 [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Preparation and Use of Schisandrin B Stock Solutions in Cell Culture
An Application Guide for Researchers
Abstract
Schisandrin B, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is a compound of significant interest in biomedical research.[1] It exhibits a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, hepatoprotective, and antitumor properties.[2][3][4] These effects are attributed to its capacity to modulate critical cellular signaling pathways.[5] To ensure the validity and reproducibility of in vitro studies, the precise and proper preparation of this compound solutions is paramount. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of this compound in cell culture experiments, grounded in established scientific principles and methodologies.
Foundational Knowledge: Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock of accurate solution preparation. These characteristics dictate the choice of solvent, storage conditions, and handling procedures. This compound is a crystalline solid that is practically insoluble in water but readily dissolves in organic solvents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₂₃H₂₈O₆ | [1][6] |
| Molecular Weight | 400.46 g/mol | [1][2] |
| Appearance | White flaky crystals | [1][2] |
| CAS Number | 61281-37-6 | [7] |
| Melting Point | 120-121°C | [1][2] |
| Solubility | Insoluble in water. Soluble in DMSO (≥ 5 mg/mL), ethanol (≥ 2 mg/mL), DMF (~30 mg/mL), chloroform, and benzene. | [1][2][8] |
| Storage (Solid) | Sealed in a dry place at room temperature or -20°C for long-term stability (≥ 3 years). |[1][9] |
Experimental Protocol: High-Concentration Stock Solution Preparation
This protocol details the preparation of a 50 mM stock solution in dimethyl sulfoxide (DMSO), a standard concentration for in vitro research that provides flexibility for a wide range of working dilutions.
Materials and Equipment
-
This compound powder (purity ≥ 98%)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Sterile, calibrated pipettes and filter tips
-
Vortex mixer
-
Water bath (optional, set to 37°C)
-
0.22 µm syringe filter (optional, must be compatible with DMSO)
Causality and Considerations
-
Why DMSO? DMSO is a superior aprotic solvent that can dissolve a wide range of organic molecules, including the hydrophobic this compound.[1][2] It is miscible with water and cell culture media, facilitating the preparation of aqueous working solutions. Cell culture-grade DMSO is essential to avoid introducing contaminants.
-
Why a High Concentration? Preparing a concentrated stock (e.g., 10-100 mM) allows for the addition of a minimal volume of solvent to the final cell culture, thereby minimizing solvent-induced artifacts.[1][10] The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid cytotoxicity.[1][11]
-
Why Aliquot? this compound, like many complex organic molecules, can be sensitive to degradation from repeated freeze-thaw cycles.[9][12] Aliquoting the stock solution into single-use volumes preserves its integrity and ensures consistency across experiments.
Step-by-Step Methodology
-
Pre-handling: Before opening, allow the vial of this compound powder to equilibrate to room temperature. This critical step prevents atmospheric moisture from condensing on the cold powder, which could compromise its stability and weighing accuracy.[9]
-
Calculation of Mass: Determine the mass of this compound needed for your desired stock concentration and volume.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight ( g/mol )]
-
Example for 1 mL of a 50 mM stock: Mass (mg) = 50 mM x 1 mL x 400.46 g/mol = 20.023 mg.[1]
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile, appropriately labeled amber or opaque microcentrifuge tube.
-
Dissolution: Add the calculated volume of cell culture-grade DMSO to the tube. For the example above, add 1 mL of DMSO to the 20.023 mg of powder.[1]
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can aid the process.[1] Visually inspect the solution against a light source to ensure no particulates remain.
-
Sterilization (Optional): If the stock solution was not prepared under strict aseptic conditions or if the downstream application is highly sensitive to contamination, it can be sterilized. Filter the solution through a 0.22 µm syringe filter that is chemically resistant to DMSO (e.g., PTFE or nylon) into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber or opaque cryovials. This prevents degradation from light and repeated freeze-thaw cycles.[9][13] Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[12]
Workflow Visualization
Caption: Workflow for preparing this compound stock solution.
Application Protocol: Cell Treatment and Experimental Design
Preparation of Working Solution
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into complete cell culture medium to the desired final working concentration immediately before use.
-
Example for a 40 µM working solution from a 50 mM stock: This requires a 1:1250 dilution. Add 4 µL of the 50 mM stock to 4996 µL of culture medium to make 5 mL of working solution.[1]
-
-
Mix thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
Cell Treatment Protocol
-
Culture cells to the desired confluency.
-
Remove the existing culture medium.
-
Add the freshly prepared this compound working solution to the cells.
-
Crucial Control: Always include a "vehicle control" group.[1][9] This group should be treated with culture medium containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This step is non-negotiable as it isolates the effects of the compound from any potential effects of the solvent.
Table 2: Example Dilution Series and Vehicle Control
| Treatment Group | Stock (50 mM) Volume | Medium Volume | Final Sch B Conc. | Final DMSO Conc. |
|---|---|---|---|---|
| Sch B High | 4.0 µL | 4996 µL | 40 µM | 0.08% |
| Sch B Medium | 2.0 µL | 4998 µL | 20 µM | 0.04% |
| Sch B Low | 1.0 µL | 4999 µL | 10 µM | 0.02% |
| Vehicle Control | 4.0 µL (Pure DMSO) | 4996 µL | 0 µM | 0.08% |
| Untreated Control | 0 µL | 5000 µL | 0 µM | 0% |
Scientific Grounding: Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting fundamental cellular processes. Its antitumor activity, for instance, is often linked to the induction of apoptosis (programmed cell death).[3][14]
Mechanism of Apoptosis Induction: this compound can initiate the intrinsic apoptotic pathway.[15] It modulates the balance of the Bcl-2 protein family, downregulating anti-apoptotic members (like Bcl-2) and upregulating pro-apoptotic members (like Bax).[2][3] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the systematic dismantling of the cell, leading to apoptosis.[15][16] This mechanism makes this compound a compound of interest in oncology research.[14][17]
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Protocol for Schisandrin B In Vitro Cell Viability Assay: A Comprehensive Guide for Researchers
This document provides a detailed application note and protocol for conducting in vitro cell viability assays with Schisandrin B, a bioactive lignan isolated from the medicinal plant Schisandra chinensis. This guide is intended for researchers, scientists, and drug development professionals investigating the cytotoxic and cytoprotective effects of this compound on various cell lines.
Introduction to this compound
This compound is a natural compound that has garnered significant scientific interest for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and antitumor properties.[1][2] Its therapeutic potential is largely attributed to its ability to modulate multiple cellular signaling pathways, making it a compelling candidate for drug discovery and development.[1] Understanding its precise effects on cell viability is a critical first step in elucidating its mechanism of action and evaluating its potential as a therapeutic agent.
This guide will provide a robust framework for assessing the in vitro effects of this compound on cell viability, with a focus on the widely used tetrazolium-based colorimetric assays, such as MTT and CCK-8. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of this compound's properties is essential for accurate and reproducible results.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₆ | N/A |
| Molecular Weight | 400.46 g/mol | N/A |
| Appearance | White crystalline solid | N/A |
| Solubility | Soluble in DMSO and ethanol; Insoluble in water. | N/A |
Protocol: this compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Desired Stock Concentration: A common stock concentration for in vitro studies is 10-50 mM. For this protocol, we will prepare a 20 mM stock solution.
-
Calculation:
-
To prepare 1 mL of a 20 mM stock solution:
-
(20 mmol/L) * (1 L/1000 mL) * (400.46 g/mol ) = 0.0080092 g/mL = 8.01 mg/mL
-
-
Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh 8.01 mg of this compound powder.
-
Dissolving: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Core Protocol: Cell Viability Assessment using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method for determining the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye. The amount of formazan is directly proportional to the number of metabolically active cells.
Experimental Workflow
Caption: Workflow for this compound cell viability assay.
Detailed Step-by-Step Protocol
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (20 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Thaw the 20 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. [3][4] For example, if the highest concentration of this compound is 160 µM (a 1:125 dilution of the 20 mM stock), the vehicle control should contain 0.8% DMSO in the medium.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or control media to the respective wells.
-
Include the following controls:
-
Untreated Control: Cells with fresh complete medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.[3][5]
-
Positive Control (Optional but Recommended): Cells treated with a known cytotoxic agent (e.g., doxorubicin) to validate the assay's ability to detect cell death.[6][7]
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[6]
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Following the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Gently tap the plate to ensure homogenous color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculation of Cell Viability:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that inhibits cell viability by 50%. This can be calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
-
Alternative Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used method. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into an insoluble purple formazan product.
Key Differences from CCK-8:
-
The formazan product is insoluble and requires a solubilization step (e.g., with DMSO or a specialized buffer) before absorbance reading.
-
The absorbance is typically measured at 570 nm.
The initial steps of cell seeding and treatment are identical to the CCK-8 protocol. After the treatment period, the protocol is as follows:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
Understanding the Mechanism: this compound's Impact on Cellular Pathways
This compound exerts its effects on cell viability primarily through the induction of apoptosis, modulation of the cell cycle, and regulation of the cellular antioxidant response.
Induction of Apoptosis
This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[9][10] This is characterized by:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound can lead to a decrease in the mitochondrial membrane potential.[9][10]
-
Regulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[9][11][12]
-
Caspase Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[1][9][11][12] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: this compound's effect on the intrinsic apoptosis pathway.
Antioxidant Response
This compound can also modulate the cellular antioxidant response, primarily through the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2] Under conditions of oxidative stress, which can be induced by this compound, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. This dual role of inducing oxidative stress that can trigger apoptosis while also potentially activating protective antioxidant pathways highlights the complex dose- and cell-type-dependent effects of this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in blank wells | Contamination of medium or reagents; Phenol red in medium interfering with absorbance reading. | Use fresh, sterile reagents. Use phenol red-free medium for the assay. |
| Low signal in untreated control wells | Low cell seeding density; Poor cell health; Incorrect wavelength used for reading. | Optimize cell seeding density. Ensure cells are healthy and in the exponential growth phase. Verify the correct wavelength for the specific assay. |
| Inconsistent results between replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate. |
| Compound precipitation | Poor solubility of this compound at the tested concentration. | Ensure the stock solution is fully dissolved. Do not exceed the solubility limit in the final working solution. The final DMSO concentration should be kept low (typically ≤ 0.5%). |
| Vehicle control shows cytotoxicity | DMSO concentration is too high for the specific cell line. | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your cell line.[4][13] |
Conclusion
This comprehensive guide provides a detailed and scientifically grounded protocol for assessing the in vitro cell viability effects of this compound. By understanding the underlying principles of the assays and the compound's mechanism of action, researchers can generate accurate and reproducible data. The provided troubleshooting section further equips scientists to navigate potential experimental challenges. As with any in vitro study, the findings from these assays should be further validated with complementary methods to gain a holistic understanding of this compound's biological activities.
References
- 1. This compound attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 9. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated HPLC Method for the Quantification of Schisandrin B
Abstract
Schisandrin B, a primary bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has attracted significant scientific attention for its diverse pharmacological activities, including potent hepatoprotective and antioxidant effects.[1][2] As research into its therapeutic potential expands, the need for a robust, reliable, and validated analytical method for its quantification is critical for quality control, pharmacokinetic studies, and standardization of herbal products. This document provides a comprehensive, field-tested High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a self-validating system grounded in established scientific principles and aligned with international regulatory standards.
Introduction: The Scientific Imperative for Accurate this compound Quantification
Schisandra chinensis has a long history of use in traditional medicine, and modern research has identified its lignan components as key contributors to its therapeutic effects.[3][4] Among these, this compound is a prominent constituent known for its significant biological activities.[2][5] The concentration of this compound can vary considerably in raw plant materials and commercial products due to factors such as geographical origin, harvest time, and processing methods.[3] Therefore, a precise and accurate analytical method is indispensable for ensuring the quality, safety, and efficacy of Schisandra-containing products.
This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely adopted, robust, and cost-effective technique for the analysis of moderately polar compounds like this compound. The causality behind each experimental choice, from sample preparation to chromatographic conditions, is explained to provide a deeper understanding of the method's mechanics and ensure its successful implementation.
Chromatographic Method & Rationale
The separation and quantification of this compound are achieved using a C18 stationary phase and a gradient mobile phase. The C18 column is the industry standard for reversed-phase chromatography, offering excellent retention and separation for a wide range of non-polar to moderately polar analytes. The non-polar nature of the C18 alkyl chains interacts with the hydrophobic regions of the this compound molecule, providing the necessary retention for separation from other matrix components.
A gradient elution is employed to ensure optimal resolution and a reasonable run time. The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating power for lignans. The gradient starts with a lower concentration of acetonitrile to allow for the retention of this compound and other components on the column and gradually increases to elute the compounds based on their hydrophobicity.
Optimized HPLC Conditions
The following table summarizes the instrumental parameters for the quantification of this compound.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of gradient elution and UV detection. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides high-resolution separation for complex samples. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: Water; B: Acetonitrile | A common and effective mobile phase for the separation of lignans. |
| Gradient Elution | A linear gradient of 50–74% acetonitrile from 0–10 min, followed by 74–75% from 25–37 min, and then 75–100% from 37–37.1 min, held at 100% until 55 min.[1] | This gradient profile is optimized to provide good separation of this compound from other lignans and matrix components. |
| Flow Rate | 1.0 mL/min[1][6][7] | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Column Temperature | 30°C[1] | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 225 nm[1] | This wavelength provides good sensitivity for the detection of this compound. |
| Injection Volume | 20 µL[1] | A typical injection volume that balances sensitivity with the risk of column overloading. |
Experimental Protocols
Preparation of Standard Solutions
The accuracy of the quantification is directly dependent on the quality of the reference standard and the precision of the standard solution preparation.
Protocol:
-
Stock Solution (200 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[1] Sonicate for 10 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These solutions are used to construct the calibration curve.
Sample Preparation
The choice of sample preparation technique is critical to remove interfering matrix components and ensure the analyte is in a suitable solvent for injection.
Protocol:
-
Pulverization: Grind the dried fruit sample into a fine powder (60-mesh).
-
Extraction: Accurately weigh about 0.3 g of the powdered sample into a 25 mL volumetric flask. Add 25 mL of methanol and extract using an ultrasonic bath for 20 minutes at room temperature.[8]
-
Volume Adjustment: Allow the extract to cool to room temperature and add methanol to compensate for any volume loss during sonication.[8][9]
-
Clarification: Centrifuge the extract at 14,000 g for 10 minutes.[1][8]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][9]
For biological matrices, protein precipitation is a common and effective method for sample clean-up.
Protocol:
-
Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 g for 10 minutes to pellet the precipitated proteins.[1]
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final quantification.
Caption: Workflow for the HPLC quantification of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the analytical method is essential to ensure its performance is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure this compound without interference from other components. | No interfering peaks at the retention time of this compound in a blank matrix. Peak purity analysis should confirm the analyte peak is homogenous. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range. | Correlation coefficient (r²) > 0.999.[7] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).[7] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are slightly varied. |
Validation Workflow Diagram
The following diagram outlines the logical steps for validating the HPLC method.
Caption: Logical workflow for HPLC method validation.
Conclusion
This application note provides a detailed and robust HPLC method for the quantification of this compound. By adhering to the described protocols for sample preparation, chromatographic analysis, and method validation, researchers can obtain accurate and reproducible results. The scientific rationale behind each step is provided to empower the user with a deeper understanding of the methodology. This validated method serves as a critical tool for the quality control of Schisandra chinensis and its derived products, as well as for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Analysis of the Extract from Berries of Schisandra chinensis Turcz. (Baill.) and Its Anti-Platelet Potential In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Schisandrin A and this compound in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 7. Determination of Schisandrin A and this compound in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Application Note: Interrogating the Nrf2 Antioxidant Response Pathway Activated by Schisandrin B via Western Blot Analysis
Introduction: The Significance of the Nrf2 Pathway in Cellular Defense and the Therapeutic Potential of Schisandrin B
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to stressors, such as reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[1] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[1][3][4] This transcriptional activation results in the increased expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's capacity to neutralize harmful insults.[5][6]
This compound, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including potent antioxidant and hepatoprotective effects.[7][8] A growing body of evidence suggests that many of the therapeutic benefits of this compound are mediated through the activation of the Nrf2 pathway.[5][6][7] By promoting the nuclear translocation of Nrf2 and the subsequent upregulation of its target genes, this compound enhances cellular resilience against oxidative damage.[6] This application note provides a comprehensive guide for researchers to investigate the effects of this compound on the Nrf2 signaling pathway using Western blot analysis, a cornerstone technique for protein quantification.
Conceptual Framework: Visualizing this compound-Mediated Nrf2 Activation
To effectively design and interpret experiments, it is crucial to have a clear understanding of the molecular events following this compound treatment. The following diagram illustrates the canonical Nrf2 activation pathway and the proposed mechanism of action for this compound.
Figure 1. this compound-induced Nrf2 Pathway Activation. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. This compound, similar to oxidative stress, induces a conformational change in Keap1, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant gene transcription.
Experimental Design and Key Considerations
A robust Western blot analysis of the Nrf2 pathway requires careful planning. The primary objective is to quantify changes in the protein levels of key pathway components in response to this compound treatment.
Essential Proteins to Analyze:
-
Total Nrf2: To assess the overall stabilization of the Nrf2 protein.
-
Nuclear Nrf2: The hallmark of Nrf2 activation is its translocation to the nucleus.[5][6] This requires subcellular fractionation.
-
Keap1: To determine if this compound treatment affects the expression level of this key regulator.
-
HO-1 and NQO1: As downstream targets, their increased expression provides functional validation of Nrf2 activation.[6][9]
-
Loading Controls: Essential for accurate normalization of protein loading.
-
Cytoplasmic Fraction: β-actin or GAPDH.
-
Nuclear Fraction: Lamin B1 or Histone H3.
-
Total Cell Lysate: β-actin or GAPDH.
-
Experimental Workflow:
The following diagram outlines the key steps from cell culture to data analysis.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 4. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]
- 5. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
Application Notes and Protocols for Utilizing Schisandrin B in a Mouse Model of Neurodegeneration
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, often underpinned by oxidative stress, neuroinflammation, and apoptosis.[1][2][3] Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising neuroprotective agent due to its potent antioxidant and anti-inflammatory properties.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in preclinical mouse models of neurodegeneration. We will detail the core mechanisms of this compound, guide the selection of appropriate animal models, and provide validated, step-by-step protocols for administration, behavioral analysis, and post-mortem tissue evaluation. The causality behind experimental choices is explained to ensure scientific rigor and the generation of robust, reproducible data.
Foundational Knowledge: The Rationale for this compound in Neurodegeneration Research
This compound is a dibenzocyclooctadiene lignan that exerts multifaceted neuroprotective effects.[5] Its primary mechanisms of action make it a compelling candidate for mitigating the pathological cascades common to many neurodegenerative disorders.
-
Attenuation of Oxidative Stress: The cornerstone of this compound's neuroprotective action is its ability to combat oxidative stress. It achieves this primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][7] Sch B promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE) genes.[5][7] This leads to the upregulation of crucial endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a key marker of lipid peroxidation.[4][7][8]
-
Anti-Inflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, is a critical component of neurodegeneration. This compound has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[4][9]
-
Anti-Apoptotic Activity: this compound helps preserve neuronal viability by modulating the apoptotic cascade. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby reducing the release of cytochrome c from mitochondria and inhibiting the activation of caspases-9 and -3.[10]
-
Inhibition of Disease-Specific Pathologies: In models of Alzheimer's disease, this compound has been found to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein.[4][11] In Parkinson's disease models, it shows a protective effect on dopaminergic neurons, partly by inhibiting the negative modulation of miR-34a on the Nrf2 pathway.[12]
These multi-target effects position this compound as a robust tool for investigating therapeutic strategies in complex disease models.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Design and Pre-analytical Considerations
A well-designed study is paramount for obtaining meaningful results. The choice of model, dosage, and administration route must be carefully considered and justified.
Selecting an Appropriate Mouse Model
The selection of a mouse model should align with the specific hypothesis being tested. Neurodegeneration can be modeled through genetic manipulation or neurotoxin induction.
| Model Type | Specific Model | Rationale for Use with this compound | Key References |
| Alzheimer's Disease | 3xTg-AD, APP/PS1 | Models amyloid-β (Aβ) and tau pathology. Sch B has been shown to protect against Aβ-induced neurotoxicity and inhibit GSK-3β, an enzyme involved in tau hyperphosphorylation.[4][10][11] | [11][13] |
| Parkinson's Disease | MPTP-induced, 6-OHDA-induced | These neurotoxins selectively destroy dopaminergic neurons. Sch B protects these neurons through its antioxidant (Nrf2) and anti-inflammatory actions.[12][14][15] | [12][14] |
| General Aging & Oxidative Stress | D-galactose-induced | Induces accelerated aging phenotypes, including cognitive decline and increased oxidative stress. Ideal for evaluating the core antioxidant and anti-aging properties of Sch B.[6] | [6] |
| Cerebral Ischemia | Middle Cerebral Artery Occlusion (MCAO) | Models stroke-induced neuronal death. Sch B reduces infarct volume by inhibiting inflammation and metalloproteinase degradation.[9] | [9] |
This compound Preparation, Dosage, and Administration
Solubility Challenges: this compound is poorly soluble in water, which is a critical consideration for in vivo administration. It is soluble in organic solvents like DMSO and ethanol.[16] For oral gavage, it is often suspended in a vehicle like olive oil, corn oil, or a solution containing carboxymethylcellulose (CMC). More advanced formulations, such as borneol-modified micelles, have been developed to enhance solubility and blood-brain barrier permeability.[6][17]
Dosage Regimen: The effective dose of this compound can vary depending on the model and the desired outcome. Based on published literature, a range of 10-60 mg/kg body weight is commonly used.
| Dose (mg/kg/day) | Mouse Model | Route | Key Findings | Reference |
| 10, 30 | Focal Cerebral Ischemia (Rat) | i.p. | Reduced infarct volume, suppressed TNF-α & IL-1β. | [9] |
| 20 | TAA-induced organ damage | Oral | Protected against liver, spleen, kidney, and brain damage. | [18] |
| 30, 60 | Forced swimming (Oxidative Stress) | Oral | Alleviated anxiety-like behavior, increased SOD & GSH. | [4][7] |
| 50 | Colon Cancer Xenograft | Oral | Reduced tumor volume and weight. | [19] |
Route of Administration:
-
Oral Gavage (P.O.): This is the most common and clinically relevant route. It subjects the compound to first-pass metabolism. The oral bioavailability in rodents has been reported to be variable, with some studies noting differences between sexes.[16][20]
-
Intraperitoneal Injection (i.p.): This route bypasses first-pass metabolism, leading to higher bioavailability, but can cause localized irritation and is less clinically translatable. It is often used in acute studies.[9]
Core Experimental Protocols
The following protocols provide a framework for a typical study. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol describes the preparation of a this compound suspension for daily oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Sodium CMC in sterile water, or corn oil)
-
Microbalance
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer and/or sonicator
-
Adjustable micropipettes
-
Animal feeding needles (gavage needles), 20-22 gauge, with a ball tip
-
1 mL syringes
Procedure:
-
Calculate the Required Amount: Determine the total volume of suspension needed for the study duration. For a 25g mouse receiving 30 mg/kg, the dose is 0.75 mg. If the dosing volume is 10 mL/kg (0.25 mL), the required concentration is 3 mg/mL.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare Suspension:
-
If using CMC: Gradually add the this compound powder to the 0.5% CMC solution while continuously vortexing to ensure a fine, homogenous suspension.
-
If using oil: Levigate the powder with a small amount of the oil vehicle to form a smooth paste before gradually adding the remaining oil.
-
-
Homogenize: Use a vortex mixer for 2-3 minutes or a bath sonicator for 5-10 minutes to ensure the suspension is uniform and free of clumps. Crucially, the suspension must be vortexed immediately before each gavage to prevent settling.
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.
-
Gavage Administration:
-
Draw the calculated volume of the Sch B suspension into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the ball-tipped needle into the diastema (gap between incisors and molars), slide it along the roof of the mouth, and advance it down the esophagus into the stomach. There should be no resistance.
-
Slowly dispense the liquid.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the animal for a few minutes post-gavage for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.
-
Control Group: The vehicle control group must receive the same volume of the vehicle alone, administered in the same manner and frequency.
Caption: A typical experimental workflow for in vivo this compound studies.
Protocol 2: Assessment of Cognitive Function using the Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory, which are frequently impaired in neurodegenerative diseases.[13][21]
Materials:
-
Circular pool (120-150 cm diameter), filled with water made opaque with non-toxic white tempera paint or milk powder.
-
Submerged platform (10 cm diameter), placed 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distinct visual cues placed around the pool.
Procedure:
-
Acclimation: Handle mice for several days before the test begins.
-
Acquisition Phase (Learning - typically 5 days):
-
Perform 4 trials per mouse per day.
-
Gently place the mouse into the water facing the pool wall from one of four randomized start positions (N, S, E, W).
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60s, gently guide it there and allow it to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over the 5 days indicates learning.
-
-
Probe Trial (Memory - Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings. A significant preference for the target quadrant indicates memory retention.
-
-
Data Analysis: Compare the escape latencies, path lengths, and probe trial data between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures for acquisition, one-way ANOVA or t-test for probe trial).
Protocol 3: Post-Mortem Brain Tissue Analysis
After the final behavioral tests, brain tissue is harvested for biochemical and histological analysis to correlate behavior with cellular and molecular changes.[1][2]
A. Biochemical Analysis of Oxidative Stress
This protocol details the measurement of Malondialdehyde (MDA), a product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[22][23]
Materials:
-
Fresh or frozen brain tissue (e.g., hippocampus, cortex).
-
Cold PBS and RIPA buffer with protease inhibitors.
-
Tissue homogenizer.
-
Microcentrifuge.
-
TBARS assay kit (commercially available).
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the brain region of interest.
-
Add 10 volumes of cold RIPA buffer (e.g., 100 mg tissue in 1 mL buffer).
-
Homogenize on ice until no tissue clumps are visible.
-
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant (cytosolic fraction) for analysis. Determine the total protein concentration using a BCA or Bradford assay for normalization.
-
TBARS Assay: Follow the manufacturer's protocol for the TBARS assay kit. This typically involves:
-
Mixing the sample with an acidic reagent (e.g., thiobarbituric acid in acetic acid).
-
Incubating at high temperature (e.g., 95°C) for approximately 60 minutes. This allows MDA to react with TBA.
-
Cooling the samples and measuring the absorbance of the resulting pink-colored product at ~532 nm.
-
-
Quantification: Calculate the MDA concentration based on a standard curve and normalize to the total protein concentration of the sample.
| Biomarker | Method | Expected Effect of this compound |
| Malondialdehyde (MDA) | TBARS Assay | Decrease |
| Superoxide Dismutase (SOD) | Commercial Kit | Increase |
| Glutathione (GSH) | Commercial Kit / HPLC | Increase |
| Reactive Oxygen Species (ROS) | DHE Staining / DCFDA Assay | Decrease |
| Nrf2, HO-1, SOD1 | Western Blot / RT-PCR | Increase |
B. Histological Analysis of Neuronal Integrity
Nissl staining is a classic histological method used to stain the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons. It is used to assess neuronal morphology and quantify neuronal loss.[1][2][24]
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Sucrose solutions (15% and 30% in PBS).
-
Cryostat or microtome.
-
Microscope slides.
-
Cresyl violet staining solution.
-
Ethanol series (for dehydration).
-
Xylene or a xylene substitute.
-
Mounting medium.
Procedure:
-
Perfusion and Fixation:
-
Deeply anesthetize the mouse.
-
Perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
-
Tissue Processing:
-
Post-fix the dissected brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequentially sinking it in 15% and then 30% sucrose solutions at 4°C.
-
Flash-freeze the brain and section it on a cryostat (e.g., 30-40 µm thick sections).
-
-
Staining:
-
Mount sections onto slides and air dry.
-
Rehydrate the sections through a descending series of ethanol to distilled water.
-
Stain with 0.1% cresyl violet solution for 5-10 minutes.
-
Briefly rinse in distilled water.
-
Differentiate in 95% ethanol with a few drops of acetic acid. Monitor under a microscope until the background is clear and neurons are sharply defined.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol (95%, 100%).
-
Clear in xylene or a substitute.
-
Coverslip using a permanent mounting medium.
-
-
Analysis: Use a microscope to visualize the stained sections. Healthy neurons will appear deeply stained with well-defined morphology. Neuronal loss will be evident as a reduced density of stained cells in specific regions (e.g., the CA1 region of the hippocampus in AD models). Quantification can be performed using stereological methods.[2][24]
Conclusion and Self-Validating Systems
References
- 1. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 3. Behavioral phenotyping of mouse models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of this compound against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates Alzheimer's disease by suppressing neuronal ferroptosis and ensuing microglia M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 14. Schisandrin A ameliorates MPTP-induced Parkinson's disease in a mouse model via regulation of brain autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An In-vivo Study into the Effects of this compound in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 25. This compound Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression | PLOS One [journals.plos.org]
Application Notes & Protocols: A Phased Approach to Investigating the Anti-inflammatory Effects of Schisandrin B
Introduction
Schisandrin B is a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating various ailments.[1][2][3] Modern pharmacological studies have begun to validate its therapeutic potential, highlighting significant anti-inflammatory, antioxidant, and hepatoprotective properties.[3][4][5] The rising interest in this compound stems from its ability to modulate key signaling pathways implicated in chronic inflammatory diseases.
This guide provides a comprehensive, phased experimental framework for characterizing the anti-inflammatory effects of this compound. We will proceed from foundational in vitro assays designed to elucidate molecular mechanisms to in vivo validation in a preclinical model of acute inflammation. The protocols herein are designed to be robust and reproducible, providing the necessary detail for researchers to investigate this compound's potential as a novel anti-inflammatory agent.
Core Inflammatory Pathways: The Basis for Experimental Design
Inflammation is a complex biological response orchestrated by a network of signaling pathways. A successful investigation into an anti-inflammatory compound requires targeting the core regulators of this process. Our experimental design focuses on two of the most critical pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation.[6] In an unstimulated state, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus.[6][7] There, it initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (iNOS, COX-2), and other mediators.[1][6] Studies have shown that this compound can suppress the phosphorylation of IκBα and the nuclear translocation of p65.[3][4][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including p38, ERK, and JNK) is another crucial signaling cascade that regulates the production of inflammatory mediators.[4] Activation of MAPKs via phosphorylation leads to the downstream activation of transcription factors that, often in concert with NF-κB, drive the inflammatory response. This compound has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in inflammatory conditions.[1][2][4][5]
Our experimental strategy is therefore designed to probe the effect of this compound on these specific molecular events.
References
- 1. Schizandrin B protects LPS-induced sepsis via TLR4/NF-κB/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Hind Limb from Ischemia-Reperfusion-Induced Oxidative Stress and Inflammation via MAPK/NF-κB Pathways in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of MAPK and NF-κ B pathways by this compound contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to Cell-Based Assays for Characterizing the Antioxidant Capacity of Schisandrin B
Introduction: The Antioxidant Potential of Schisandrin B
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Modern pharmacological research has identified its significant antioxidant properties, which contribute to its hepatoprotective, neuroprotective, and cardioprotective effects.[3][4][5] The primary mechanism behind this compound's antioxidant action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][6][7] This pathway is a critical cellular defense mechanism against oxidative stress.[4]
This comprehensive guide provides a suite of validated cell-based assays to meticulously evaluate the antioxidant capacity of this compound. These protocols are designed for researchers, scientists, and drug development professionals to generate robust and reproducible data. We will delve into methods for assessing cytotoxicity, quantifying intracellular reactive oxygen species (ROS), and measuring the activity of key antioxidant enzymes.
Part 1: Foundational Assessment - Cytotoxicity of this compound
Before evaluating the antioxidant properties of any compound, it is crucial to determine its cytotoxic profile. This ensures that the observed antioxidant effects are not a consequence of cell death or reduced metabolic activity. The MTT assay is a reliable and widely used colorimetric method for this purpose.[8][9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cell line of choice (e.g., HepG2, SH-SY5Y, H9c2)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
This data will help determine the non-toxic concentration range of this compound for subsequent antioxidant assays.
Part 2: The Core Mechanism - Nrf2/Keap1 Signaling Pathway
This compound primarily exerts its antioxidant effects by activating the Nrf2-antioxidant response element (ARE) signaling pathway.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[4][7] Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.[11]
Caption: this compound-mediated activation of the Nrf2 pathway.
Part 3: Quantifying Intracellular ROS
A direct measure of a compound's antioxidant capacity is its ability to reduce intracellular ROS levels. We present two robust methods for this purpose.
Assay 1: General ROS Detection using DCFH-DA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure overall intracellular ROS.[12]
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH.[13] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12] The fluorescence intensity is proportional to the amount of ROS.
Protocol: DCFH-DA Assay
Materials:
-
Cells seeded in a 96-well black, clear-bottom plate
-
DCFH-DA stock solution (10-20 mM in DMSO)[13]
-
H₂O₂ (positive control)
-
N-acetylcysteine (NAC) (antioxidant control)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with various non-toxic concentrations of this compound for a predetermined time (e.g., 24 hours). Include positive (H₂O₂-induced oxidative stress) and negative controls.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in PBS or serum-free medium) to each well.[14]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15]
Data Analysis: Quantify the mean fluorescence intensity for each treatment group and normalize to the control group. A decrease in fluorescence in this compound-treated cells under oxidative stress indicates its ROS scavenging ability.
Assay 2: Specific H₂O₂ Detection with ROS-Glo™ H₂O₂ Assay
The ROS-Glo™ H₂O₂ Assay is a sensitive, bioluminescent method for the specific detection of hydrogen peroxide (H₂O₂), a major ROS.[16]
Principle: The assay utilizes a substrate that reacts directly with H₂O₂ to produce a luciferin precursor. A detection reagent containing luciferase is then added, which converts the precursor into luciferin, generating a light signal that is proportional to the H₂O₂ concentration.[16][17]
Protocol: ROS-Glo™ H₂O₂ Assay
Materials:
-
ROS-Glo™ H₂O₂ Assay kit (Promega)
-
Cells seeded in a white, opaque 96-well plate
-
This compound
-
Menadione or other H₂O₂-inducing agent (positive control)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to attach overnight. Treat cells with this compound and/or an H₂O₂-inducing agent.
-
Substrate Addition: Add the ROS-Glo™ H₂O₂ Substrate to each well.
-
Incubation: Incubate for the desired period (e.g., 2 hours) at 37°C.[16]
-
Detection Reagent Addition: Add the ROS-Glo™ Detection Solution to each well.
-
Final Incubation: Incubate for 20 minutes at room temperature.[17]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is directly proportional to the H₂O₂ concentration. A lower signal in this compound-treated cells indicates a reduction in H₂O₂ levels.
Caption: General workflow for assessing this compound's antioxidant capacity.
Part 4: Measuring Antioxidant Enzyme Activity
This compound enhances the cellular antioxidant defense system by upregulating the activity of key antioxidant enzymes.[1][18] Assaying the activity of these enzymes provides further evidence of its mechanism of action.
Principle of Enzyme Activity Assays
These assays typically involve providing a substrate for the enzyme of interest and measuring the rate of product formation or substrate depletion, often through a change in absorbance.[19][20]
Protocols: SOD, CAT, and GPx Activity Assays
Sample Preparation:
-
Treat cells with this compound for an appropriate duration.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer and centrifugation to obtain the cell lysate (supernatant).
-
Determine the protein concentration of the lysate for normalization.
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: SOD catalyzes the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[20] The assay often uses a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.
-
Method: Utilize a commercial SOD assay kit that measures the inhibition of the reduction of a tetrazolium salt (like WST-1) by superoxide radicals.
-
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm).
-
Calculation: Calculate SOD activity based on the percentage of inhibition of the colorimetric reaction.
Catalase (CAT) Activity Assay:
-
Principle: Catalase decomposes H₂O₂ into water and oxygen.[20] The most common method measures the decrease in H₂O₂ concentration.
-
Method: Incubate the cell lysate with a known concentration of H₂O₂.
-
Measurement: Measure the decrease in absorbance of H₂O₂ at 240 nm.[20]
-
Calculation: One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: GPx catalyzes the reduction of H₂O₂ by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). This is coupled to the recycling of GSSG back to GSH by glutathione reductase (GR), which consumes NADPH.[20]
-
Method: The activity is measured by monitoring the decrease in NADPH concentration.
-
Measurement: Measure the decrease in absorbance at 340 nm.[20]
-
Calculation: One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Data Presentation: A Summary of Expected Outcomes
The following tables provide a template for summarizing the quantitative effects of this compound on various antioxidant parameters.
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| This compound (µM) | Cell Viability (%) after 24h |
| 0 (Vehicle Control) | 100 |
| 10 | 98.5 |
| 25 | 95.2 |
| 50 | 90.1 |
| 100 | 75.8 |
| 200 | 52.3 |
Table 2: Effect of this compound on Intracellular ROS in H₂O₂-Stressed Cells
| Treatment | Relative Fluorescence Units (DCFH-DA) | Relative Luminescence Units (ROS-Glo) |
| Control | 100 | 100 |
| H₂O₂ (100 µM) | 450 | 520 |
| H₂O₂ + SchB (25 µM) | 275 | 310 |
| H₂O₂ + SchB (50 µM) | 180 | 195 |
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Treatment | SOD Activity (% of Control) | CAT Activity (% of Control) | GPx Activity (% of Control) |
| Control | 100 | 100 | 100 |
| SchB (25 µM) | 135 | 125 | 140 |
| SchB (50 µM) | 170 | 155 | 180 |
Conclusion and Field-Proven Insights
The protocols detailed in this application note provide a robust framework for characterizing the antioxidant properties of this compound. It is essential to first establish a non-cytotoxic working concentration range using the MTT assay. When measuring ROS, using complementary assays like DCFH-DA and ROS-Glo™ can provide a more comprehensive picture of the antioxidant activity. Finally, assessing the activity of downstream antioxidant enzymes like SOD, CAT, and GPx will elucidate the mechanism of action, confirming the engagement of the Nrf2 pathway. For reliable and reproducible results, consistency in cell culture conditions, reagent preparation, and incubation times is paramount. These assays, when performed diligently, will yield high-quality data for advancing research and development of this compound as a potential therapeutic agent.
References
- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound decreases the sensitivity of mitochondria to calcium ion-induced permeability transition and protects against carbon tetrachloride toxicity in mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. benchchem.com [benchchem.com]
- 14. bioquochem.com [bioquochem.com]
- 15. doc.abcam.com [doc.abcam.com]
- 16. ROS-Glo™ H2O2 Assay [promega.sg]
- 17. bmglabtech.com [bmglabtech.com]
- 18. mdpi.com [mdpi.com]
- 19. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant Enzymes Activity Analysis - Lifeasible [lifeasible.com]
Application Notes and Protocols for Schisandrin B in High-Throughput Screening
Introduction: Schisandrin B as a Multifunctional Tool in Drug Discovery
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1] Modern pharmacological studies have revealed its significant therapeutic potential, stemming from a diverse range of biological activities including potent antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties.[2][3] The multifaceted mechanisms of action of this compound, which involve the modulation of critical cellular signaling pathways, make it an exceptionally valuable compound for high-throughput screening (HTS) campaigns.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes and validated protocols for leveraging this compound in various HTS assays. The aim is to provide the necessary framework to efficiently screen for and characterize novel therapeutic agents by using this compound as a benchmark compound or to explore its own therapeutic potential further. The protocols herein are designed for adaptability to standard automated HTS platforms.
Strategic Applications of this compound in HTS
This compound can be employed in HTS workflows in several key roles:
-
As a Positive Control: For assays targeting pathways that it is known to modulate (e.g., Nrf2 activation), this compound serves as a reliable positive control to validate assay performance and normalize data.
-
As a Test Compound: In large-scale library screens, this compound can be included to identify its efficacy across a wide range of biological targets and disease models.
-
As a Mechanistic Probe: Its known ability to interact with multiple targets can be used to dissect complex cellular pathways and identify novel drug targets.
The primary HTS applications for this compound, detailed in this guide, are centered around its most well-documented biological activities:
-
Antioxidant Response and Nrf2 Pathway Activation: Screening for novel activators of the Nrf2 pathway, a master regulator of cellular antioxidant defense.[4][5]
-
Cytotoxicity and Anti-Cancer Activity: Identifying compounds with selective cytotoxicity against cancer cell lines.
-
Mitochondrial Function Modulation: Assessing the impact of compounds on mitochondrial health, a key determinant in both cell survival and death.
-
P-glycoprotein (P-gp) Inhibition: Screening for compounds that can reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-gp efflux pump.[6][7]
-
Target Deconvolution with High-Throughput CETSA: Utilizing advanced proteomics to identify the direct molecular targets of this compound or other natural products.[8]
Application 1: High-Throughput Screening for Nrf2 Pathway Activators
Scientific Rationale: The Keap1-Nrf2-ARE pathway is a primary regulator of cellular defense against oxidative stress.[9] this compound is a known activator of this pathway, promoting the translocation of Nrf2 to the nucleus and inducing the expression of antioxidant genes like HO-1 and NQO1.[4][10] This makes it an ideal positive control for screens designed to identify novel Nrf2 activators for the treatment of diseases associated with oxidative stress. The most common HTS approach utilizes a reporter gene, such as luciferase, under the control of the Antioxidant Response Element (ARE).[9][11]
Signaling Pathway: Keap1-Nrf2-ARE Axis
Caption: this compound promotes Nrf2 translocation and antioxidant gene expression.
Protocol: ARE-Luciferase Reporter Assay
This protocol is designed for a 384-well plate format and is based on established methods for screening Nrf2 activators.[9][11]
Materials:
-
AREc32 cells (MCF7 cells stably transfected with an ARE-luciferase reporter construct)[9]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
This compound (positive control), 10 mM stock in DMSO
-
Test compound library (in DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Opaque-walled 384-well microplates
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count AREc32 cells.
-
Dilute cells to a final concentration of 1.6 x 10^5 cells/mL in complete growth medium.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the this compound stock solution to create a dose-response curve (e.g., from 100 µM to 0.1 µM final concentration).
-
Prepare test compounds from the library at the desired screening concentration (e.g., 10 µM final concentration).
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of compound stocks to the assay plates. Include vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 16-24 hours at 37°C, 5% CO₂. This allows for Nrf2 activation and accumulation of the luciferase reporter protein.
-
-
Luminescence Detection:
-
Equilibrate the plates and luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation:
-
Primary Screen: Calculate the fold-change in luminescence for each test compound relative to the vehicle (DMSO) control. Hits are typically defined as compounds that induce a response greater than 3 standard deviations above the mean of the vehicle control.
-
Dose-Response: For confirmed hits and the this compound control, plot the fold-change in luminescence against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
| Compound | Typical EC₅₀ (Nrf2 Activation) | Max Fold Induction (vs. Vehicle) | Reference Cell Line |
| This compound | 5-20 µM | 2.5 - 5 fold | HK-2, HepG2[10][12] |
| Sulforaphane | 1-5 µM | >10 fold | AREc32[9] |
Application 2: High-Throughput Cytotoxicity Screening
Scientific Rationale: this compound has demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis and cell cycle arrest.[13] A cytotoxicity screen can be used to identify novel anti-cancer agents or to determine the therapeutic window of compounds by comparing their effects on cancerous versus non-cancerous cells. The resazurin-based assay is a robust, sensitive, and homogeneous method ideal for HTS, where the reduction of blue resazurin to fluorescent pink resorufin by metabolically active cells serves as a measure of viability.[11][14]
Protocol: Resazurin-Based Cell Viability Assay
This protocol is optimized for a 384-well format and can be adapted to various adherent cell lines.[14][15]
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231) and a non-cancerous control line (e.g., HEK293)
-
Appropriate complete cell culture medium
-
This compound (test compound), 10 mM stock in DMSO
-
Doxorubicin (positive control for cytotoxicity), 10 mM stock in DMSO
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[11]
-
Black, clear-bottom 384-well cell culture plates
-
Automated liquid handling system
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates at an optimized density for each cell line (e.g., 500-1000 cells/well) in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds in culture medium.
-
Add 10 µL of the compound dilutions to the wells. Include vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Resazurin Addition and Detection:
Data Analysis and Interpretation:
-
Subtract the average fluorescence of the 'medium only' (blank) wells from all other wells.
-
Normalize the data by setting the vehicle control as 100% viability and a background control (e.g., cells treated with a high concentration of a potent cytotoxin or lysed cells) as 0% viability.
-
Plot the normalized percent viability against compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
| Compound | Typical IC₅₀ (HCT116 Colon Cancer Cells) | Treatment Duration |
| This compound | 20-50 µM | 72 hours[13] |
| Doxorubicin | 0.1-1 µM | 72 hours |
Application 3: Screening for Modulators of Mitochondrial Membrane Potential (ΔΨm)
Scientific Rationale: Mitochondria are central to cellular health, and the mitochondrial membrane potential (ΔΨm) is a key indicator of their function. This compound has a dual role: it can stabilize ΔΨm under cellular stress but can also induce ΔΨm dissipation in cancer cells, leading to apoptosis. An HTS assay for ΔΨm can identify compounds that either protect mitochondrial function (potential treatments for ischemia or neurodegeneration) or selectively disrupt it (potential anti-cancer agents). A common HTS method uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in active mitochondria in a potential-dependent manner.[1][16]
Experimental Workflow: Mitochondrial Membrane Potential HTS
Caption: HTS workflow for assessing mitochondrial membrane potential using TMRM.
Protocol: TMRM-Based ΔΨm Assay
This protocol is adapted from established high-throughput methods for measuring ΔΨm.[1][16][17]
Materials:
-
Cell line of interest (e.g., H9c2 cardiomyocytes for cytoprotection, or a cancer line like HCT116 for apoptosis studies)
-
Complete growth medium
-
This compound (control)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), a potent mitochondrial uncoupler (positive control for depolarization)
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Hoechst 33342 stain (for cell number normalization)
-
Black, clear-bottom 384-well plates
-
Automated fluorescence plate reader or high-content imager
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Add test compounds, this compound, FCCP (e.g., 10 µM final), and vehicle controls to the plate.
-
Incubate for the desired treatment period (e.g., 1 to 24 hours).
-
-
Dye Loading:
-
Prepare a loading buffer containing TMRM (e.g., 20-100 nM) and Hoechst 33342 (e.g., 1 µg/mL) in phenol red-free medium.
-
Remove the compound-containing medium and add the TMRM/Hoechst loading buffer.
-
Incubate for 30 minutes at 37°C, 5% CO₂.
-
-
Fluorescence Measurement:
-
Measure fluorescence on a plate reader.
-
TMRM: Excitation ~548 nm / Emission ~573 nm
-
Hoechst: Excitation ~350 nm / Emission ~461 nm
-
-
Washing steps to remove extracellular dye can be included to improve the signal-to-noise ratio but may be omitted for a more streamlined HTS workflow.[1]
-
Data Analysis and Interpretation:
-
Normalize the TMRM fluorescence intensity to the Hoechst fluorescence intensity to account for variations in cell number.
-
Express the normalized TMRM signal as a percentage of the vehicle control.
-
Compounds that cause a significant decrease in fluorescence (like FCCP) are identified as mitochondrial depolarizers.
-
In a cytoprotection model (e.g., cells under oxidative stress), compounds that prevent the stress-induced decrease in fluorescence are identified as mitochondrial stabilizers.
Application 4: Screening for P-glycoprotein (P-gp) Inhibitors
Scientific Rationale: P-glycoprotein (P-gp/ABCB1) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic drugs out of the cell.[7][18] this compound has been identified as a novel inhibitor of P-gp, capable of reversing doxorubicin resistance.[6][19][20] A high-throughput screen for P-gp inhibitors is crucial for discovering new agents that can be used as adjuncts in chemotherapy. A common HTS method involves measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Calcein AM or Rhodamine 123.[21]
Protocol: Calcein AM Accumulation Assay
Calcein AM is a non-fluorescent, cell-permeable dye. Inside the cell, it is cleaved by esterases into the fluorescent, membrane-impermeable Calcein. P-gp actively pumps Calcein AM out of the cell before it can be cleaved. Therefore, in cells overexpressing P-gp, the fluorescence signal is low. An inhibitor of P-gp will block this efflux, leading to the intracellular accumulation of Calcein and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and the parental control cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound (positive control)
-
Verapamil (a well-known P-gp inhibitor, positive control)
-
Calcein AM
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed both P-gp overexpressing and parental cells into plates and incubate for 24 hours.
-
-
Compound Incubation:
-
Remove growth medium and add assay buffer containing serial dilutions of test compounds, this compound, Verapamil, or vehicle control.
-
Pre-incubate for 30 minutes at 37°C to allow compounds to interact with the cells.
-
-
Substrate Addition:
-
Add Calcein AM to all wells to a final concentration of ~0.25 µM.
-
-
Incubation and Measurement:
-
Incubate for 30-60 minutes at 37°C.
-
Measure fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis and Interpretation:
-
Calculate the fold-increase in fluorescence for each compound in the P-gp overexpressing cells relative to the vehicle control.
-
A potent inhibitor will cause a significant increase in fluorescence in the P-gp overexpressing line, with minimal effect on the parental line.
-
Plot the fold-increase in fluorescence against inhibitor concentration to determine the EC₅₀.
| Compound | Reported Effect on P-gp | Concentration-Dependent Effect | Reference |
| This compound | Inhibits P-gp expression and activity | 5-20 µM significantly increases intracellular accumulation of P-gp substrates | [19] |
| Verapamil | Potent P-gp Inhibitor | EC₅₀ typically in the low µM range | [21] |
Advanced Application: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
Scientific Rationale: A persistent challenge in drug discovery, particularly with natural products, is identifying the direct protein target(s) responsible for a compound's biological effect. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring changes in a protein's thermal stability upon ligand binding.[8] When a compound like this compound binds to its target protein, it typically stabilizes the protein's structure, increasing its melting temperature. In a high-throughput format, this can be used to screen libraries for target engagement or to perform proteome-wide analysis (Thermal Proteome Profiling) to identify novel targets of this compound.[13][22][23]
Workflow: High-Throughput CETSA
Caption: HT-CETSA workflow to detect drug-target engagement in living cells.
Protocol Outline: HT-CETSA using an Immunoassay Readout
This is a conceptual outline, as specific protocols are highly dependent on the target protein and detection method.
-
Compound Treatment: Incubate intact cells with this compound or test compounds at various concentrations.
-
Heating: Aliquot the cell suspension into a PCR plate and heat across a defined temperature gradient using a thermal cycler for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Transfer the supernatant (containing the soluble, non-denatured protein) to an assay plate. Quantify the amount of the specific target protein remaining using a high-throughput immunoassay, such as an AlphaLISA® or a reporter-based system.[8]
-
Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
This powerful, unbiased technique can confirm known interactions and uncover entirely new mechanisms of action for this compound, solidifying its role as a versatile chemical probe in modern drug discovery.
References
- 1. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-care.eu [p-care.eu]
- 3. A high-throughput screening microplate test for the interaction of drugs with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 9. High-Throughput Assay for Modulators of Mitochondrial Membrane Potential Identifies a Novel Compound With Beneficial Effects on db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates lipopolysaccharide-induced activation of hepatic stellate cells through Nrf-2-activating anti-oxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. [this compound protects against nephrotoxicity induced by cisplatin in HK-2 cells via Nrf2-ARE activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tribioscience.com [tribioscience.com]
- 16. Development of a High Throughput Screening Assay for Mitochondrial Membrane Potential in Living Cells | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance [mdpi.com]
- 19. This compound reverses doxorubicin resistance through inhibiting P-glycoprotein and promoting proteasome-mediated degradation of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Probing the Pro-Apoptotic Potential of Schisandrin B: A Guide to Methodologies and Mechanistic Insights
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing apoptosis induced by Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis. This guide delves into the core methodologies for quantifying apoptotic events and explores the underlying molecular pathways modulated by this promising natural compound.
Introduction: The Rationale for Assessing this compound-Induced Apoptosis
This compound (Sch B) has garnered significant attention for its diverse pharmacological activities, including potent anti-tumor effects.[1][2] A primary mechanism underlying its anti-cancer properties is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[3][4] The selective activation of this intrinsic suicide program in malignant cells, while sparing normal cells, is a hallmark of an effective chemotherapeutic agent.[5] Therefore, the precise and robust assessment of apoptosis is paramount in preclinical studies evaluating the efficacy of this compound. This guide provides detailed protocols for key assays and a discussion of the signaling pathways implicated in Sch B's pro-apoptotic action.
Core Techniques for Quantifying Apoptosis
A multi-faceted approach is recommended to conclusively demonstrate apoptosis. The following assays provide a robust framework for characterizing the apoptotic response to this compound treatment.
Detection of Phosphatidylserine Externalization: Annexin V/PI Staining
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include vehicle-treated and positive controls.
-
Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.[6]
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[6]
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
-
PI Staining and Analysis:
Data Interpretation
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left | Negative | Negative | Viable cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells |
Assessment of Mitochondrial Integrity: Mitochondrial Membrane Potential (ΔΨm)
A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The lipophilic cationic dye, Rhodamine 123, accumulates in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm results in the release of Rhodamine 123 from the mitochondria into the cytoplasm, leading to a reduction in fluorescence intensity, which can be quantified by flow cytometry.
Protocol: Measurement of ΔΨm using Rhodamine 123
-
Cell Preparation:
-
Treat cells with this compound as described previously. Include a positive control treated with a mitochondrial uncoupling agent like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).[7]
-
Harvest and wash cells with PBS.
-
-
Staining:
-
Resuspend the cell pellet in pre-warmed medium or PBS containing Rhodamine 123 (final concentration typically 1-10 µM).
-
Incubate at 37°C for 20-60 minutes, protected from light.[3]
-
-
Analysis:
-
After incubation, centrifuge the cells and resuspend them in fresh, pre-warmed medium.[3]
-
Analyze the fluorescence intensity immediately by flow cytometry, typically using the FITC channel (excitation ~507 nm, emission ~529 nm).[3] A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates a loss of ΔΨm.
-
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is an indispensable technique for investigating the molecular machinery of apoptosis. It allows for the detection of changes in the expression levels of key regulatory proteins.
Key Protein Targets for this compound-Induced Apoptosis:
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. This compound has been shown to upregulate Bax and downregulate Bcl-2 expression.[8]
-
Caspases: Caspases are a family of proteases that execute the apoptotic program. The intrinsic pathway typically involves the activation of initiator caspase-9, which in turn cleaves and activates effector caspase-3. Detecting the cleaved (active) forms of these caspases is a hallmark of apoptosis.
-
PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspase-3 is a classic marker of apoptosis.
Protocol: Western Blotting for Apoptotic Markers
-
Protein Extraction:
-
Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and PARP overnight at 4°C.[10][12] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[10]
-
Quantify band intensities using densitometry software.
-
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound orchestrates apoptosis through a network of signaling pathways, with the intrinsic mitochondrial pathway playing a central role.
Caption: this compound Apoptosis Signaling Pathways.
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a key survival pathway in many cancers.[13][14] Inhibition of Akt can lead to decreased expression of anti-apoptotic proteins like Bcl-2 and increased activity of pro-apoptotic proteins.[4][15] This shifts the balance in favor of apoptosis, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, triggers the activation of caspase-9 and the subsequent caspase cascade, culminating in the execution of apoptosis. Additionally, this compound has been reported to modulate other important signaling molecules, including NF-κB and p53, and to induce the unfolded protein response, all of which can contribute to its pro-apoptotic effects.[5][16][17]
Conclusion
The study of this compound-induced apoptosis requires a rigorous and multi-pronged experimental approach. The techniques outlined in this guide, from the initial detection of membrane changes with Annexin V to the detailed analysis of protein expression by Western blotting, provide a solid foundation for characterizing the pro-apoptotic efficacy of this compound. Understanding the intricate signaling pathways that this compound modulates will further aid in its development as a potential therapeutic agent for cancer and other diseases characterized by aberrant cell survival.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. scribd.com [scribd.com]
- 3. apexbt.com [apexbt.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Schizandrin B inhibits the cis-DDP-induced apoptosis of HK-2 cells by activating ERK/NF-κB signaling to regulate the expression of surviving - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. apexbt.com [apexbt.com]
- 8. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound Protects against Ischemic Brain Damage by Regulating PI3K/AKT Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound protects against myocardial ischemia/reperfusion injury via the PI3K/Akt pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Administration of Schisandrin B for Preclinical Research
Abstract
This document provides a comprehensive technical guide for the in vivo administration of Schisandrin B (Sch B), a bioactive lignan isolated from Schisandra chinensis. This compound has garnered significant interest for its diverse pharmacological properties, including hepatoprotective, antioxidant, and anti-inflammatory effects[1]. However, its poor aqueous solubility presents a significant hurdle for preclinical evaluation. This guide offers an in-depth analysis of this compound's physicochemical properties, detailed protocols for vehicle selection and formulation, step-by-step administration procedures for common preclinical routes, and an overview of its known pharmacokinetic profile and mechanisms of action. The methodologies described herein are designed to ensure experimental reproducibility and scientific rigor for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound (C₂₃H₂₈O₆, M.W. 400.47 g/mol ) is one of the most abundant and active dibenzocyclooctadiene lignans found in the fruit of Schisandra chinensis[2]. Traditionally used in Asian medicine for treating liver ailments, modern pharmacological studies have substantiated its therapeutic potential across a range of disease models[3]. Its primary mechanism of action is often attributed to its potent antioxidant activity, largely mediated through the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway[1][4]. By enhancing the expression of downstream antioxidant enzymes, this compound protects cells from oxidative stress, a key pathological driver in many diseases[1][5]. Preclinical evidence strongly supports its efficacy in models of liver fibrosis, neurodegenerative diseases, and cardiovascular injury[1][2][4].
Physicochemical Properties & Pre-formulation Analysis
A thorough understanding of a compound's physicochemical properties is the bedrock of successful in vivo experimentation. The lipophilic nature of this compound dictates the entire formulation and administration strategy.
Key Properties: this compound is a white crystalline powder that is practically insoluble in water but soluble in various organic solvents like ethanol, DMSO, benzene, and chloroform[6][7]. This hydrophobicity is the primary challenge to overcome for achieving adequate bioavailability in animal models.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₆ | --INVALID-LINK--[6] |
| Molar Mass | 400.47 g/mol | --INVALID-LINK--[6] |
| Melting Point | 120-121°C | --INVALID-LINK--[7] |
| Solubility | Water: Insoluble (<0.1 mg/mL) DMSO: ~14.29 mg/mL Ethanol: Soluble | --INVALID-LINK--[8]; --INVALID-LINK--[6] |
| Appearance | White crystalline powder | --INVALID-LINK--[8] |
Vehicle Selection and Formulation Protocols
The choice of vehicle is critical for ensuring the compound is delivered in a stable, homogenous, and bioavailable form. Given this compound's insolubility in water, aqueous solutions are not viable. The most common and effective approach is the use of oil-based vehicles or aqueous suspensions with surfactants.
Rationale for Vehicle Choice
-
Oil-based Vehicles (e.g., Corn oil, Olive oil): These are excellent choices for lipophilic compounds like this compound, particularly for oral administration. The oil facilitates dissolution and can enhance absorption through the lymphatic system. Olive oil has been successfully used as a vehicle in studies evaluating this compound's effects on TAA-induced hepatitis[2].
-
Aqueous Suspensions: For routes where oils are less desirable (e.g., some intraperitoneal injections), a micro-suspension can be prepared. This involves suspending the finely milled compound in an aqueous medium containing a surfactant (e.g., Tween 80) and a suspending agent (e.g., carboxymethylcellulose - CMC). This prevents the compound from precipitating and ensures a more uniform dose.
Protocol 1: Preparation of this compound in an Oil Vehicle (for Oral Gavage)
This protocol is adapted from methodologies used in hepatotoxicity studies[2].
Materials:
-
This compound powder
-
Olive oil or Corn oil (vehicle)
-
Glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Sonicator (optional, but recommended for ensuring homogeneity)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, dose per animal (e.g., 20 mg/kg), and dosing volume (e.g., 10 mL/kg).
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in the glass vial.
-
Add Vehicle: Add the calculated volume of olive oil to the vial.
-
Mixing:
-
Place the vial on a magnetic stirrer and mix for 15-30 minutes at room temperature.
-
Alternatively, vortex the mixture vigorously for 2-3 minutes.
-
-
Homogenization (Optional): For a more uniform suspension, sonicate the vial in a water bath for 5-10 minutes.
-
Quality Control: Visually inspect the solution to ensure there are no large aggregates of powder. The solution should appear as a fine, homogenous suspension. Crucially, the suspension must be mixed (e.g., by vortexing) immediately before drawing each dose to ensure uniform concentration.
In Vivo Administration Protocols
The choice of administration route depends on the experimental objective, desired pharmacokinetic profile, and the specific disease model.
Oral Gavage (p.o.)
Oral gavage is the most common route for preclinical this compound studies, mimicking the intended clinical route of administration for many therapeutics[7][9].
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing solution (from Protocol 1)
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge ball-tipped gavage needle
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise volume to be administered.
-
Dose Preparation: Vortex the dosing solution vigorously. Immediately draw up the calculated volume into the syringe.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body form a straight line to facilitate smooth passage of the needle.
-
Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the esophagus until the ball-tip reaches the stomach. Do not force the needle; if resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned, slowly depress the plunger to deliver the dose.
-
Withdrawal & Monitoring: Smoothly withdraw the needle. Briefly monitor the animal for any signs of distress (e.g., coughing, difficulty breathing) before returning it to its cage.
Intraperitoneal Injection (i.p.)
IP injection allows the compound to bypass first-pass metabolism, often resulting in higher bioavailability compared to oral administration. This route is useful for investigating direct systemic effects.
Protocol 3: Intraperitoneal Injection in Rats or Mice
This protocol is based on standard, ethically approved institutional guidelines[10][11][12][13].
Materials:
-
Prepared this compound dosing solution
-
Sterile syringe (1 mL) and needle (23-27 gauge)
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the animal to calculate the required dose volume.
-
Dose Preparation: Vortex the dosing solution and draw up the calculated volume.
-
Restraint: Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift away from the injection site[13].
-
Site Identification: The injection should be administered in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder[10][12].
-
Injection:
-
Wipe the injection site with 70% ethanol[11].
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Gently aspirate by pulling back the plunger to ensure no fluid (urine, blood) is drawn. If fluid appears, withdraw the needle and reinject at a new site with a fresh needle/syringe[11][13].
-
If aspiration is clear, slowly inject the full volume.
-
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Pharmacokinetics and Mechanism of Action
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is vital for designing effective dosing regimens.
-
Absorption & Bioavailability: Following oral administration, this compound exhibits double peaks in its plasma concentration curve, suggesting potential enterohepatic circulation[14]. Its absolute oral bioavailability is relatively low and shows significant gender differences in rats, with females (~55%) having much higher bioavailability than males (~19%)[15].
-
Distribution: this compound is widely distributed in tissues, with the highest concentrations typically found in the liver, followed by the kidneys[14]. It also accumulates in adipose tissue and ovaries[7][15].
-
Metabolism & Excretion: It is believed to be extensively metabolized, with very low amounts of the parent compound excreted in urine, bile, or feces[15]. Metabolism by cytochrome P450 enzymes is a key route of clearance[4].
| Parameter | Species | Dose & Route | Value | Source |
| Oral Bioavailability | Rat (Female) | 10-40 mg/kg (p.o.) | ~55.0% | --INVALID-LINK--[15] |
| Oral Bioavailability | Rat (Male) | 10-40 mg/kg (p.o.) | ~19.3% | --INVALID-LINK--[15] |
| Tissues of High Accumulation | Rat | Oral | Liver, Kidney, Ovary, Adipose | --INVALID-LINK--[14]; --INVALID-LINK--[15] |
Mechanism of Action: The Nrf2 Pathway
A primary and well-documented mechanism of this compound's protective effects is the activation of the Nrf2-ARE signaling pathway[1][4].
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or electrophiles like this compound's metabolites, this complex is disrupted[4]. Nrf2 is released, translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of protective antioxidant genes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD)[1][16][17]. This upregulation of the endogenous antioxidant system is central to the hepatoprotective effects observed in models like carbon tetrachloride (CCl₄)-induced liver injury[1][9].
Example Preclinical Model: CCl₄-Induced Hepatotoxicity
A widely used model to evaluate hepatoprotective agents is the induction of liver injury with carbon tetrachloride (CCl₄). CCl₄ is metabolized by cytochrome P450s to form highly reactive free radicals, causing severe oxidative stress, lipid peroxidation, and hepatocellular damage[1].
Caption: General experimental workflow for a CCl₄-induced hepatotoxicity model.
In this model, pretreatment with this compound has been shown to significantly attenuate the sharp rise in serum alanine transaminase (ALT) and aspartate transaminase (AST) levels, which are key biomarkers of liver damage[1]. Furthermore, this compound treatment reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restores the levels of endogenous antioxidants like glutathione (GSH) and SOD in the liver[1][9]. These biochemical findings are consistently supported by histopathological analysis showing reduced necrosis and inflammation in the livers of this compound-treated animals.
References
- 1. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In-vivo Study into the Effects of this compound in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights Into Anticancer Mechanisms of this compound: Isolation, Pharmacokinetics, and Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against carbon tetrachloride toxicity by enhancing the mitochondrial glutathione redox status in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 8. SCHIZANDRIN B CAS#: 61281-37-6 [m.chemicalbook.com]
- 9. The crucial antioxidant action of this compound in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and tissue distribution study of this compound in rats by ultra-fast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of pharmacokinetics, tissue distribution and excretion of this compound in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Schisandrin B in Rat Plasma
An Application Note and Protocol
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Schisandrin B in rat plasma. This compound, a primary bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant interest for its hepatoprotective, anti-inflammatory, and neuroprotective properties. Accurate quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies. This protocol employs a straightforward protein precipitation method for sample preparation and utilizes Diazepam as an internal standard (IS) to ensure accuracy and precision. The method is fully validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and demonstrates excellent performance characteristics suitable for high-throughput analysis in drug development settings.
Introduction and Scientific Rationale
This compound is one of the most abundant and pharmacologically significant lignans found in the fruit of Schisandra chinensis (Fructus Schisandrae), a plant widely used in traditional medicine. Its diverse therapeutic potential has made it a subject of extensive research, necessitating reliable bioanalytical methods to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological fluids due to its inherent selectivity, sensitivity, and wide dynamic range. The principle involves chromatographic separation of the analyte from endogenous matrix components, followed by ionization and detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (parent molecule) is selected and fragmented, and a resulting unique product ion is monitored. This dual-mass filtering significantly reduces background noise and enhances specificity, allowing for precise quantification even at low concentrations.
This protocol was developed with a focus on efficiency and robustness. Protein precipitation (PPT) was selected as the sample preparation technique. While methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT offers a superior balance of speed, simplicity, and cost-effectiveness, making it ideal for high-throughput pharmacokinetic screening. The choice of Diazepam as the internal standard was based on its similar extraction recovery and chromatographic behavior, and its ability to be chromatographically separated from this compound, thus preventing ion suppression.
Experimental Workflow Overview
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.
Figure 1: High-level workflow for the quantification of this compound in plasma.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
This compound (≥98% purity, Sigma-Aldrich or equivalent)
-
Diazepam (Internal Standard, ≥98% purity, Sigma-Aldrich or equivalent)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Rat Plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
LC System: Shimadzu Nexera X2, Agilent 1290 Infinity II, or equivalent UPLC/HPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Data System: Analyst®, MassLynx®, or equivalent software for instrument control and data processing.
Detailed Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Diazepam (IS) separately in 10 mL of methanol to obtain 1 mg/mL primary stocks. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock with 50% methanol to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Diazepam primary stock with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the this compound working solutions into control rat plasma to achieve the final concentrations. A typical calibration curve may range from 1 to 2000 ng/mL. QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 100 µL of plasma into the corresponding tubes.
-
Add 20 µL of the Diazepam internal standard working solution (100 ng/mL) to all tubes except for blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix thoroughly for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-0.5 min (30% B), 0.5-2.0 min (30-95% B), 2.0-2.5 min (95% B), 2.6-3.0 min (30% B) |
Rationale for LC Conditions: A C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like this compound. The gradient elution with acetonitrile and water containing formic acid ensures sharp peak shapes and efficient ionization in positive ESI mode. The rapid gradient allows for a short run time of 3 minutes, facilitating high-throughput analysis.
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| This compound | 417.2 | 385.2 | 100 V | 25 eV |
| Diazepam (IS) | 285.1 | 193.1 | 80 V | 30 eV |
Rationale for MS Conditions: Positive ESI mode is effective for protonating this compound, forming the [M+H]⁺ adduct at m/z 417.2. The MRM transition 417.2 → 385.2 corresponds to a characteristic fragmentation pattern, providing high selectivity for detection. The source parameters and compound-specific voltages (DP, CE) have been optimized to maximize the signal intensity for both the analyte and the internal standard.
Bioanalytical Method Validation
The method was validated based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry." The following parameters were assessed.
Figure 2: Key components of the bioanalytical method validation process.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
|---|---|---|
| Selectivity | Analysis of six different batches of blank rat plasma. | No significant interfering peaks (>20% of LLOQ) at the retention times of the analyte and IS. |
| Linearity | Calibration curve with at least 6 non-zero standards analyzed in triplicate. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | Analysis of QC samples (LQC, MQC, HQC) in five replicates on three separate days. | Intra- & Inter-day Accuracy: Mean concentration within ±15% of nominal. Intra- & Inter-day Precision: Coefficient of variation (CV) ≤ 15%. |
| Extraction Recovery | Comparison of peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Comparison of peak areas of post-extraction spiked samples to neat standards at three QC levels. | IS-normalized matrix factor should be between 0.85 and 1.15. CV ≤ 15%. |
| Stability | Evaluation of analyte stability in plasma under various conditions (Freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentration should be within ±15% of the nominal concentration. |
This validated method consistently met all acceptance criteria, demonstrating its reliability for the intended purpose.
Application in a Pharmacokinetic Study
To demonstrate its utility, the method was applied to a preliminary pharmacokinetic study in Sprague-Dawley rats. Following a single oral administration of this compound (20 mg/kg), blood samples were collected at various time points. The plasma concentrations were determined using the validated LC-MS/MS method. The resulting data allowed for the construction of a plasma concentration-time profile, from which key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) can be calculated. This information is critical for evaluating the bioavailability and disposition of this compound.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in rat plasma. The protein precipitation sample preparation is straightforward and amenable to high-throughput workflows. The method was fully validated according to regulatory guidelines and demonstrated excellent selectivity, sensitivity, accuracy, and precision. Its successful application in a pilot pharmacokinetic study confirms its suitability for supporting drug discovery and development research involving this compound.
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Schisandrin B
Abstract
Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is a compound of significant interest in biomedical research due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and antitumor effects[1][2][3]. As a key bioactive constituent, its efficacy in preclinical studies hinges on proper handling and storage to maintain its stability and activity. This guide provides a detailed standard operating procedure for researchers, scientists, and drug development professionals, outlining the best practices for the handling, storage, and preparation of this compound solutions for experimental use. The protocols herein are designed to ensure experimental reproducibility and the integrity of this promising natural product.
Introduction: The Importance of Proper Handling
This compound's lipophilic nature and susceptibility to degradation necessitate a meticulous approach to its handling and storage. Improper procedures can lead to a loss of potency, the introduction of contaminants, and ultimately, a compromise in the validity of experimental results. The causality behind experimental choices, from solvent selection to storage temperature, is rooted in the physicochemical properties of the molecule. This guide will not only provide step-by-step instructions but also the scientific rationale behind them, empowering researchers to make informed decisions in their experimental design.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is fundamental to its correct handling. These characteristics dictate its solubility, stability, and appropriate storage conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₈O₆ | [1][4] |
| Molecular Weight | 400.46 g/mol | [1][2][4] |
| Appearance | White flaky crystals or powder | [1][2] |
| Melting Point | 120-121°C | [1][2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, benzene, and chloroform.[1][2][5] | - |
| Stability | Stable under recommended storage conditions.[6] Lignans are relatively resistant to high temperatures.[7] | - |
Safety Precautions and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is prudent to adhere to standard laboratory safety protocols[6][8][9].
-
Engineering Controls : Handle the solid compound in a well-ventilated area. A chemical fume hood is recommended when weighing and preparing stock solutions to minimize inhalation of the powder[6].
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety glasses or goggles.
-
Hand Protection : Use nitrile gloves.
-
Body Protection : A standard laboratory coat is required.
-
-
General Hygiene : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[6][10].
Storage of Solid this compound
To ensure the long-term stability of the solid compound, proper storage is crucial.
-
Temperature : Store the solid powder at -20°C for long-term storage, which can maintain stability for at least four years[11]. For shorter periods, it can be stored sealed in a dry place at room temperature[1][5].
-
Container : Keep the compound in a tightly sealed container to protect it from moisture and air.
Preparation of this compound Stock Solutions
The insolubility of this compound in aqueous solutions necessitates the use of organic solvents to prepare high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for in vitro studies due to its high solubilizing power and compatibility with most cell culture media at low final concentrations[1][2].
Rationale for Solvent Choice
-
DMSO : It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. For this compound, it allows for the preparation of high-concentration stock solutions (e.g., 10-100 mM)[1][14]. It is also miscible with water and cell culture media, facilitating the preparation of working solutions. However, it's important to use high-purity, anhydrous (or freshly opened) DMSO, as moisture can reduce the solubility of the compound[13][14].
-
Ethanol : This is another viable solvent for this compound[2][11]. It can be a suitable alternative for certain experimental setups where DMSO might interfere with the assay or be toxic to the cells at the required concentration.
Protocol for Preparing a 50 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution that can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-handling : Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation[13].
-
Weighing : In a chemical fume hood, carefully weigh the desired amount of this compound. For a 1 mL 50 mM stock solution, weigh 20.023 mg of this compound (Molecular Weight: 400.46 g/mol ).
-
Dissolving :
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (in this case, 1 mL) to achieve the target concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution[1][12].
-
-
Sterilization (Optional) : If preparing the stock solution for cell culture and sterility is a concern, it can be filtered through a 0.22 µm syringe filter that is compatible with organic solvents (e.g., PTFE)[1][13].
Caption: Workflow for preparing a this compound stock solution.
Storage of this compound Stock Solutions
Proper storage of stock solutions is critical to prevent degradation and maintain bioactivity.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1][13].
-
Storage Temperature and Duration :
-
Light Protection : Store aliquots in the dark or in amber-colored tubes to protect them from light degradation[12][13].
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
Protocol for Preparing a 40 µM Working Solution
Procedure:
-
Thawing : Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution :
-
For a 40 µM working solution from a 50 mM stock, a 1:1250 dilution is required.
-
For example, to prepare 1 mL of working solution, add 0.8 µL of the 50 mM stock solution to 999.2 µL of complete cell culture medium.
-
It is often more accurate to perform serial dilutions for lower concentrations.
-
-
Mixing : Mix immediately and thoroughly by gentle pipetting or swirling.
-
Use Immediately : It is recommended to prepare working solutions fresh for each experiment and use them on the same day[12].
The Importance of a Vehicle Control
When conducting experiments, it is essential to include a vehicle control group. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used[1]. This control accounts for any potential effects of the solvent itself on the experimental outcome, ensuring that the observed effects are solely attributable to this compound. The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1% to avoid solvent-induced cytotoxicity[1].
Caption: Logic for including a vehicle control in experiments.
Disposal
Dispose of unused this compound and contaminated materials in accordance with your institution's environmental health and safety guidelines. Do not dispose of down the drain[15]. Collect waste in a designated, sealed, and clearly labeled container[15].
Conclusion
The integrity of research involving this compound is intrinsically linked to its proper handling and storage. By adhering to the protocols outlined in this guide—from understanding its physicochemical properties and implementing appropriate safety measures to the meticulous preparation and storage of solutions—researchers can ensure the reliability and reproducibility of their data. This foundational knowledge is paramount to advancing our understanding of this compound's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SCHIZANDRIN B CAS#: 61281-37-6 [m.chemicalbook.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Schisandrin B Solubility for In Vitro Experiments
Welcome to the technical support guide for Schisandrin B. This document is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility of this compound for in vitro experiments. Achieving a stable and appropriate concentration of this lipophilic compound is critical for obtaining accurate and reproducible results.
Introduction: The Challenge of this compound Solubility
This compound, a bioactive dibenzocyclooctadiene lignan from Schisandra chinensis, is a compound of significant interest for its antioxidant, anti-inflammatory, and antitumor properties.[1] However, its therapeutic potential is often hindered in preclinical studies by its poor aqueous solubility.[1] This guide provides validated methods and troubleshooting tips to overcome this challenge.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for effective handling and solution preparation.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₈O₆ | [1] |
| Molecular Weight | 400.46 g/mol | [1] |
| Appearance | White flaky crystals | [1] |
| Melting Point | 120-121°C | [1] |
| Aqueous Solubility | Insoluble | [1] |
| Organic Solubility | Soluble in DMSO, ethanol, benzene, chloroform | [1] |
| Storage (Solid) | Sealed in a dry place at room temperature | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., 10-100 mM).[1][2] This high concentration allows for minimal solvent volume to be added to your cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.
Q2: My this compound precipitates when I dilute my DMSO stock solution in my aqueous cell culture medium. What is happening and how can I fix it?
This common issue is known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.[3]
-
Dropwise Addition & Mixing: Add the DMSO stock solution dropwise into the medium while gently vortexing or swirling.[3] This facilitates rapid dispersion and prevents localized high concentrations of the compound.
-
Serial Dilutions: For very low final concentrations, perform serial dilutions of the stock solution in the culture medium rather than a single large dilution.[1]
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration DMSO stock (e.g., 10 mM instead of 50 mM). This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
DMSO tolerance is highly cell-line dependent. A general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many researchers recommending ≤ 0.1% for sensitive cell lines or long-term incubation studies to avoid off-target effects.[1] It is critical to perform a vehicle control experiment to determine the maximum allowable DMSO concentration for your specific cell line and assay duration.
Q4: Can I use ethanol to dissolve this compound for my experiments?
Yes, ethanol is another organic solvent in which this compound is soluble.[1] It can be used as an alternative to DMSO. However, similar to DMSO, the final concentration of ethanol in the cell culture medium should be kept low (ideally ≤ 0.1%) to prevent cytotoxicity.[4] You must perform a vehicle control to account for any effects of the ethanol itself.[4]
Q5: Are there alternatives to organic solvents for improving this compound's aqueous solubility?
Yes, advanced formulation strategies can enhance aqueous solubility and are particularly useful if solvent toxicity is a concern. The two primary methods are:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate poorly soluble molecules like this compound, forming a complex that is more water-soluble.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[5][7]
-
Surfactant-based Formulations (Micelles): Surfactants like Polysorbate 80 (Tween 80) or Pluronic F68 can form micelles in aqueous solutions.[8][9] These micelles have a hydrophobic core that can entrap this compound, while the hydrophilic shell allows the entire structure to be dispersed in the aqueous medium.[10]
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the standard method for preparing a concentrated stock solution.
Materials:
-
This compound powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Desired Stock Concentration: A common stock concentration is 10-50 mM. For a 50 mM stock:
-
Calculation: (50 mmol/L) * (400.46 g/mol ) = 20.023 g/L = 20.023 mg/mL.
-
-
Weigh this compound: In a sterile environment, accurately weigh the required amount of this compound powder.
-
Dissolution: Add the calculated volume of cell culture-grade DMSO. For the example above, add 1 mL of DMSO to 20.023 mg of this compound.
-
Vortex Thoroughly: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Sterilization (Optional): If sterility is a concern, the DMSO stock can be filtered through a sterile 0.22 µm syringe filter that is compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[1]
Troubleshooting Guide: DMSO Method
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness/Precipitation in Media | 1. Solvent shock. 2. Concentration exceeds solubility in media. 3. Interaction with media components (e.g., salts, proteins).[3][11] | 1. Pre-warm media to 37°C. Add stock dropwise while mixing.[3] 2. Reduce the final working concentration. 3. Perform a solubility test in your specific media over the experimental time course. |
| Vehicle Control Shows Toxicity | 1. Final DMSO concentration is too high. 2. Cell line is highly sensitive to DMSO. 3. Impure or oxidized DMSO. | 1. Reduce final DMSO concentration to ≤0.1%.[1] This may require making a more concentrated stock. 2. Perform a DMSO dose-response curve to find the No-Observed-Adverse-Effect-Level (NOAEL). 3. Use fresh, high-purity, cell-culture grade DMSO. |
| Inconsistent Results | 1. Repeated freeze-thaw cycles of stock. 2. Instability of this compound in aqueous working solution. | 1. Prepare single-use aliquots of the DMSO stock.[1] 2. Prepare fresh working dilutions immediately before each experiment. Do not store aqueous solutions of this compound.[12] |
Protocol 2: Alternative Solubilization with Cyclodextrins
This protocol provides a framework for using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water (e.g., Water for Injection, WFI) or desired buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous vehicle (e.g., water or PBS) to create a stock solution (e.g., 10-40% w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
Determine Concentration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound. The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., via HPLC-UV). This filtrate is your stock solution.
-
Storage: Store the aqueous stock solution at 4°C, protected from light. Assess stability for your experimental needs.
Visualization: Mechanism of Cyclodextrin Encapsulation
Caption: this compound is encapsulated within the hydrophobic core of HP-β-cyclodextrin.
Troubleshooting General Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or hazy after preparation. | 1. Incomplete dissolution. 2. Microbial contamination.[13] 3. Precipitation of media components due to pH or temperature shifts.[11][13] | 1. Use gentle warming (37°C) or brief sonication. 2. Check a sample under a microscope. If contaminated, discard and review sterile technique. 3. Ensure media is buffered correctly and avoid drastic temperature changes. |
| Variability between experimental batches. | 1. Inconsistent weighing of compound. 2. Use of non-anhydrous or old DMSO. 3. Different passage numbers of cells. | 1. Use a calibrated analytical balance and ensure it is level. 2. Use fresh, anhydrous, high-purity DMSO.[14] 3. Use cells from a consistent, low-passage stock for all experiments. |
References
- 1. benchchem.com [benchchem.com]
- 2. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy [mdpi.com]
- 9. Effects of Pluronic F68 and Labrasol on the intestinal absorption and pharmacokinetics of rifampicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atamankimya.com [atamankimya.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. CN103351373B - Method for extracting this compound from Schisandra chinensis - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in Schisandrin B Assays
Welcome to the technical support center for Schisandrin B assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we address common challenges and provide in-depth troubleshooting guidance to ensure the accuracy and reproducibility of your experimental results. This compound, a primary bioactive lignan from Schisandra chinensis, is a pleiotropic compound with a wide range of biological activities, including anticancer, antioxidant, and hepatoprotective effects.[1][2][3] However, its physicochemical properties and multifaceted mechanisms of action can present unique challenges in experimental settings.
This guide is structured to provide direct answers to specific issues you may encounter, from initial compound handling to complex cell-based assays and analytical quantification.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during this compound experimentation.
Q1: We are observing a decrease in cell viability with this compound treatment, but our primary hypothesis was related to its anti-inflammatory effects. Is this an expected outcome?
A1: Yes, this is a plausible result. This compound is a multifaceted compound with numerous mechanisms of action.[4] While it is recognized for its anti-inflammatory properties, it also demonstrates significant anti-cancer effects by inducing apoptosis and cell cycle arrest in a variety of cancer cell lines.[1][4][5] The reduction in cell viability you're observing is likely due to these cytotoxic effects, which can manifest independently of its anti-inflammatory actions and are often dose-dependent.[4]
Q2: At certain concentrations, this compound seems to increase reactive oxygen species (ROS), even though it's known as an antioxidant. Why is this happening?
A2: This seemingly paradoxical effect is a known characteristic of many natural phenolic compounds, including this compound.[4] At lower concentrations, this compound typically functions as an antioxidant by scavenging free radicals and boosting endogenous antioxidant defenses.[4][6][7][8] However, at higher concentrations or in specific cellular environments (such as in cancer cells with altered metabolism), it can act as a pro-oxidant, leading to an increase in ROS.[4] This pro-oxidant activity is often associated with its anti-cancer mechanism, where elevated ROS levels can trigger apoptosis.[4]
Q3: We observed cell cycle arrest at a different phase than what we anticipated from the literature. Is the effect of this compound on the cell cycle cell-type specific?
A3: Absolutely. The impact of this compound on the cell cycle can be highly cell-type specific. While G0/G1 phase arrest is frequently reported in several cancer cell lines, such as human lung adenocarcinoma A549 cells and cholangiocarcinoma cells, other studies have documented arrest at the S or G2/M phase.[4][5] This variability can be attributed to the genetic background of the cells, the expression levels of cell cycle regulatory proteins, and the predominant signaling pathways in a given cell type.[4]
Q4: Is it possible that this compound is affecting signaling pathways other than the one we are investigating?
A4: Yes, it is highly probable. This compound is known to modulate multiple signaling pathways, which can result in a wide array of cellular effects.[4][9][10] For instance, it has been shown to inhibit the PI3K/Akt/mTOR, Wnt/β-catenin, and STA3/JAK2 signaling pathways.[1][9] Therefore, it is very likely that this compound is impacting pathways beyond your primary focus. This is a crucial consideration when interpreting your data, as crosstalk between signaling pathways can lead to complex and sometimes unexpected phenotypic outcomes.[4]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your this compound assays.
Guide 1: Inconsistent or Non-Reproducible Effects in Cell-Based Assays
Inconsistent results in cell-based assays are a common frustration. This guide will help you pinpoint and address the potential sources of variability.
-
Possible Cause 1: Cell Density. The initial number of cells seeded can significantly impact the outcome of a cell viability assay.
-
Troubleshooting Step: Optimize your cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. It is also good practice to establish a master and working cell bank to ensure consistency.[4]
-
-
Possible Cause 2: Purity and Stability of this compound. The purity of your this compound and its stability in the culture medium can affect its biological activity.[4]
-
Troubleshooting Step: Always use a high-purity grade of this compound. Prepare fresh stock solutions in an appropriate solvent like DMSO and dilute to the final working concentration immediately before use. Protect stock solutions from light and store at the recommended temperature to prevent degradation.
-
-
Possible Cause 3: Inconsistent Treatment Application. Variations in the final concentration of this compound or the duration of treatment can lead to inconsistent results.
-
Possible Cause: Hormetic Effect. Some compounds exhibit a biphasic dose-response, where low doses stimulate a beneficial response (e.g., a slight increase in proliferation due to antioxidant effects) and high doses induce toxicity.[4]
-
Troubleshooting Step: Perform a wider dose-response curve that includes very low concentrations to fully characterize the dose-response relationship. This will help you identify the hormetic zone and select appropriate concentrations for your experiments.[4]
-
-
Possible Cause: Different Cellular Processes Being Measured. Cell viability assays like MTT measure metabolic activity, while apoptosis assays (e.g., Annexin V/PI staining) detect specific markers of programmed cell death. A compound could inhibit metabolic activity without immediately inducing apoptosis, or it could trigger other forms of cell death such as necrosis or autophagy.[4]
-
Troubleshooting Step: Employ multiple assays to get a comprehensive picture of cell health. For example, combine a metabolic assay with an apoptosis assay and a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[12]
-
Caption: Workflow for a typical cell viability assay.
Guide 2: Inconsistent Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound. However, various factors can lead to inconsistent results.
-
Possible Cause 1: Poor Temperature Control. Fluctuations in column temperature can cause retention times to shift.[13]
-
Troubleshooting Step: Use a thermostatted column oven to maintain a stable temperature.[13]
-
-
Possible Cause 2: Incorrect Mobile Phase Composition. Changes in the mobile phase composition, even minor ones, can significantly affect retention times.[13][14]
-
Troubleshooting Step: Prepare fresh mobile phase for each run. If using a gradient, ensure the mixer is functioning correctly. Degas the mobile phase to prevent air bubbles.[13]
-
-
Possible Cause 3: Poor Column Equilibration. Insufficient equilibration time with the mobile phase can lead to drifting retention times.[13]
-
Troubleshooting Step: Increase the column equilibration time before starting your analytical run.[13]
-
-
Possible Cause 1: Interaction with Active Silanols. Peak tailing can occur due to interactions with acidic silanol groups on the silica-based column packing.[15]
-
Troubleshooting Step: Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress silanol ionization, or add a basic modifier like triethylamine (TEA).[15]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.[15]
-
Possible Cause 3: Mismatch Between Injection Solvent and Mobile Phase. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[17]
-
Troubleshooting Step: Whenever possible, dissolve your sample in the mobile phase.[16]
-
Caption: Decision tree for troubleshooting common HPLC issues.
Guide 3: Challenges in this compound Extraction and Handling
The initial steps of preparing your this compound for experiments are critical for obtaining reliable results.
-
Possible Cause 1: Suboptimal Extraction Solvent. The choice of solvent significantly impacts the extraction efficiency of this compound.
-
Possible Cause 2: Inefficient Extraction Method. The extraction technique can influence the yield.
-
Possible Cause: Lipophilic Nature of this compound. this compound is poorly soluble in water, which can be problematic for cell-based assays and in vivo studies.[22]
-
Troubleshooting Step: For in vitro studies, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[10] Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced toxicity. For in vivo studies, consider using a co-solvent system or formulating it into a lipid-based delivery system like a self-microemulsifying drug delivery system (SMEDDS).[22]
-
Key Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms of this compound is essential for designing experiments and interpreting results.
PI3K/Akt/mTOR Pathway Inhibition
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[9]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Nrf2/ARE Antioxidant Pathway Activation
This compound can exert its antioxidant effects by activating the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes.[7][10]
Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Data Summary Tables
For quick reference, the following tables summarize key quantitative data related to this compound assays.
Table 1: Anticancer Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT116 | Colon Cancer | ~75 | CCK-8 | [23] |
| A549 | Lung Carcinoma | Varies | ATP-based | [10] |
| HepG2 | Liver Cancer | Varies | MTT | [9] |
| LNCaP | Prostate Cancer | Varies | MTT | [6] |
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Value | Reference |
| Column | C18 | [23][24] |
| Mobile Phase | Methanol/Acetonitrile and Water with Formic Acid | [23][24] |
| Detection | UV or MS/MS | [23][24] |
| Flow Rate | 0.4 - 1.0 mL/min | [23] |
References
- 1. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo and in vitro investigations of this compound against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. hplc.eu [hplc.eu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mastelf.com [mastelf.com]
- 18. Ultrasound-assisted extraction and purification of this compound from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN103351373B - Method for extracting this compound from Schisandra chinensis - Google Patents [patents.google.com]
- 20. CN111808066B - Extraction method of this compound extract - Google Patents [patents.google.com]
- 21. waters.com [waters.com]
- 22. benchchem.com [benchchem.com]
- 23. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Schisandrin B Concentration for Cell Culture Studies
<content_type>
Welcome to the technical support center for Schisandrin B (Sch B) applications in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the experimental use of this multifaceted compound. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, moving beyond simple protocols to explain the why behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. How do I determine the optimal concentration range for my specific cell line?
A1: Determining the optimal concentration of this compound is a critical first step and is highly dependent on your cell type and experimental endpoint. This compound exhibits pleiotropic effects, meaning its biological activities can vary significantly with concentration.[1] A dose-response curve is therefore essential.
Initial Dose-Response Study: A common starting point is to perform a broad-range dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[2] A typical range for initial screening is from 1 µM to 100 µM.[3][4]
Key Considerations:
-
Cell Type Specificity: IC50 values can vary dramatically between cell lines due to differences in metabolic pathways, proliferation rates, and expression of drug targets.[5] For instance, a concentration that is cytoprotective in one cell line might be cytotoxic in another.
-
Incubation Time: The duration of exposure to this compound will influence its effects. Common incubation times are 24, 48, or 72 hours.[6]
-
Assay Choice: The type of viability or cytotoxicity assay used can yield different IC50 values as they measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[5]
Example Reported IC50 Values for this compound:
| Cell Line | Cell Type | Reported IC50 (µM) | Incubation Time (h) | Reference |
| HCCC-9810 | Cholangiocarcinoma | ~40 | 48 | [7] |
| RBE | Cholangiocarcinoma | ~60 | 48 | [7] |
| HCT116 | Colon Cancer | ~25 | 48 | [8] |
| HT-29 | Colon Cancer | ~35 | 48 | [8] |
| A549 | Lung Carcinoma | 1-30 (dose-dependent reduction in survival) | Not Specified | [4] |
Q2: I'm observing unexpected cytotoxicity at concentrations where I expected to see other effects, like anti-inflammatory or antioxidant activity. What could be the cause?
A2: This is a common and important observation. This compound can have a dual nature, exhibiting both protective and cytotoxic effects, which are often concentration-dependent.
Potential Causes and Troubleshooting:
-
High Solvent Concentration: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[6][9] The final concentration of DMSO in your cell culture medium should ideally be ≤ 0.1% to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same DMSO concentration as your highest Sch B dose) in your experiments.
-
Compound Purity and Stability: Ensure you are using high-purity this compound. Impurities could contribute to unexpected toxicity. Prepare fresh stock solutions and dilute them to the final working concentration immediately before use to avoid degradation.[1]
-
Cell Passage Number: High-passage number cells can have altered phenotypes and drug sensitivities. It is recommended to use low-passage cells from a cryopreserved stock to ensure consistency.[1]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. This is why a thorough dose-response study is crucial to identify the appropriate concentration window for your desired biological effect.
Q3: How do I prepare my this compound stock solution and working solutions correctly?
A3: Proper preparation of this compound solutions is fundamental for reproducible results.[6]
Protocol for Preparing a 50 mM this compound Stock Solution:
Materials:
-
This compound powder (Molecular Weight: 400.46 g/mol )[6]
-
Cell culture grade DMSO[6]
-
Sterile microcentrifuge tubes
-
Analytical balance
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, you will need 20.023 mg of this compound. (Calculation: 50 mmol/L * 1 L/1000 mL * 400.46 g/mol * 1 mol/1000 mmol = 0.020023 g)[6]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of this compound powder.[6]
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube and add the calculated volume of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
Sterilization (Optional): If sterility is a concern, the DMSO stock solution can be filtered through a 0.22 µm syringe filter that is compatible with organic solvents.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6]
Preparation of Working Solutions: Thaw an aliquot of the stock solution at room temperature and dilute it in your complete cell culture medium to the desired final concentration immediately before treating your cells.[6]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Density | Standardize your cell seeding density. The initial number of cells can significantly impact the calculated IC50.[5] |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for all experiments. Longer exposure can lead to lower IC50 values.[5] |
| Stock Solution Degradation | Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. Prepare fresh working solutions for each experiment.[1][6] |
Issue 2: Discrepancy between viability assay (e.g., MTT) and apoptosis assay (e.g., Annexin V/PI) results.
| Possible Cause | Troubleshooting Step |
| Different Cellular Processes Measured | MTT assays measure metabolic activity, which may decrease before the morphological signs of apoptosis are apparent. A compound can inhibit metabolic activity without immediately inducing apoptosis.[1] |
| Alternative Cell Death Pathways | This compound might be inducing other forms of cell death, such as necrosis or autophagy. |
| Assay Sensitivity and Timing | The kinetics of apoptosis can vary. Consider performing a time-course experiment for your apoptosis assay. |
| Solution | Complement your viability and apoptosis assays with a cytotoxicity assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[1]
Procedure:
-
Seed cells at an optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[1]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2][5]
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis, as an indicator of cytotoxicity.[10]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)[10][11]
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11][12]
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[11]
-
Carefully transfer a portion of the supernatant to a new 96-well plate.[11]
-
Add the LDH reaction mixture from the kit to each well.[11]
-
Incubate for the time specified in the kit's protocol (usually around 30 minutes) at room temperature, protected from light.[10][11]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).[11]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the controls.
Protocol 3: Apoptosis Assessment using Annexin V/PI Staining
This flow cytometry-based protocol differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Cells seeded in 6-well plates
-
This compound working solutions
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or a vehicle control.
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Analyze the samples by flow cytometry within one hour.
Key Signaling Pathways Modulated by this compound
This compound is known to modulate several critical signaling pathways, which underlies its diverse biological effects. Understanding these pathways is key to interpreting your experimental results.
The Nrf2 Antioxidant Response Pathway
This compound is a potent activator of the Nrf2 pathway, a primary regulator of the cellular antioxidant response.[13][14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[16] Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[16][17] This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[18][19]
Caption: this compound-mediated activation of the Nrf2 pathway.
The Intrinsic Apoptosis Pathway
In many cancer cell lines, this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[7][8] It can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[7][20]
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. This compound Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound downregulates exosomal fibronectin 1 expression to inhibit hepatocellular carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin B Stability Guide: Technical Support Center
Welcome to the technical support center for Schisandrin B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for maintaining the stability and integrity of this compound in solution. As a bioactive dibenzocyclooctadiene lignan, this compound's efficacy in experimental models is critically dependent on its structural integrity.[1][2][3] This resource addresses common challenges and provides validated protocols to ensure reproducible, high-quality data.
Section 1: Critical FAQs on this compound Stability
This section provides rapid answers to the most common questions regarding the handling and stability of this compound.
Q1: What is the best solvent for preparing a stable stock solution of this compound? A1: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This compound is readily soluble in DMSO and exhibits good stability for short-term storage at -20°C (~1 month) and long-term storage at -80°C (~1 year).[4] While it is also soluble in other organic solvents like ethanol, methanol, and chloroform, DMSO is often preferred for its compatibility with most in vitro cell-based assays when diluted to a final working concentration.[1] this compound is insoluble in water.[1][4]
Q2: My this compound solution, which was clear upon preparation, has now formed a precipitate after storage at -20°C. What happened and how can I fix it? A2: Precipitation upon cooling is typically due to exceeding the solubility limit of this compound in the chosen solvent at that temperature. This can be resolved by gently warming the solution in a 37°C water bath and vortexing until the compound is fully redissolved.[1] To prevent this, ensure your stock concentration is appropriate for the storage temperature and consider preparing slightly lower concentration stocks if the issue persists. Always bring aliquots to room temperature before diluting into aqueous media for experiments.
Q3: I suspect my this compound has degraded. What are the initial signs and how can I confirm it? A3: Visual signs of degradation are unreliable. The most definitive way to confirm degradation is through analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).[5][6][7] When comparing a stored sample to a freshly prepared standard, the key indicators of degradation on an HPLC chromatogram are:
-
A decrease in the peak area or height of the parent this compound compound.
-
The appearance of new, smaller peaks, which represent degradation products.[8] A stability-indicating HPLC method is crucial, as it must be able to resolve the parent peak from any potential degradants.[6][8]
Q4: Should I protect my this compound solutions from light? A4: Yes. While specific photodegradation pathways for this compound are not extensively detailed in routine handling guides, lignans as a class of compounds can be susceptible to light-induced oxidative transformations.[9] As a best practice, always store this compound as a solid powder and in solution in amber vials or containers wrapped in aluminum foil to protect from light.[4] This minimizes the risk of photochemical reactions that could compromise the compound's integrity.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and links them to potential this compound degradation issues, providing a logical framework for problem-solving.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause: Degradation of this compound in the working solution, especially after dilution into aqueous cell culture media. The stability of this compound can be pH-dependent, and the conditions in culture media (pH ~7.4, 37°C) can accelerate degradation over long incubation periods (e.g., 48-72 hours).
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare working dilutions of this compound in your cell culture medium immediately before adding them to cells. Do not store this compound in aqueous solutions.
-
Verify Stock Solution Integrity: Analyze your DMSO stock solution using HPLC to confirm its concentration and purity. Compare it to a newly prepared standard.
-
Minimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity, which can confound results.[1]
-
Include a Vehicle Control: Always run a vehicle control group in your experiments, treating cells with the same final concentration of DMSO as the highest dose of this compound used.[4]
-
Issue 2: Appearance of unknown peaks in analytical runs (HPLC, LC-MS).
-
Possible Cause: Forced degradation has occurred due to improper handling or storage conditions. This is a direct indication that the parent compound is breaking down.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that stock solutions were stored at -80°C for long-term storage and protected from light.[4][10] Ensure that aliquots were used to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4]
-
Investigate Solution pH: If working with buffered solutions, be aware that acidic or basic conditions can cause hydrolysis. Forced degradation studies, a standard part of drug development, intentionally expose the compound to harsh conditions like strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) to identify potential degradation pathways.[8][11] Avoid these extremes in your experimental buffers unless they are part of a specific investigation.
-
Consider Oxidative Stress: Exposure to air (oxygen) and trace metal ions can catalyze oxidation. While this compound is a known antioxidant, it can be consumed in the process.[2][3] If preparing solutions for in vivo use, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Key Factors Influencing this compound Degradation
The stability of this compound is primarily influenced by three factors: pH, temperature, and light. Understanding these provides a framework for preventing degradation.
| Factor | Impact on this compound | Mitigation Strategy |
| pH | Highly susceptible to degradation in strongly acidic or basic conditions, likely through hydrolysis of its ester groups. Stability is generally greatest near neutral pH, but prolonged incubation in aqueous buffers is still not recommended. | Prepare stock solutions in aprotic organic solvents like DMSO. Prepare aqueous working solutions fresh for each experiment. Avoid buffers with extreme pH values. |
| Temperature | Higher temperatures accelerate all chemical degradation reactions (hydrolysis, oxidation). Freeze-thaw cycles can introduce moisture, promoting hydrolysis. | Store stock solutions at -80°C for long-term stability.[4][10] Aliquot stocks into single-use volumes to avoid repeated warming and cooling.[4] |
| Light (UV/Visible) | As a complex organic molecule with aromatic rings, this compound is potentially susceptible to photodegradation. | Store both solid compound and solutions in light-protecting amber vials or by wrapping containers with aluminum foil.[4] Minimize exposure to ambient light during solution preparation. |
Section 3: Standard Operating Procedures (SOPs)
These protocols provide validated, step-by-step instructions for preparing and handling this compound solutions to maximize stability and ensure experimental reproducibility.
SOP 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol details the preparation of a 50 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound powder (MW: 400.46 g/mol )[1]
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Calculation: To prepare 1 mL of a 50 mM stock solution: (50 mmol/L) * (1 L/1000 mL) * (400.46 g/mol ) * (1 mol/1000 mmol) = 0.020023 g = 20.02 mg
Procedure:
-
Pre-handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh 20.02 mg of this compound powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.[1]
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath can assist dissolution.[1]
-
Sterilization (Optional): If sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile amber cryovials. This is critical to avoid repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquots protected from light at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[4]
SOP 2: Stability Verification using HPLC
This procedure outlines a basic workflow for assessing the stability of your this compound solution.
Objective: To compare a stored sample against a freshly prepared standard to detect degradation.
Workflow Diagram:
Caption: Workflow for HPLC-based stability assessment of this compound.
Illustrative HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]
-
Mobile Phase: Acetonitrile and Water, gradient elution[6][12]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
Note: These are representative conditions. The specific method should be validated for your system and needs.
Visualization of Potential Degradation
The primary degradation pathways for compounds with structures like this compound under harsh conditions (not normal storage) are hydrolysis and oxidation.
Caption: Major degradation pathways for this compound under forced stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Schisandrin A and this compound in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
Technical Support Center: Overcoming Challenges in Schisandrin B In Vivo Delivery
Welcome to the technical support center for Schisandrin B. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this compound in in vivo models. As a bioactive lignan with significant therapeutic potential, including hepatoprotective, anti-inflammatory, and antitumor properties, its successful application is often hindered by significant pharmacokinetic challenges.[1][2][3] This document provides in-depth, field-proven insights and practical solutions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and behavior of this compound.
Q1: What is this compound and why is its in vivo delivery challenging?
A1: this compound (Sch B) is a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[3][4][5] Its therapeutic promise is well-documented in preclinical studies, showing antioxidant, cardioprotective, neuroprotective, and anticancer activities.[1][3][6][[“]]
The primary challenge lies in its poor pharmacokinetic profile upon oral administration.[2][8] Key obstacles include:
-
Low Aqueous Solubility: this compound is practically insoluble in water, which severely limits its dissolution in the gastrointestinal (GI) tract—a critical first step for absorption.[1][8][9]
-
Extensive First-Pass Metabolism: After absorption, Sch B undergoes significant metabolism in the gut wall and liver, primarily by Cytochrome P450 enzymes, before it can reach systemic circulation.[2][10]
-
P-glycoprotein (P-gp) Efflux: It is a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing net absorption.[8][10]
These factors collectively result in low and highly variable oral bioavailability, making it difficult to achieve consistent and therapeutically relevant plasma concentrations.[8]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the physicochemical properties of this compound is essential for designing effective delivery strategies.
| Property | Value / Description | Source |
| Molecular Formula | C₂₃H₂₈O₆ | [1][11] |
| Molecular Weight | 400.46 g/mol | [1][11] |
| Appearance | White crystalline powder | [1][9] |
| Melting Point | 120-121 °C | [1] |
| Solubility | - Water: Insoluble (< 0.1 mg/mL) - DMSO: Soluble (up to 80 mg/mL) - Ethanol: Soluble (approx. 2 mg/mL) | [1][9][12][13] |
The high lipophilicity and poor water solubility are the most critical properties dictating the need for advanced formulation approaches.
Q3: How significant is the variability in this compound bioavailability?
A3: The variability is substantial and can confound experimental results. A key factor is a pronounced gender difference observed in animal models. One study in Sprague-Dawley rats reported an absolute oral bioavailability of approximately 55.0% in females versus only 19.3% in males .[14] Another study reported an overall oral bioavailability of around 15.56% in rats.[2][15] This highlights the critical need to account for gender in study design.
Q4: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A4: Several advanced formulation strategies can overcome the challenges of poor solubility and extensive first-pass metabolism.[10][16][17] These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[10][16][18] They are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized form ready for absorption.
-
Nanoparticle Systems: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve solubility, protect it from degradation, and potentially enhance tissue targeting.[19][20][21]
-
Micronization/Nanosuspensions: Reducing the particle size of the drug itself increases the surface area for dissolution.[8][14] Micronized particles of 10-20 μm have been used in pharmacokinetic studies.[14]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[10]
Troubleshooting Guide for In Vivo Experiments
This section provides solutions to specific problems you may encounter during your research.
Problem 1: Low and Inconsistent Plasma Concentrations After Oral Gavage
This is the most common issue researchers face. The root cause can be traced back to this compound's inherent properties and physiological barriers.
Logical Flow of Oral Drug Absorption Barriers
Caption: Key barriers limiting the oral bioavailability of this compound.
-
Possible Cause 1: Poor Aqueous Solubility & Dissolution Rate
-
Causality: this compound is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). This means the rate-limiting step to its absorption is how quickly it can dissolve in the gut. If it doesn't dissolve, it cannot be absorbed.
-
Troubleshooting & Optimization:
-
Vehicle Selection: For basic preclinical studies, a suspension in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC-Na) is common. However, this does little to improve solubility. Consider using a co-solvent system (e.g., DMSO:PEG300:Tween80:Water) if permissible for your model, but be aware of potential vehicle effects.[13]
-
Particle Size Reduction: If using the pure compound, consider micronization to increase the surface area. This was a strategy used to achieve the bioavailability data cited earlier.[14]
-
Implement an Enabling Formulation: The most robust solution is to use a formulation designed to enhance solubility. A Self-Emulsifying Drug Delivery System (SEDDS) is an excellent choice. This presents the drug in a pre-dissolved state, bypassing the dissolution barrier.
-
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux
-
Causality: P-gp is an efflux transporter in the apical membrane of enterocytes that actively expels xenobiotics, including this compound, back into the GI lumen. This acts as a "gatekeeper," effectively reducing the net amount of drug that crosses into the bloodstream.[8][10]
-
Troubleshooting & Optimization:
-
Mechanistic Study: To confirm the role of P-gp, co-administer this compound with a known P-gp inhibitor like verapamil in a preclinical model. A significant increase in plasma exposure (AUC) compared to the control group would validate P-gp's involvement.
-
Formulation Approach: Certain excipients used in lipid-based formulations, such as Tween 80 and Cremophor EL, can also inhibit P-gp, providing a dual benefit of enhancing solubility and reducing efflux.[10]
-
-
-
Possible Cause 3: Extensive First-Pass Metabolism
-
Causality: this compound is a substrate for cytochrome P450 enzymes (e.g., CYP3A4).[10] These enzymes, present in high concentrations in the liver and intestinal wall, metabolize the drug before it reaches systemic circulation, reducing the amount of active parent compound. This compound itself has also been shown to be an inhibitor of certain CYPs, which can lead to complex drug-drug interactions.[22]
-
Troubleshooting & Optimization:
-
Route of Administration Comparison: To quantify the effect of first-pass metabolism, compare the pharmacokinetic profile of orally administered this compound with an intravenously (IV) administered group. The ratio of the dose-normalized AUCs (AUC-oral / AUC-IV) gives the absolute bioavailability.[8][15]
-
Lipid-Based Formulations: These formulations can promote lymphatic transport of highly lipophilic drugs. The lymphatic system bypasses the portal circulation and drains directly into the systemic circulation, thus avoiding first-pass hepatic metabolism.[23]
-
-
Problem 2: High Variability in Bioavailability Between Individual Animals
High standard deviations in your pharmacokinetic data can mask the true effect of your compound or formulation.
-
Possible Cause 1: Gender Differences
-
Causality: As noted previously, studies have demonstrated a significant difference in this compound bioavailability between male and female rats.[14] This hormonal and metabolic difference can introduce massive variability if not controlled for.
-
Troubleshooting & Optimization:
-
Single-Sex Studies: The most straightforward approach is to use only one sex (either all male or all female) within a single experiment.
-
Segregated Analysis: If the experimental design requires both sexes, you must segregate the data and analyze males and females as separate groups. Never pool the data.[8]
-
-
-
Possible Cause 2: Food Effects
-
Causality: The presence of food can alter GI physiology, including gastric emptying time, intestinal motility, and bile secretion. For lipid-based formulations, the presence of food can sometimes enhance absorption, while for poorly soluble drugs, it can be unpredictable.
-
Troubleshooting & Optimization:
-
Standardize Fasting: Implement a consistent fasting period for all animals before dosing (e.g., overnight fasting for 12-18 hours with free access to water). This ensures a uniform GI environment at the time of drug administration.[8]
-
-
Experimental Protocols & Workflows
Protocol: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a lipid-based formulation to enhance the oral bioavailability of this compound.
Objective: To formulate this compound in a SEDDS that, upon dilution in aqueous media, spontaneously forms a fine microemulsion (<200 nm droplet size).
Materials:
-
This compound powder
-
Oil Phase: Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides)
-
Surfactant: Cremophor® EL (Polyoxyl 35 castor oil)
-
Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)
-
Glass vials, magnetic stirrer, and stir bars
Procedure:
-
Screening for Excipient Solubility: Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Formulation Preparation: a. Accurately weigh this compound into a glass vial. b. Based on a pre-determined ratio (e.g., start with 30% Oil, 50% Surfactant, 20% Co-solvent by weight), add the required amounts of Labrafil M 1944 CS, Cremophor EL, and Transcutol HP to the vial. c. Place the vial on a magnetic stirrer at a low speed (e.g., 300 rpm) at a slightly elevated temperature (e.g., 40°C) until the this compound is completely dissolved and the mixture is clear and homogenous. This is your blank SEDDS formulation. d. Prepare the drug-loaded SEDDS by adding a specific amount of this compound (e.g., to achieve a final concentration of 50 mg/g) to the blank formulation and stirring until dissolved.
-
Characterization of the SEDDS: a. Self-Emulsification Test: Add 1 mL of the prepared SEDDS to 250 mL of purified water in a glass beaker with gentle stirring. Observe the formation of the emulsion. It should appear clear or slightly bluish and form rapidly. b. Droplet Size Analysis: Dilute the SEDDS in simulated gastric fluid or water and measure the mean droplet size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument. A mean droplet size below 200 nm with a PDI < 0.3 is generally desirable.
Workflow: In Vivo Pharmacokinetic Study
This workflow outlines the key steps for assessing the oral bioavailability of your this compound formulation.
Workflow for an In Vivo Pharmacokinetic Study
Caption: A typical workflow for conducting an in vivo pharmacokinetic study.
This compound Signaling Insights
Improving the delivery of this compound is crucial for effectively studying its impact on cellular signaling. Preclinical studies have shown that this compound can modulate key pathways involved in cellular defense and inflammation.[3]
Modulation of the Nrf2 Antioxidant Pathway by this compound
Caption: this compound can activate the Nrf2 pathway to upregulate antioxidant enzymes.[24][25]
References
- 1. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin - Wikipedia [en.wikipedia.org]
- 5. SCHIZANDRIN B | 61281-37-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. benchchem.com [benchchem.com]
- 9. SCHIZANDRIN B CAS#: 61281-37-6 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Investigation of pharmacokinetics, tissue distribution and excretion of this compound in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Schisandrin-loaded β-cyclodextrin nanoparticles for atherosclerosis therapy [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. itmedicalteam.pl [itmedicalteam.pl]
- 24. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cell Line-Specific Responses to Schisandrin B Treatment
Introduction
Schisandrin B (Sch B), a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potent anti-cancer properties.[1][2] As researchers increasingly investigate its therapeutic potential, a critical understanding of its cell line-specific effects is paramount for designing robust experiments and accurately interpreting results. This technical support guide provides troubleshooting strategies and in-depth answers to frequently asked questions (FAQs) encountered by researchers working with this compound. We aim to explain the causality behind experimental choices and provide a framework for self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cancer cell line, but our hypothesis was focused on its anti-inflammatory effects. Is this an expected outcome?
A1: Yes, this is a plausible and frequently observed outcome. This compound is a pleiotropic molecule, meaning it can exert multiple biological effects.[1] While it is known to have anti-inflammatory properties, often by inhibiting the NF-κB pathway, it also demonstrates potent cytotoxic and pro-apoptotic effects in a wide range of cancer cell lines.[3][4] The observed cytotoxicity is often the dominant effect in cancer cells and is mediated through mechanisms such as cell cycle arrest and induction of apoptosis.[5][6]
Q2: The IC50 value for this compound in our cell line is vastly different from published data. What could be the cause?
A2: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Authenticity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage numbers. It is crucial to use low-passage, authenticated cells for consistency.
-
Purity and Stability of this compound: The purity of the compound and its stability in your culture medium can significantly impact its activity. Ensure you are using a high-purity grade of this compound and prepare fresh stock solutions.[7] this compound is soluble in organic solvents like DMSO but insoluble in water.[4]
-
Assay-Specific Parameters: The duration of treatment, cell seeding density, and the type of viability assay used (e.g., MTT, CCK-8) can all influence the calculated IC50 value.[8]
Q3: We are seeing an increase in reactive oxygen species (ROS) upon this compound treatment. Isn't this compound supposed to be an antioxidant?
A3: This is an excellent and insightful question that highlights the dual nature of this compound. While it is known to enhance the cellular antioxidant defense system, primarily through the activation of the Nrf2/Keap1 pathway, it can also induce ROS production in certain contexts, particularly in cancer cells.[9][10] This pro-oxidant effect in cancer cells can contribute to its cytotoxic and pro-apoptotic activities.[11][12] The ultimate effect—antioxidant or pro-oxidant—can depend on the specific cell type, the metabolic state of the cells, and the concentration of this compound used.
Q4: Our Western blot results for apoptosis markers are inconsistent. Sometimes we see cleavage of caspase-3, and other times we don't, even with the same treatment conditions.
A4: Inconsistent apoptosis marker expression can be frustrating. Here are some potential causes and troubleshooting steps:
-
Timing of Harvest: The kinetics of apoptosis can vary between cell lines. A time-course experiment is essential to determine the optimal time point for observing the cleavage of specific caspases.
-
Upstream Apoptotic Pathways: this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][8] If you are not seeing consistent caspase-3 cleavage, consider examining upstream markers like cleaved caspase-9 (intrinsic) or cleaved caspase-8 (extrinsic) to pinpoint the dominant pathway in your cell line. Also, analyzing the expression of Bcl-2 family proteins, such as the Bax/Bcl-2 ratio, can provide valuable insights.[6][8]
-
Protein Loading and Antibody Quality: Ensure equal protein loading by performing a reliable protein quantification assay and using a loading control. The quality and specificity of your primary antibody are also critical.
Troubleshooting Guide
Problem 1: Low or No Response to this compound Treatment
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Compound Inactivity | Verify the purity and integrity of your this compound stock. Prepare fresh solutions from a high-purity source.[7] | Degradation or impurity of the compound will lead to reduced biological activity. |
| Cell Line Resistance | Test a higher concentration range or a longer incubation period. Consider using a different, more sensitive cell line as a positive control. | Some cell lines may have inherent resistance mechanisms, such as high expression of anti-apoptotic proteins or efficient drug efflux pumps. |
| Incorrect Vehicle Control | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%).[4] | High concentrations of solvents can have their own biological effects, masking or confounding the effects of the compound. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers in each well. | Uneven cell distribution will lead to variability in the starting cell population and subsequent experimental readouts. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | Evaporation can lead to changes in media concentration and osmolarity, affecting cell growth and response to treatment. |
| Inadequate Mixing of Reagents | Ensure thorough but gentle mixing when adding this compound or other reagents to the wells. | Incomplete mixing can result in a non-uniform concentration of the compound across the well. |
Problem 3: Unexpected Cell Morphology Changes
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Induction of Autophagy or Senescence | In addition to apoptosis, assess markers for other cellular processes like autophagy (e.g., LC3-II conversion) or senescence (e.g., β-galactosidase staining). | This compound has been reported to induce autophagy in some cell types.[1] Morphological changes such as vacuolization or cell enlargement could indicate these alternative cellular fates. |
| Solvent Toxicity | Perform a dose-response experiment with the vehicle (e.g., DMSO) alone to determine its cytotoxic threshold in your cell line. | High concentrations of solvents can induce morphological changes and cytotoxicity, which could be misinterpreted as a compound-specific effect. |
Data Presentation: Cell Line-Specific Effects of this compound
The following tables summarize the reported effects of this compound on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines. This data highlights the cell line-specific nature of the responses.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCCC-9810 | Cholangiocarcinoma | 40 ± 1.6 | [8] |
| RBE | Cholangiocarcinoma | 70 ± 2.6 | [8] |
| HCT116 | Colon Cancer | ~75 | [13] |
| A375 | Melanoma | 20 - 40 | [14] |
| B16 | Melanoma | 40 - 60 | [14] |
| NCI-H460-CSCs | Large-cell lung cancer stem-like cells | ≥40 | [15] |
| H661-CSCs | Large-cell lung cancer stem-like cells | ≥40 | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >5 | [16] |
| Hs-578T | Triple-Negative Breast Cancer | >5 | [16] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Effect on Cell Cycle | Key Apoptotic Changes | Reference |
| HCCC-9810, RBE | G0/G1 phase arrest | Increased Bax/Bcl-2 ratio, cleaved caspases-9 & -3 | [8] |
| GBC-SD, NOZ | G0/G1 phase arrest | Increased Bax/Bcl-2 ratio, cleaved caspases-9 & -3 | [6] |
| HCT116 | G0/G1 phase arrest | Increased BAX, cleaved caspase-3 | [5][17] |
| A375, B16 | G1/S phase arrest | Not specified | [14] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
Caption: Major signaling pathways modulated by this compound.
General Experimental Workflow
A typical workflow for investigating the effects of this compound on a specific cell line is outlined below.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the preparation of a high-concentration stock solution for cell culture experiments.[4]
Materials:
-
This compound powder (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound needed for your desired stock concentration. (Molecular Weight of this compound = 400.46 g/mol ).
-
Example for a 50 mM stock in 1 mL: 50 mmol/L * 0.001 L * 400.46 g/mol = 0.020023 g = 20.023 mg
-
-
Weighing: In a sterile environment (e.g., laminar flow hood), carefully weigh the calculated amount of this compound powder.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blotting for Apoptosis and Signaling Proteins
This protocol allows for the detection of specific proteins to elucidate the mechanisms of this compound action.[18][19]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. RETRACTED: this compound Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induced ROS-Mediated Autophagy and Th1/Th2 Imbalance via Selenoproteins in Hepa1-6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (-)this compound-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. This compound inhibits epithelial-mesenchymal transition and stemness of large-cell lung cancer cells and tumorigenesis in xenografts via inhibiting the NF-κB and p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Use of this compound to Combat Triple-Negative Breast Cancers by Inhibiting NLRP3-Induced Interleukin-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bio-rad.com [bio-rad.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Navigating DMSO Vehicle Effects in Schisandrin B Research
Welcome to the technical support center for researchers utilizing Schisandrin B in their experimental workflows. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to ensure the rigorous and reproducible application of this compound, with a specific focus on navigating the potential confounding effects of its common vehicle, Dimethyl Sulfoxide (DMSO). As your dedicated application scientist, my goal is to empower you with the knowledge to design robust experiments, interpret your data with confidence, and accelerate your research and development endeavors.
Frequently Asked Questions (FAQs)
Here, we address the most common queries encountered by researchers working with this compound and DMSO.
Q1: Why is DMSO the recommended solvent for this compound?
A1: this compound, a bioactive lignan from Schisandra chinensis, is hydrophobic and thus insoluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS)[1]. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds, making it an ideal choice for preparing high-concentration stock solutions of this compound for in vitro and in vivo studies[1].
Q2: What are the potential biological effects of DMSO that could interfere with my this compound experiment?
A2: While an excellent solvent, DMSO is not biologically inert and can exert its own effects, which may confound the interpretation of your results. These effects are concentration-dependent and can include:
-
Cytotoxicity: At concentrations generally above 1%, DMSO can be toxic to cells, with the threshold varying significantly between cell types[2][3].
-
Anti-inflammatory and Antioxidant Effects: DMSO itself possesses anti-inflammatory and antioxidant properties, which could either mask or potentiate the observed effects of this compound, a known antioxidant[4].
-
Gene Expression and Signaling Pathway Modulation: DMSO can alter gene expression and modulate various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are also known to be affected by this compound[5][6][7][8][9].
-
Cell Differentiation and Proliferation: In some cell lines, DMSO can influence the cell cycle, proliferation, and differentiation[8].
Q3: What is a vehicle control and why is it absolutely essential in this compound experiments?
A3: A vehicle control is a crucial component of a well-designed experiment. In this context, it is a sample (e.g., cells or animals) that receives the same concentration of DMSO as the experimental group, but without this compound. This allows you to distinguish the specific effects of this compound from any effects caused by the DMSO solvent itself. Without a proper vehicle control, it is impossible to definitively attribute the observed biological changes to this compound.
Q4: My DMSO vehicle control shows a significant difference compared to my untreated (negative) control. What should I do?
A4: This indicates that the concentration of DMSO you are using is having a biological effect on your experimental system. Here are the steps to take:
-
Verify DMSO Concentration: Double-check all your calculations to ensure the final DMSO concentration in your assay is not accidentally higher than intended.
-
Perform a DMSO Dose-Response Curve: If you haven't already, it is critical to determine the highest concentration of DMSO that does not significantly affect the endpoints you are measuring (e.g., cell viability, gene expression) in your specific cell line. This is often referred to as the "no-effect" concentration.
-
Lower the DMSO Concentration: If possible, reduce the final DMSO concentration in your experiments to below the no-effect threshold. This may require preparing a more concentrated stock of this compound.
-
Consider Alternative Solvents: If your cells are particularly sensitive to DMSO, you may need to explore other solvents, though this will require re-validating the solubility and stability of this compound.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Issue | Possible Cause | Solution |
| High background signal or unexpected biological activity in vehicle control wells. | The concentration of DMSO used as a vehicle control is exerting its own biological effects on the cells. Even at low concentrations, DMSO is not inert and can influence cellular processes. | Determine the No-Effect Concentration: Run a dose-response curve with DMSO alone on your specific cell line to identify the highest concentration that does not significantly affect cell viability, proliferation, or key signaling pathways relevant to your study.[10] Match DMSO Concentrations: Ensure that the final DMSO concentration is identical across all experimental and control wells. If your test compounds are dissolved in DMSO at different stock concentrations, you will need to prepare a corresponding vehicle control for each final DMSO concentration. Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as possible without compromising the experimental endpoint. Consider Alternative Solvents: If your cell line is particularly sensitive to DMSO, explore other less disruptive solvents. |
| Poor reproducibility of results, especially in high-throughput screening (HTS). | DMSO is highly hygroscopic and readily absorbs water from the atmosphere. This can change the concentration of your stock solutions over time, leading to variability in your assays.[10][11][12] | Proper DMSO Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air. Use desiccants in storage containers. Fresh Dilutions: Prepare fresh dilutions of your compounds from stock solutions for each experiment.[10] |
| This compound precipitates out of solution when added to cell culture media. | The final concentration of DMSO is too low to maintain this compound's solubility in the aqueous media. | Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows you to add a smaller volume to your media to reach the desired final this compound concentration while keeping the final DMSO concentration within a safe range (e.g., ≤ 0.5%). For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you would need a 10 mM stock solution of this compound in 100% DMSO. |
| High levels of cell death are observed in both this compound-treated and vehicle control groups. | The final DMSO concentration is too high for your specific cell line. Cell line sensitivity to DMSO varies greatly. | Consult the literature for your specific cell line's DMSO tolerance. If data is unavailable, perform a DMSO dose-response curve to determine the maximum non-toxic concentration. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), and for sensitive or primary cells, 0.1% or lower is recommended. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments involving this compound and DMSO.
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10-100 mM.
-
Calculate the Required Mass of this compound:
-
Molecular Weight (MW) of this compound = 400.46 g/mol .
-
To prepare 1 mL of a 50 mM stock solution, you will need: (50 mmol/L) * (1 L/1000 mL) * (400.46 g/mol ) = 0.020023 g = 20.023 mg.
-
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of this compound powder using an analytical balance.
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO to achieve the desired concentration. For example, add 1 mL of DMSO to 20.023 mg of this compound for a 50 mM stock solution.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution[1].
-
-
Sterilization (Optional): If there are concerns about sterility, the DMSO stock solution can be filtered through a 0.22 µm syringe filter that is compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[1].
Protocol 2: In Vitro Cell Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (prepared as described in Protocol 1)
-
Vehicle control (100% DMSO, cell culture grade)
-
Pipettes and sterile pipette tips
-
CO₂ incubator
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in complete cell culture medium to the desired final working concentrations. It is recommended to perform serial dilutions for a dose-response experiment.
-
Crucially, prepare a vehicle control working solution by diluting the 100% DMSO in the same manner as the highest concentration of this compound. This ensures the final DMSO concentration is identical between the highest treatment group and the vehicle control.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared working solutions of this compound to the respective wells.
-
Add the vehicle control working solution to the vehicle control wells.
-
Include an untreated (negative control) group that receives only fresh culture medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, CCK-8), apoptosis assays, western blotting, or gene expression analysis.
Protocol 3: In Vivo Administration of this compound
For animal studies, it is critical to minimize the concentration of DMSO.
Materials:
-
This compound stock solution in 100% DMSO
-
Sterile vehicle for dilution (e.g., saline, PBS, or a co-solvent mixture)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: While this compound is insoluble in saline or PBS alone, a co-solvent system is often necessary for in vivo administration. Common co-solvent systems include:
-
Preparation of Dosing Solution:
-
Dilute the this compound stock solution with the chosen vehicle to the final desired concentration for injection.
-
Prepare a vehicle control solution with the same final concentration of all solvent components, but without this compound.
-
-
Administration: Administer the this compound solution and the vehicle control solution to the respective groups of animals via the chosen route (e.g., intraperitoneal, oral gavage).
Data Summaries and Visualizations
Table 1: Recommended Maximum DMSO Concentrations for Cell Culture
| Cell Type Category | Recommended Max. Final DMSO Concentration (v/v) | Notes |
| Robust Cancer Cell Lines | ≤ 0.5% | Many established cancer cell lines can tolerate up to 0.5% DMSO for 24-72 hours without significant cytotoxicity. |
| Sensitive Cancer Cell Lines | ≤ 0.1% | Some cancer cell lines show sensitivity to DMSO at concentrations above 0.1%. |
| Primary Cells | ≤ 0.1% | Primary cells are generally more sensitive to DMSO than established cell lines. |
| Stem Cells | ≤ 0.1% | DMSO can induce differentiation in some stem cell types, so lower concentrations are crucial. |
| Highly Sensitive Assays | ≤ 0.05% | For assays measuring subtle changes in gene expression or signaling, it is advisable to use the lowest possible DMSO concentration. |
Note: It is always best practice to determine the empirical no-effect concentration of DMSO for your specific cell line and experimental endpoint.
Diagram 1: Experimental Workflow for a Properly Controlled In Vitro Experiment
Caption: Workflow for a properly controlled in vitro experiment.
Diagram 2: Key Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. This compound Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 6. A Wnt- and β-catenin-dependent pathway for mammalian cardiac myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of PI3K/Akt/β-catenin signaling in this compound-mitigated bone deterioration in an experimental rat model of estrogen deficiency [archivesofmedicalscience.com]
- 8. Novel Insights into the Role of Kras in Myeloid Differentiation: Engaging with Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Incubation Time for Schisandrin B Experiments
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Schisandrin B research. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental design. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your incubation protocols and ensure the scientific integrity of your results.
This compound (Sch B), a primary bioactive lignan from Schisandra chinensis, is recognized for its diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer effects.[1][2][3][4][5] A critical, yet often overlooked, parameter in studying these effects in vitro is the incubation time. The duration of cell exposure to this compound can dramatically influence experimental outcomes, making optimization essential for generating accurate and reproducible data.
Part 1: Foundational Questions (FAQs)
Q1: Why is optimizing the incubation time for this compound experiments so critical?
A1: The activity of this compound, like many small molecules, is dependent on both concentration and time.[6] An improperly chosen incubation period can lead to significant misinterpretation of data:
-
Underestimation of Potency: An incubation time that is too short may not allow for the full biological cascade to occur, leading to an underestimation of this compound's efficacy (e.g., an artificially high IC50 value).[6][7] This is particularly relevant for effects that rely on transcriptional changes, such as those mediated by Nrf2 activation.[4][8]
-
Overestimation of Toxicity: Excessively long incubation times can induce secondary effects unrelated to the primary mechanism of action, such as general cytotoxicity or the activation of compensatory signaling pathways that confound results.[6]
-
Mechanism-Specific Effects: this compound modulates multiple pathways.[9] Rapid effects, like the inhibition of signaling kinases, may be observable within hours.[10] In contrast, effects requiring new protein synthesis (e.g., induction of antioxidant enzymes via Nrf2) or those tied to the cell cycle (e.g., anti-proliferative effects) require much longer incubation periods, often 24 to 72 hours.[7][11][12]
Q2: What are the primary factors that influence the optimal incubation time?
A2: There is no single "correct" incubation time; it must be empirically determined for your specific experimental system. The key factors are:
-
Assay Endpoint: The biological question you are asking is the most important determinant. Assessing the inhibition of a direct phosphorylation event may require minutes to hours, whereas measuring apoptosis or cell proliferation requires 24-72 hours or longer.[6][7]
-
Cell Line Characteristics: Different cell lines have varying metabolic rates, doubling times, and expression levels of drug targets and transporters.[7] For example, a rapidly dividing cancer cell line like HCT116 may show anti-proliferative effects sooner than a slower-growing primary cell line.[13]
-
This compound's Mechanism of Action: this compound is a well-documented activator of the Nrf2 antioxidant response pathway.[4][8][9][14] This process involves Nrf2 translocation to the nucleus and subsequent transcription of antioxidant genes, a process that inherently requires several hours to manifest fully.[10][15] Therefore, assays measuring downstream effects of Nrf2 activation (e.g., increased HO-1 expression) will require longer incubation than assays measuring direct target engagement.
-
Compound Concentration: The rate of a biological response is concentration-dependent.[6] Higher concentrations may produce a measurable effect more quickly, but these concentrations may not be physiologically relevant. Time-course experiments should ideally be performed at a concentration near the expected IC50 value.[6]
Q3: What is a good starting point for a time-course experiment with this compound?
A3: Based on published literature and common experimental practice, we recommend starting with a broad range of time points. The table below provides suggested ranges for various assays. The optimal time is typically where the desired effect reaches a plateau.
| Assay Type | Common Cell Models | Suggested Time Points | Rationale & Key References |
| Cytotoxicity / Anti-Proliferation | Cancer cell lines (A549, HCT116, HepG2), Hepatic Stellate Cells (HSC-T6, LX-2) | 24h, 48h, 72h | Effects are often tied to the cell cycle; a 48-72h window allows for multiple cell divisions and the accumulation of apoptotic cells.[11][12][13] |
| Anti-Inflammatory | RAW 264.7 Macrophages, Primary Macrophages | Pre-incubation: 1-6h, Co-incubation with stimulus (e.g., LPS): 12-24h | Pre-incubation allows for the induction of protective mechanisms (e.g., Nrf2). The subsequent incubation measures the inhibition of inflammatory mediators like NO or cytokines.[10][11][16] |
| Neuroprotection | SH-SY5Y, Primary Cortical Neurons | Pre-incubation: 12-24h, Co-incubation with toxin (e.g., 6-OHDA, Aβ): 24-48h | A pre-incubation period is crucial for Sch B to upregulate endogenous antioxidant defenses before the neurotoxic insult is applied.[17][18] |
| Hepatoprotection | L02, HepG2 | Pre-incubation: 12h, Co-incubation with toxin (e.g., D-GalN, CCl4): 12-24h | Similar to neuroprotection, pre-treatment primes the cells' protective responses against toxin-induced injury.[19] |
| Nrf2 Pathway Activation | Various (HepG2, ARE-reporter lines) | 4h, 8h, 12h, 24h, 48h | Nrf2 nuclear translocation can be detected early (4-8h), while downstream gene and protein expression (e.g., HO-1, GCLC) peaks later (12-48h).[10][12][20] |
Part 2: Troubleshooting and Advanced Scenarios
Q4: I'm not seeing a significant anti-inflammatory effect from this compound when co-incubating it with LPS for 24 hours. Is the incubation time wrong?
A4: This is a common issue. The primary anti-inflammatory mechanism of this compound is often indirect, relying on the activation of the Nrf2 antioxidant pathway to quell inflammatory signaling.[10][20] This requires time.
Troubleshooting Steps:
-
Introduce a Pre-incubation Step: Instead of co-treatment, pre-incubate the cells (e.g., RAW 264.7 macrophages) with this compound for a period of 4 to 6 hours before adding the inflammatory stimulus (like LPS).[10]
-
Wash Out or Continue Treatment: After the pre-incubation, you can either wash out the this compound or continue the treatment in the presence of LPS for the next 12-24 hours. A 6-hour pre-incubation has been shown to be effective for inducing an antioxidant response that subsequently blunts the LPS-induced inflammatory cascade.[10]
Workflow: Optimizing for Anti-Inflammatory Assays
Caption: Workflow for a this compound anti-inflammatory experiment.
Q5: The IC50 value of this compound in my cancer cell line decreases significantly from 24h to 48h and then stays the same at 72h. Which time point should I use?
A5: This is an excellent observation and indicates you are finding the optimal duration. The time point at which the IC50 value stabilizes is the most appropriate one for your assay.[6][7]
-
24 hours: The effect is still developing. Using this time point would underestimate the compound's potency.
-
48 hours: The IC50 has dropped, indicating a more complete effect.
-
72 hours: The IC50 has plateaued. This suggests that the maximal effect at a given concentration has been reached. Extending the incubation further is unlikely to increase potency and may introduce off-target effects.
Q6: For long-term experiments (>48 hours), should I refresh the medium containing this compound?
A6: Yes, for incubations extending beyond 48 hours, it is good practice to consider refreshing the medium.[6]
Causality:
-
Compound Stability: While this compound is relatively stable, some degradation can occur over long periods in a 37°C incubator.
-
Nutrient Depletion: Cells will consume nutrients from the medium, and waste products will accumulate. This can stress the cells and create artifacts that are not related to the action of this compound.
-
Maintaining Concentration: Refreshing the medium ensures that the cells are exposed to a consistent concentration of the compound throughout the experiment.
Protocol: Prepare fresh medium containing the same concentration of this compound and replace the old medium at the 48-hour mark.
Part 3: Key Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Cell Viability Assay
This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®) to determine the time-dependent IC50 of this compound on a cancer cell line (e.g., A549).
Materials:
-
A549 cells and complete culture medium (e.g., DMEM with 10% FBS).[15]
-
This compound stock solution (e.g., 10 mM in DMSO).[15]
-
96-well white, clear-bottom tissue culture plates.
-
ATP-based luminescent cell viability assay kit.
-
Multimode plate reader with luminescence detection.
Methodology:
-
Cell Seeding: Seed A549 cells into three 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere for 18-24 hours.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. It is common to prepare these at 2x the final desired concentration in a separate plate.
-
Treatment: Remove the existing medium and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only controls (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the plates at 37°C and 5% CO₂. Dedicate one plate for each time point: 24, 48, and 72 hours.[6]
-
Viability Assay: At the end of each designated incubation period (24h, 48h, and 72h), remove the plate from the incubator. Allow it to equilibrate to room temperature for 30 minutes. Perform the luminescent viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
For each time point, normalize the luminescence data to the vehicle-only controls to calculate the percent viability.
-
Plot percent viability against the log of this compound concentration.
-
Use non-linear regression (e.g., [inhibitor] vs. response -- variable slope) to determine the IC50 value for each incubation time.[6]
-
Interpreting the Results: The optimal incubation time is the point where the IC50 value stabilizes, indicating that the maximal effect has been reached.
| Incubation Time | Example IC50 (µM) | Interpretation |
| 24 hours | 63 | Partial effect observed; cells may not have completed a full response cycle.[12] |
| 48 hours | 35 | Significant increase in potency. |
| 72 hours | 32 | Potency begins to plateau, suggesting a sufficient duration for maximal effect.[7][11] |
Part 4: Visual Guides and Data
This compound's Core Mechanism: The Nrf2 Pathway
Understanding this compound's mechanism is key to choosing the right incubation time. A primary mode of action is the activation of the Nrf2 antioxidant response pathway.[4][8][9]
Caption: this compound activates the Nrf2 pathway, a time-dependent process.
This time-dependent transcriptional process explains why pre-incubation is often necessary to observe this compound's protective effects against inflammation, oxidative stress, and other cellular insults.[10][17][19]
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Differential Action between Schisandrin A and this compound in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound attenuates lipopolysaccharide-induced activation of hepatic stellate cells through Nrf-2-activating anti-oxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Challenge of Low Schisandrin B Bioavailability in Preclinical Research
Welcome to the technical support center dedicated to addressing the complexities associated with the low oral bioavailability of Schisandrin B in animal models. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising bioactive lignan. Here, we will delve into the underlying causes of its poor pharmacokinetic profile and provide practical, evidence-based troubleshooting guides and detailed experimental protocols to help you navigate these challenges and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters regarding this compound bioavailability:
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is a multifactorial issue stemming from its inherent physicochemical and metabolic properties. The key contributing factors are:
-
Poor Aqueous Solubility: this compound is a highly lipophilic compound with poor water solubility. This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Upon absorption, this compound undergoes significant metabolism in the intestine and liver, primarily by cytochrome P450 enzymes (CYP3A is a major one), before it can reach systemic circulation. This "first-pass effect" substantially reduces the amount of unchanged drug.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the apical membrane of intestinal epithelial cells. P-gp actively pumps absorbed this compound back into the intestinal lumen, further limiting its net absorption.
Q2: I'm observing high variability in plasma concentrations between my study animals. What could be the cause?
A2: High inter-individual variability is a common challenge in pharmacokinetic studies with compounds like this compound. Several factors can contribute to this:
-
Gender Differences: Studies in rats have shown that the oral bioavailability of this compound can be significantly higher in females compared to males. It is crucial to use animals of the same sex within an experimental group or to analyze data for each sex separately.[1]
-
Genetic Variation in Metabolism: Differences in the expression and activity of metabolic enzymes (e.g., CYPs) among individual animals can lead to variations in the extent of first-pass metabolism. Using inbred animal strains can help minimize this variability.[2]
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds. It is essential to standardize the fasting period for all animals before dosing.[2]
-
Dosing Inconsistency: Inaccurate or inconsistent oral gavage technique can lead to variability in the amount of compound delivered to the stomach. Ensure all personnel are properly trained.[2]
-
Animal Health and Stress: Underlying health issues or stress can alter gastrointestinal physiology and drug metabolism. Acclimate animals to their environment and handling procedures to minimize stress.[3]
Q3: Can the formulation of this compound impact its bioavailability?
A3: Absolutely. The formulation is a critical determinant of this compound's oral bioavailability. Simple suspensions in aqueous vehicles are likely to yield poor and erratic absorption due to its low solubility. Advanced formulation strategies are often necessary to improve its dissolution and absorption. These include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization in the gut.[4][5]
-
Nanoformulations: Including Solid Lipid Nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the surface area for dissolution and potentially improve absorption pathways.[6][7][8][9][10]
Q4: Are there any known drug-drug interactions with this compound I should be aware of in my co-administration studies?
A4: Yes, this compound has the potential for drug-drug interactions. It has been shown to inhibit P-glycoprotein and certain cytochrome P450 enzymes.[11] This means it can increase the oral bioavailability of co-administered drugs that are substrates of P-gp or are metabolized by these enzymes. For example, it has been reported to increase the systemic exposure of paclitaxel and 5-fluorouracil.[12][13] When designing co-administration studies, it is crucial to consider these potential interactions.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during in vivo studies with this compound.
Problem 1: Low and Inconsistent Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Solubility in Vehicle | Solution: Improve the solubility of this compound in the dosing vehicle. Since it is insoluble in water, consider using a co-solvent system (e.g., with DMSO, ethanol, or PEG400) or, more effectively, develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoformulation such as Solid Lipid Nanoparticles (SLNs).[4][5][6][7][8][9][10] |
| P-glycoprotein (P-gp) Efflux | Solution: To investigate the role of P-gp efflux, co-administer a known P-gp inhibitor like verapamil in a pilot study. This can help elucidate the extent to which P-gp is limiting absorption. For your test formulation, consider including excipients with P-gp inhibitory activity. |
| Extensive First-Pass Metabolism | Solution: While difficult to circumvent entirely, understanding the metabolic pathways is key. In vitro studies with liver microsomes can help characterize the metabolic profile. Co-administration with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in a mechanistic study can reveal the impact of first-pass metabolism. |
Problem 2: High Variability in Pharmacokinetic Data
| Possible Cause | Troubleshooting Steps & Solutions |
| Animal-Related Factors | Solution: Standardize your animal model. Use age- and sex-matched animals from a single, reputable supplier.[3] If using both sexes, ensure groups are balanced and data is analyzed separately.[1] Use inbred strains where possible to minimize genetic variability in drug metabolism.[2] |
| Procedural Inconsistencies | Solution: Develop and strictly adhere to a detailed experimental protocol.[2] This includes standardizing the fasting period, dosing technique (oral gavage), blood sampling times, and sample processing procedures. Ensure all personnel are trained and proficient in these techniques. |
| Environmental Stressors | Solution: Acclimate animals to the housing facility and experimental procedures (e.g., handling, gavage) to reduce stress, which can affect physiological parameters and drug metabolism.[3] |
Advanced Formulation Strategies to Enhance Bioavailability
To overcome the inherent challenges of this compound, advanced formulation approaches are often necessary. Here are two commonly employed strategies with conceptual protocols.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state enhances the dissolution and absorption of poorly water-soluble drugs.[4][5]
Conceptual Protocol for SEDDS Formulation Development:
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90, olive oil).
-
Surfactant: Screen surfactants (e.g., Cremophor® EL, Tween® 80) for their ability to emulsify the selected oil phase.
-
Co-surfactant/Co-solvent: Evaluate co-surfactants (e.g., Transcutol® HP, PEG 400) for their ability to improve the emulsification and drug loading.
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Formulation Preparation and Characterization:
-
Prepare formulations within the self-emulsifying region by vortexing the components until a clear solution is formed.
-
Characterize the formulations for droplet size, polydispersity index (PDI), and self-emulsification time upon dilution in simulated gastric and intestinal fluids.
-
-
Drug Loading and In Vitro Dissolution:
-
Incorporate this compound into the optimized SEDDS formulation.
-
Perform in vitro dissolution studies to compare the release profile of the SEDDS formulation with a simple suspension of this compound.
-
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and lipid emulsions, offering controlled release and improved bioavailability.[6][7][8][9][10]
Conceptual Protocol for SLN Preparation (High-Pressure Homogenization):
-
Lipid and Surfactant Selection:
-
Solid Lipid: Choose a lipid with a melting point well above body temperature (e.g., Compritol® 888 ATO, Precirol® ATO 5).
-
Surfactant: Select a suitable surfactant for stabilization (e.g., Poloxamer 188, Tween® 80).
-
-
Preparation of Lipid and Aqueous Phases:
-
Heat the solid lipid to 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Heat the aqueous phase containing the surfactant to the same temperature.
-
-
Emulsification and Homogenization:
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.
-
-
Cooling and Characterization:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, PDI, zeta potential, and entrapment efficiency.
-
Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential experiments in your this compound research.
Protocol 1: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Analytical balance, vortex mixer, pipettes
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Accurately weigh each rat and calculate the dose volume. Administer the this compound formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge at 4°C for 10 minutes at a sufficient speed to separate the plasma.
-
Sample Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Data Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS or HPLC method. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[14][15]
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and P-gp efflux of this compound in vitro.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
To investigate P-gp involvement, perform the transport studies in the presence and absence of a P-gp inhibitor.
-
-
Sampling: At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux.[16][17][18][19][20]
Protocol 3: LC-MS/MS Quantification of this compound in Rat Plasma
Objective: To accurately quantify the concentration of this compound in plasma samples.
Materials:
-
Rat plasma samples
-
This compound reference standard
-
Internal standard (IS), e.g., warfarin or a structurally similar compound[21]
-
Acetonitrile (ACN) or methanol for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for analysis.[22]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control samples alongside the study samples.
-
Quantify the this compound concentration in the unknown samples by interpolating from the calibration curve.
-
Data Presentation and Visualization
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound monomer | 10 | ~60 | ~0.36 | ~402.6 | 15.56 ± 10.47 | [14][15] |
| This compound monomer | 10 | - | - | - | ~18.73 | [24][25][26] |
| Schisandra chinensis Extract | 15 (equivalent) | - | - | - | ~68.12 | [24][25][26] |
Note: Values are approximate and can vary based on experimental conditions.
Diagrams and Workflows
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Workflow for developing and evaluating a bioavailability-enhancing formulation for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. japsonline.com [japsonline.com]
- 10. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of Schisandrin on the pharmacokinetics of poziotinib in vivo and in vitro by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 20. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Schisandrin B in aqueous solutions
Technical Support Center: Schisandrin B Formulations
Introduction: The Challenge of this compound Precipitation
This compound, a primary bioactive lignan isolated from Schisandra chinensis, offers significant therapeutic potential, with demonstrated antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2][3][4] However, its progression from bench to clinic is frequently hampered by a critical physicochemical limitation: extremely low aqueous solubility.[1][5] This property leads to precipitation in aqueous media, posing a significant challenge for researchers developing formulations for in vitro assays and in vivo studies.
This guide provides a comprehensive technical overview of the causes of this compound precipitation and offers robust, field-tested strategies and troubleshooting protocols to maintain its solubility and stability in aqueous solutions.
Part 1: Understanding the Root Cause of Precipitation
This compound's insolubility is a direct result of its molecular structure. As a dibenzocyclooctene lignan, it is a lipophilic molecule with a high LogP value, indicating its preference for non-polar environments over water.[6] Key properties contributing to its poor water solubility are summarized below.
| Property | Value/Description | Implication for Aqueous Formulations |
| Molecular Formula | C₂₃H₂₈O₆[6] | The high carbon-to-oxygen ratio contributes to its non-polar, hydrophobic nature. |
| Molecular Weight | 400.46 g/mol [1] | |
| Aqueous Solubility | < 1 mg/mL (practically insoluble)[7] | High tendency to precipitate from aqueous solutions, especially upon dilution of organic stock solutions. |
| Organic Solvent Solubility | Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 10 mg/mL).[7] | Useful for creating concentrated stock solutions, but dilution into aqueous buffers is a critical step where precipitation occurs. |
The primary challenge arises when a concentrated stock solution of this compound (typically in DMSO or ethanol) is diluted into an aqueous buffer (e.g., PBS, cell culture media). This "solvent-shifting" causes the compound to crash out of solution as it encounters the aqueous environment, leading to inaccurate experimental results and loss of active compound.
Part 2: Core Solubilization Strategies & Protocols
To counteract precipitation, several formulation strategies can be employed. The choice of method depends on the final application (e.g., in vitro cell culture, in vivo administration), required concentration, and potential interference of the excipients with the experimental model.
Strategy 1: Co-Solvent Systems
This is the most direct approach, involving the use of a water-miscible organic solvent to increase the solubility of a lipophilic drug in an aqueous vehicle.
Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, thereby decreasing the energy required to solvate the non-polar this compound molecule.[8][9]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 300 (PEG 300)
-
Propylene Glycol
Protocol: Preparing a Co-Solvent Formulation for In Vivo Use
A widely cited formulation for achieving a concentration of 2 mg/mL this compound suitable for animal studies is as follows:[7]
-
Stock Preparation: Weigh the required amount of this compound powder. Dissolve it in DMSO to create a concentrated stock (e.g., 20 mg/mL). Use sonication to ensure it is fully dissolved.[7]
-
Sequential Addition: In a sterile tube, add the following components in the specified order, ensuring the solution is clear after each addition:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG 300
-
5% Tween 80 (a surfactant, see Strategy 2)
-
45% Saline
-
-
Final Mixing: Vortex the final mixture thoroughly. Sonication may be required to achieve a clear solution.[7]
-
Usage: It is highly recommended to prepare this formulation fresh on the day of use.[10][11]
Advantages:
-
Simple and rapid to prepare.
-
Can achieve relatively high drug concentrations.
Disadvantages:
-
Co-solvents like DMSO can have their own biological effects or toxicities, especially at higher concentrations.
-
Precipitation can still occur upon further dilution.
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12][13] This structure allows them to encapsulate hydrophobic guest molecules like this compound.
Mechanism: The this compound molecule is entrapped within the hydrophobic cavity of the cyclodextrin, forming a water-soluble inclusion complex.[12][13][14] This complex shields the hydrophobic drug from the aqueous environment, preventing precipitation.[15]
Common Cyclodextrins:
-
Beta-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and better safety profiles compared to native β-CD.[16]
Protocol: Preparing a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is effective for creating a solid powder that can be readily dissolved in water.[17][18]
-
Molar Ratio Calculation: Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a thick, consistent paste.
-
Incorporation: Slowly add the this compound powder to the paste while triturating (kneading) continuously. Continue for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or use a lyophilizer.
-
Final Product: Pulverize the dried complex into a fine powder and pass it through a sieve. This powder can now be dissolved in your desired aqueous buffer.
Advantages:
-
Significant increase in aqueous solubility.
-
Can improve drug stability.[16]
-
Generally considered safe and well-tolerated.
Disadvantages:
-
Preparation is more complex than simple co-solvent methods.
-
There is a limit to the amount of drug that can be complexed.
Strategy 3: Solid Dispersions
A solid dispersion (SD) involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[19][20][21]
Mechanism: The drug is converted from its crystalline form to a higher-energy amorphous state, which is more readily soluble.[21] The hydrophilic carrier improves the wettability and dissolution of the drug particles.[18]
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Protocol: Preparing a Solid Dispersion (Solvent Evaporation Method)
-
Co-dissolution: Dissolve both this compound and the chosen carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or a chloroform/ethanol mixture.[17][18]
-
Solvent Removal: Evaporate the solvent using a rotary evaporator under vacuum. This will leave a thin film on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and sieve.
Advantages:
-
Can significantly enhance dissolution rates and bioavailability.[19]
-
A well-established technique for poorly soluble drugs.[20]
Disadvantages:
-
The amorphous form of the drug can be less stable and may revert to the crystalline form over time.
-
Requires specialized equipment like a rotary evaporator.
Part 3: Visualization of Workflows and Mechanisms
Decision Workflow for Solubilization Strategy
Caption: Decision tree for selecting a this compound solubilization method.
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of this compound by a cyclodextrin molecule.
Part 4: Troubleshooting Guide & FAQs
Q1: My solution was clear initially but turned cloudy after 30 minutes at room temperature. What happened?
A1: This is likely due to delayed precipitation or the formation of a supersaturated solution that is not thermodynamically stable.
-
Cause: When you dilute a DMSO stock into an aqueous buffer, you can momentarily create a supersaturated state where the concentration of this compound is above its equilibrium solubility. Over time, the molecules begin to aggregate and precipitate.
-
Solution 1 (Immediate Use): Use the solution immediately after preparation before precipitation can occur.
-
Solution 2 (Increase Solubilizer): The concentration of your co-solvent or other solubilizing agent may be insufficient for the final drug concentration. Try decreasing the final this compound concentration or increasing the percentage of the solubilizer (e.g., using a formulation with 10% PEG 300 instead of 5%).
-
Solution 3 (Temperature): Temperature can affect solubility. Ensure your buffer and stock solutions are at the same temperature before mixing. Sometimes, slight warming can help, but check the temperature stability of this compound for your specific application.
Q2: I diluted my DMSO stock into cell culture media, and the compound immediately crashed out. How do I prevent this?
A2: This is a classic solvent-shift precipitation problem, common in in vitro studies.
-
Cause: The abrupt change in solvent polarity from nearly 100% organic (DMSO) to >99% aqueous (media) causes the drug to rapidly fall out of solution.
-
Solution 1 (Vigorous Mixing): Add the DMSO stock dropwise into the vortexing media. This rapid, high-energy mixing can help disperse the drug molecules before they have a chance to aggregate.
-
Solution 2 (Intermediate Dilution): Perform a serial dilution. For example, first, dilute the 100 mM DMSO stock to 10 mM in a 50:50 DMSO:media mixture, then dilute this intermediate stock into the final media.
-
Solution 3 (Formulate with Cyclodextrin): Prepare a this compound-HP-β-CD complex first. A powder of this complex will dissolve directly in the media without the need for DMSO.
Q3: Can I use sonication to redissolve the precipitate?
A3: Sonication can be a useful tool, but it should be used with caution.
-
Mechanism: Sonication provides energy to break up aggregates and can help achieve dissolution, especially for co-solvent systems.[7]
-
Recommendation: It is best used during the initial preparation of the formulation. If a solution has already precipitated, sonication may temporarily redisperse the particles, but they will likely re-precipitate once the energy source is removed. It does not solve the underlying solubility issue.
-
Caution: Excessive sonication can generate heat, which may degrade the compound.
Q4: How can I quickly check if my solution has precipitated?
A4: Several methods, ranging from simple to more advanced, can be used.
-
Visual Inspection: Hold the vial or plate against a dark background. Any cloudiness, turbidity, or visible particles indicates precipitation.
-
Turbidity Measurement: Use a spectrophotometer to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm). An increase in absorbance over time indicates light scattering from particle formation.[22]
-
Microscopy: Place a small drop of the solution on a slide and examine it under a light microscope. Precipitated crystals will be clearly visible.[23]
References
- 1. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SCHIZANDRIN B CAS#: 61281-37-6 [m.chemicalbook.com]
- 6. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | ATM/ATR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 8. wjbphs.com [wjbphs.com]
- 9. ijrar.org [ijrar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oatext.com [oatext.com]
- 13. scienceasia.org [scienceasia.org]
- 14. mdpi.com [mdpi.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. mdpi.com [mdpi.com]
- 19. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aphinfo.com [aphinfo.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradients for Schisandrin B Separation
Welcome to our dedicated technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Schisandrin B. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods for this key bioactive lignan from Schisandra chinensis. Here, we address common challenges in achieving optimal separation of this compound, providing in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm not getting good separation between this compound and other lignans. What is a good starting point for my HPLC gradient?
A common and effective method for separating this compound and other lignans is reversed-phase HPLC (RP-HPLC)[1][2]. A typical setup involves a C18 column and a gradient elution with a mobile phase composed of acetonitrile and water.[1][2][3] While methanol can also be used as the organic solvent, acetonitrile often provides superior resolution for the complex mixture of lignans found in Schisandra extracts.[1][2]
A good starting point for your gradient program is crucial for method development. A broad "scouting" gradient can help identify the elution window for your compounds of interest. Subsequently, a shallower gradient across this specific window will enhance separation.
Table 1: Example Scouting and Optimized Gradients for this compound Separation
| Time (min) | Scouting Gradient (% Acetonitrile) | Optimized Gradient (% Acetonitrile) | Rationale |
| 0 | 50 | 65 | Start with a higher initial percentage of organic solvent if this compound elutes late in the scouting run. |
| 10 | 74 | 70 | A slower increase in acetonitrile concentration (a shallower gradient) provides more time for separation of closely eluting peaks.[3][4] |
| 25 | 74 | 75 | Further fine-tuning of the gradient slope in the region where this compound and its isomers elute. |
| 37 | 75 | 80 | A steeper increase after the target peaks have eluted to quickly wash the column. |
| 37.1 | 100 | 100 | Rapidly increases to 100% acetonitrile to elute any remaining strongly retained compounds. |
| 55 | 100 | 100 | Hold at 100% acetonitrile for a column wash. |
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing in HPLC can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the mobile phase or column hardware.
Troubleshooting Peak Tailing:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with polar functional groups on analytes, causing tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will suppress the ionization of the silanol groups and reduce these secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak tailing.
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, you may need to replace the column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte.
-
Solution: While this compound is a neutral compound, other compounds in your sample may be affected by pH. Experiment with slight adjustments to the mobile phase pH to see if it improves peak shape.
-
Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues in HPLC.
Q3: I am observing poor resolution between this compound and what I suspect is an isomer. How can I improve this?
Improving the resolution of closely eluting compounds like isomers requires a systematic optimization of several chromatographic parameters.
Strategies for Enhancing Resolution:
-
Optimize the Gradient Slope: A shallower gradient is often the most effective way to improve the separation of closely eluting peaks.[3][5] By decreasing the rate at which the organic solvent concentration increases, you allow more time for the analytes to interact with the stationary phase, leading to better separation.[5]
-
Change the Organic Modifier: While acetonitrile is commonly used, switching to methanol can alter the selectivity of the separation. Methanol is a more polar solvent and can have different interactions with the analyte and the stationary phase, potentially improving the resolution of critical pairs.
-
Adjust the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to higher efficiency and potentially better resolution. A common starting point is 30°C, but you can experiment with temperatures up to 40-50°C.[1][2]
-
Try a Different Stationary Phase: If optimizing the mobile phase and temperature doesn't provide the desired resolution, consider a column with a different stationary phase. A phenyl-hexyl or a C8 column, for instance, will offer different selectivity compared to a C18 column.
Table 2: Key Physicochemical Properties of this compound
| Property | Value/Description | Implication for HPLC |
| Molecular Formula | C₂₃H₂₈O₆[6][7] | Provides the molecular weight for mass spectrometry detection. |
| Molecular Weight | 400.46 g/mol [6] | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and DMSO.[6] | Dictates the choice of sample solvent (methanol is common) and the use of reversed-phase chromatography. |
| Structure | Dibenzocyclooctadiene lignan.[8][9] | The non-polar nature of the molecule leads to good retention on C18 columns. |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for this compound Analysis
This protocol is adapted from established methods for the extraction and analysis of lignans from Schisandra chinensis.[1]
1. Standard Solution Preparation: a. Accurately weigh a known amount of this compound reference standard. b. Dissolve the standard in methanol to create a stock solution (e.g., 1 mg/mL). c. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for your calibration curve. d. Store stock and working solutions at 4°C and bring them to room temperature before injection.
2. Sample Preparation (Ultrasonic Extraction): a. Pulverize the dried fruits of Schisandra chinensis and pass the powder through a 60-mesh sieve.[1] b. Accurately weigh approximately 0.3 g of the powdered sample into a 25 mL volumetric flask.[1] c. Add 25 mL of methanol and sonicate for 20 minutes at room temperature.[1] d. Allow the mixture to cool to room temperature and add methanol to make up for any volume loss. e. Centrifuge the supernatant at 14,000 g for 10 minutes.[1] f. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.
Diagram of the Sample Preparation Workflow
Caption: A step-by-step workflow for the preparation of Schisandra chinensis samples for HPLC analysis.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 7. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Schisandrin B and Other Lignans: An Experimental Guide
The growing interest in natural compounds with therapeutic potential has placed a spotlight on lignans, a class of polyphenols abundant in various plant species. Among these, dibenzocyclooctadiene lignans, particularly those isolated from the fruit of Schisandra chinensis, have garnered significant attention for their diverse pharmacological effects, most notably their potent antioxidant activity. This guide provides a comprehensive comparison of the antioxidant capacity of Schisandrin B against other prominent lignans, supported by established experimental protocols and data. Our objective is to offer researchers, scientists, and drug development professionals a robust framework for evaluating and differentiating the antioxidant potential of these fascinating molecules.
The Chemical Rationale for Lignan Antioxidant Activity
Lignans exert their antioxidant effects through various mechanisms, primarily centered around their ability to donate a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy. Furthermore, some lignans can chelate metal ions, such as iron and copper, which are known to catalyze the formation of reactive oxygen species (ROS). The unique dibenzocyclooctadiene scaffold of Schisandra lignans, including this compound, contributes to their lipophilic nature, allowing for effective partitioning into cellular membranes and protection against lipid peroxidation.
Comparative Evaluation of Antioxidant Potency: Key Lignans in Focus
This guide will compare the antioxidant activity of this compound with other structurally related and pharmacologically relevant lignans from Schisandra chinensis:
-
Schisandrin A: Often studied in conjunction with this compound, it provides a valuable point of comparison.
-
Schisandrin C: Another major lignan from Schisandra, its structural variations may influence its antioxidant capacity.
-
Gomisin A: A well-characterized lignan with demonstrated hepatoprotective and antioxidant effects.
-
Deoxyschisandrin: Its structure lacks certain hydroxyl groups, which is expected to impact its radical scavenging ability.
Methodologies for Assessing Antioxidant Activity
A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile. We will detail the protocols for three widely accepted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and a cellular-based assay for measuring intracellular ROS.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is visually apparent as a color change from purple to yellow.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of this compound and other test lignans (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Prepare a series of dilutions from the stock solutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each lignan dilution.
-
For the control, add 100 µL of the solvent used for the lignans to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of the respective lignan dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the scavenging percentage against the concentration of the lignan to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Workflow for DPPH Assay:
A Senior Application Scientist's Guide to the In Vivo Validation of Schisandrin B's Anticancer Effects in Xenograft Models
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Schisandrin B's anticancer efficacy in preclinical xenograft models. We will delve into the experimental data supporting its activity, compare its performance against established chemotherapeutics, and provide detailed protocols to ensure the reproducibility and integrity of your own in vivo validation studies.
Introduction: this compound, a Promising Lignan for Oncology Research
This compound (Sch B) is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2][3] Modern pharmacological studies have revealed its diverse biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1][4] Increasingly, research has focused on its significant antitumor properties, with preclinical studies demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis across various cancer types.[1][2][5] These promising in vitro results necessitate rigorous in vivo validation to assess true therapeutic potential, where xenograft models serve as an indispensable tool.
The Xenograft Model: A Critical Bridge from Bench to Bedside
Before a compound like this compound can be considered for clinical trials, it must be tested in a complex biological system that mimics human disease. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a foundational platform for this purpose.[6]
Why this model is essential:
-
Efficacy Testing: It allows for the direct assessment of a compound's ability to inhibit tumor growth in a living organism.[7]
-
Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis: It provides insights into how the drug is absorbed, distributed, metabolized, and excreted, and how it affects the tumor at a molecular level.
-
Toxicity Profiling: Preliminary safety data can be gathered by monitoring the health and body weight of the animals during treatment.
Choosing the Right Xenograft Strategy: Subcutaneous vs. Orthotopic
The site of tumor implantation is a critical experimental parameter.
-
Subcutaneous Models: Tumor cells are injected under the skin, typically on the flank. This method is technically simpler, allows for easy tumor measurement with calipers, and generally has high success rates.[8][9] It is ideal for initial efficacy screening and dose-finding studies.[10][11]
-
Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[10][12] This approach more accurately replicates the tumor microenvironment, leading to clinically relevant growth patterns and metastatic spread.[8][10][12] While technically more demanding, orthotopic models provide superior predictive value for therapeutic response.[9][11][12]
For more advanced, personalized medicine studies, Patient-Derived Xenograft (PDX) models, where patient tumor fragments are directly implanted into mice, offer the highest fidelity by preserving the original tumor's heterogeneity and architecture.[6][13][14][15]
This compound Efficacy in Xenograft Models: A Data-Driven Overview
Multiple studies have demonstrated this compound's ability to suppress tumor growth in vivo across a range of cancer types. The data consistently show a dose-dependent inhibition of tumor volume and weight.
| Cancer Type | Cell Line | Mouse Model | This compound Dosage & Route | Key Findings & Efficacy | Source |
| Large-Cell Lung Cancer | NCI-H460-CSCs | Nude Mice | 400 or 800 mg/kg (unknown route) | Significantly repressed tumor size and weight. Downregulated cancer stem cell markers (CD133, CD44) and key signaling proteins (p-p65, p-p38) in tumor tissues. | [16] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Immunodeficient Mice | Not specified (Intraperitoneal) | Prevented the growth of TNBC tumors. Inhibited STAT3 phosphorylation and nuclear translocation in tumor cells. | [17][18] |
| Hepatocellular Carcinoma (HCC) | Huh-7 | Balb/c Nude Mice | 100, 200, 400 mg/kg | Significantly reduced tumor weight and volume. Inhibited the RhoA/ROCK1 signaling pathway in tumor tissues. | [19] |
| Colon Cancer | HCT116 | Nude Mice | 50 mg/kg (Oral gavage) | Significantly reduced tumor volume and weight compared to the control group, with no significant change in mouse body weight. | [20] |
| Cervical Cancer (in combination) | Caski | BALB/c Nude Mice | 20 mg/kg (with 10 mg/kg Docetaxel) | Co-administration markedly inhibited tumor growth and significantly increased apoptosis in xenograft tumors compared to either agent alone. | [21] |
Comparative Analysis: this compound vs. Standard Chemotherapeutics
A crucial step in validating a new compound is benchmarking it against the current standard of care. Here, we compare the reported efficacy of this compound with Doxorubicin, a widely used chemotherapeutic agent for breast cancer.[22]
Caveat: The following is an indirect comparison, as data is synthesized from different studies. Direct head-to-head comparisons in the same experiment provide the highest level of evidence.
| Compound | Cancer Model | Dosage | Key Efficacy Results | Source |
| This compound | MDA-MB-231 TNBC Xenograft | Not specified (i.p.) | Prevented tumor growth. | [17][18] |
| Doxorubicin | MDA-MB-231 Breast Cancer Xenograft | Not specified | Moderately inhibited tumor growth. Combination with a TGFβ inhibitor was more effective and blocked metastasis. | [7][23] |
| This compound + 5-FU | Colorectal Cancer Xenograft | Sch B (dose not specified), 5-FU | Showed synergistic anti-tumor effects. Sch B favorably modulated 5-FU metabolism and attenuated multidrug resistance. | [3] |
| Cisplatin | N/A (Toxicity Model) | 10 mg/kg | This compound was shown to attenuate cisplatin-induced DNA damage and neurotoxicity in mice, suggesting a potential role in mitigating chemotherapy side effects. | [24][25] |
These findings suggest this compound not only has standalone antitumor activity but may also serve as a valuable adjuvant to conventional chemotherapy by enhancing efficacy and potentially reducing toxicity.[3][21]
Mechanistic Action of this compound in Vivo
The antitumor effects of this compound are not just about shrinking tumors; they are driven by specific molecular interactions. In vivo studies have confirmed that Sch B modulates several critical signaling pathways that control cell survival, proliferation, and metastasis.
Key pathways inhibited by this compound:
-
NF-κB Pathway: A central regulator of inflammation and cell survival. Sch B blocks the phosphorylation of p65, preventing its translocation to the nucleus where it would activate pro-tumorigenic genes.[16][26]
-
STAT3 Pathway: Often constitutively active in cancer, promoting proliferation and preventing apoptosis. Sch B suppresses STAT3 phosphorylation, halting this signaling cascade.[17][18]
-
PI3K/Akt Pathway: A crucial pathway for cell growth and survival. Sch B has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival signal.[1][20]
-
RhoA/ROCK1 Pathway: Involved in cell migration and invasion. Sch B's inhibition of this pathway is linked to its anti-metastatic effects in hepatocellular carcinoma.[19]
Caption: this compound inhibits multiple pro-tumorigenic signaling pathways.
Detailed Experimental Protocol: A Subcutaneous Xenograft Study
This section provides a standardized, self-validating protocol for assessing the efficacy of an anticancer compound like this compound in a subcutaneous xenograft model.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) in the recommended medium until they reach logarithmic growth phase.
-
Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated counter. Ensure cell viability is >95%.
-
Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 2 x 10⁷ cells/mL. The Matrigel helps support initial tumor formation. Keep cells on ice to prevent the Matrigel from solidifying.
-
-
Animal Model and Implantation:
-
Use female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old. Allow them to acclimatize for at least one week.
-
Anesthetize the mouse and subcutaneously inject 0.1 mL of the cell suspension (containing 2 x 10⁶ cells) into the right flank.[27]
-
-
Tumor Growth Monitoring and Randomization:
-
Begin monitoring for tumor growth approximately 5-7 days post-implantation.
-
Measure tumors using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 × (Length × Width²) .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control like Doxorubicin). Ensure the average tumor volume is similar across all groups.
-
-
Drug Formulation and Administration:
-
Vehicle: A common vehicle for this compound is 0.5% carboxymethylcellulose (CMC) in saline.
-
This compound: For a 50 mg/kg dose in a 20g mouse (requiring 1 mg), if the dosing volume is 0.1 mL, prepare a 10 mg/mL stock solution.
-
Administer the prepared formulations via the chosen route (e.g., oral gavage) daily for the duration of the study (e.g., 21-28 days). Record the body weight of each mouse at every treatment.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is reached when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or after the planned treatment duration.
-
Humanely euthanize the mice according to approved institutional protocols.
-
Carefully excise the tumors, remove any non-tumor tissue, and record the final weight.
-
Divide the tumor for downstream analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) to analyze biomarkers like Ki-67 (proliferation) and TUNEL (apoptosis).
-
Snap-freeze a portion in liquid nitrogen for Western blotting or RNA analysis to probe the signaling pathways of interest.
-
-
Conclusion and Future Perspectives
The collective evidence from numerous xenograft studies robustly supports the anticancer potential of this compound. It demonstrates consistent, dose-dependent tumor growth inhibition across various cancer models, including aggressive subtypes like triple-negative breast cancer.[17][18][28] Its multitargeted mechanism of action, involving the suppression of key survival and metastatic pathways like NF-κB, STAT3, and PI3K/Akt, makes it a compelling candidate for further development.[1][20]
Future research should focus on:
-
Orthotopic and PDX Models: Validating efficacy in models that better mimic the human tumor microenvironment and metastasis.[9][12][15]
-
Combination Therapies: Systematically exploring synergistic effects with standard-of-care chemotherapies and targeted agents to enhance efficacy and overcome drug resistance.[3][21]
-
Pharmacokinetic Optimization: Developing novel formulations to improve the bioavailability and tumor-specific delivery of this compound.
This guide provides the foundational data and methodologies for researchers to confidently explore and validate the therapeutic promise of this compound in preclinical oncology.
References
- 1. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound downregulates exosomal fibronectin 1 expression to inhibit hepatocellular carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. blog.td2inc.com [blog.td2inc.com]
- 9. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 10. xenograft.org [xenograft.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 13. xenograft.org [xenograft.org]
- 14. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 15. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits epithelial-mesenchymal transition and stemness of large-cell lung cancer cells and tumorigenesis in xenografts via inhibiting the NF-κB and p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound synergizes docetaxel-induced restriction of growth and invasion of cervical cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 24. This compound, attenuates cisplatin-induced oxidative stress, genotoxicity and neurotoxicity through modulating NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [this compound protects against nephrotoxicity induced by cisplatin in HK-2 cells via Nrf2-ARE activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Use of this compound to Combat Triple-Negative Breast Cancers by Inhibiting NLRP3-Induced Interleukin-1β Production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Schisandrin B from Different Schisandra Species: A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Schisandrin B and the Genus Schisandra
The genus Schisandra, belonging to the Schisandraceae family, encompasses a variety of woody vines that have been integral to Traditional Chinese Medicine for centuries. The berries of these plants, particularly from Schisandra chinensis (often referred to as "five-flavor fruit"), are renowned for their complex taste profile and diverse therapeutic properties[1]. These berries are rich in bioactive compounds, with dibenzocyclooctadiene lignans being of primary interest to the scientific community for their wide-ranging pharmacological effects[2][3].
Among these lignans, this compound has emerged as a molecule of significant interest due to its potent biological activities. It is one of the most abundant and active lignans isolated from the fruit of Schisandra chinensis[4]. Extensive research has demonstrated its antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer properties[2][4][5]. The therapeutic potential of this compound has spurred further investigation into its distribution across different Schisandra species, aiming to identify high-yielding natural sources and understand the chemotaxonomic variations within the genus. This guide provides a comparative analysis of this compound content in various Schisandra species, supported by experimental data and detailed analytical protocols, to aid researchers in their quest for novel therapeutic agents.
Comparative Analysis of this compound Content
The concentration of this compound can vary significantly among different Schisandra species, and even within the same species due to factors like geographical origin, cultivation practices, and harvest time. The most notable difference is observed between the two commonly used species in traditional medicine: Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi).
Schisandra chinensis is generally characterized by higher concentrations of dibenzocyclooctadiene lignans, including this compound.[6] In contrast, Schisandra sphenanthera is typically richer in other types of lignans like schisantherin A and anwulignan[6]. This distinct chemical fingerprint underpins their different traditional therapeutic applications, with S. chinensis extracts often associated with neuroprotective and cardiovascular-protective effects[6].
The following table summarizes the quantitative data for this compound content in different Schisandra species as reported in various studies. It is important to note that direct comparison can be challenging due to variations in analytical methods, extraction procedures, and the plant parts analyzed.
| Schisandra Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Schisandra chinensis | Fruit | 0.142 (from seeds) | HPLC | [5] |
| Schisandra chinensis | Fruit | 2.1 - 12.2 (as Gomisin N) | HPLC | [7] |
| Schisandra chinensis | Fruit | ~0.962 (as γ-schisandrin) | HPLC | [7] |
| Schisandra rubriflora | Fruit | Not explicitly quantified, but present | UHPLC-MS/MS | [8] |
| Schisandra propinqua | Not specified | Present | Not specified | [] |
Note: this compound is also known as Gomisin N or γ-schisandrin.[7]
The Biosynthesis of this compound: A Look into its Origins
Understanding the biosynthetic pathway of this compound is crucial for developing strategies to enhance its production through metabolic engineering or biotechnological approaches. This compound, as a dibenzocyclooctadiene lignan, originates from the phenylpropanoid pathway, a fundamental route in plants for the synthesis of a wide array of phenolic compounds.
The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into monolignols, the basic building blocks of lignans. Two monolignol units then undergo oxidative coupling to form a dibenzylbutane scaffold. The final and characteristic step is the intramolecular oxidative cyclization of this intermediate to form the eight-membered dibenzocyclooctadiene ring, which is then further modified by various enzymes to yield the diverse range of lignans, including this compound.
Below is a simplified diagram illustrating the key stages in the biosynthesis of dibenzocyclooctadiene lignans.
Caption: Biosynthesis pathway of dibenzocyclooctadiene lignans.
Experimental Protocols for the Analysis of this compound
Accurate and reproducible quantification of this compound is paramount for comparative studies and quality control of Schisandra-derived products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
Protocol 1: Extraction of this compound from Schisandra Fruit
This protocol describes a general method for the extraction of lignans from dried Schisandra fruit material for subsequent HPLC analysis.
Materials:
-
Dried and powdered Schisandra fruit
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh approximately 0.5 g of the powdered Schisandra fruit and transfer it to a 50 mL conical flask.
-
Add 25 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
-
After ultrasonication, allow the mixture to cool to room temperature.
-
Quantitatively transfer the extract to a 25 mL volumetric flask and add methanol to the mark. Mix thoroughly.
-
Centrifuge an aliquot of the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a standard HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Gradient Elution | A linear gradient of 50–74% acetonitrile from 0–10 min, followed by 74–75% from 25–37 min, and then 75–100% from 37–37.1 min, held at 100% until 55 min.[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | 225 nm[10] |
| Injection Volume | 20 µL[10] |
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.
-
Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.
Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by using the regression equation obtained from the calibration curve.
Workflow for Comparative Analysis
The following diagram illustrates a comprehensive workflow for the comparative analysis of this compound from different Schisandra species.
Caption: Workflow for comparative analysis of this compound.
Pharmacological Significance and Future Perspectives
The varying content of this compound across different Schisandra species has direct implications for their therapeutic efficacy. Species with higher concentrations of this compound, such as S. chinensis, may be more potent for conditions where the pharmacological activities of this specific lignan are desired.
This compound has been shown to exert its effects through multiple signaling pathways. For instance, its antioxidant and anti-inflammatory effects are partly mediated by the modulation of the Nrf2 and NF-κB pathways[5]. Its hepatoprotective actions involve enhancing mitochondrial glutathione antioxidant status and inducing heat shock proteins[5]. In the context of cancer, this compound can induce apoptosis through the mitochondrial pathway and by activating the unfolded protein response[5].
The comparative analysis of this compound content is not merely an academic exercise; it is a critical step in the standardization of herbal medicines and the development of new phytopharmaceuticals. Identifying high-yielding species and optimizing extraction protocols can lead to more consistent and effective therapeutic products. Furthermore, a deeper understanding of the biosynthetic pathway of this compound opens up possibilities for its sustainable production through metabolic engineering in plants or heterologous expression in microorganisms.
Future research should focus on a broader screening of Schisandra species to identify novel sources of this compound and other bioactive lignans. Moreover, synergistic effects between this compound and other compounds within the Schisandra matrix warrant further investigation to fully elucidate the therapeutic potential of these remarkable plants.
References
- 1. Schisandra: Benefits, Side Effects, and Forms [healthline.com]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hydralongevity.com [hydralongevity.com]
- 4. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Efficacy of Schisandrin B compared to standard antioxidants
An In-Depth Comparative Analysis of the Antioxidant Efficacy of Schisandrin B versus Standard Antioxidants
Introduction: Beyond Direct Scavenging
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases. For decades, the therapeutic strategy has centered on direct-acting antioxidants—molecules like Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and the endogenous tripeptide Glutathione (GSH)—that directly donate electrons to neutralize ROS. While foundational, this approach is stoichiometric and exhaustible.
Emerging research has illuminated a more sophisticated class of cytoprotective agents that do not merely scavenge but amplify the cell's intrinsic antioxidant machinery. This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, epitomizes this class. This guide provides a comprehensive, data-driven comparison of the antioxidant efficacy of this compound against the "gold standard" antioxidants, moving beyond simplistic chemical assays to explore the nuanced, multi-faceted mechanisms in relevant biological systems. The focus is to elucidate not just if this compound works, but how its mode of action provides a distinct and potentially more durable therapeutic advantage.
Part 1: A Dichotomy in Antioxidant Mechanisms
The fundamental difference in efficacy between this compound and standard antioxidants lies in their mechanisms of action. Standard antioxidants are direct reactants, while this compound functions as both a modest direct scavenger and a potent indirect catalyst of the endogenous antioxidant system.
The Direct Scavengers: A Finite Defense
-
Vitamin C (Ascorbic Acid): As a water-soluble antioxidant, Vitamin C directly quenches aqueous ROS like superoxide and hydroxyl radicals. It also plays a crucial role in regenerating the lipid-soluble Vitamin E.
-
Vitamin E (α-Tocopherol): This lipid-soluble antioxidant is the primary defense against lipid peroxidation, embedding within cellular membranes to terminate the chain reactions initiated by ROS.
-
Glutathione (GSH): The most abundant intracellular antioxidant, GSH directly scavenges ROS and is a critical cofactor for the glutathione peroxidase (GPx) enzyme, which detoxifies hydrogen peroxide and lipid peroxides.[1]
This compound: A Master Regulator of Cellular Defense
This compound employs a sophisticated dual-action mechanism. While it possesses some direct radical scavenging capabilities, its primary strength lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, the master regulator of the cellular antioxidant response.[2][3]
Upon cellular entry, this compound's metabolism, catalyzed by cytochrome P450 enzymes, can lead to a mild, transient increase in intracellular ROS.[4][5] This subtle pro-oxidant signal acts as a trigger, causing the dissociation of Nrf2 from its cytoplasmic inhibitor, Keap1. Freed from Keap1, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[6] This transcriptional activation results in the upregulated synthesis of a powerful arsenal of endogenous antioxidant enzymes, including:
-
Superoxide Dismutase (SOD)
-
Catalase (CAT)
-
Glutathione Peroxidase (GPx)
-
Glutathione Reductase (GR)
-
Heme Oxygenase-1 (HO-1) [7]
-
Enzymes involved in Glutathione synthesis and regeneration [8]
This indirect mechanism means this compound does not act as a consumable scavenger but as an amplifier of the cell's own, long-lasting defensive network.
Part 2: Comparative Efficacy - A Data-Driven Assessment
The efficacy of an antioxidant is context-dependent. While simple chemical assays provide a baseline, cellular and in vivo models are required to appreciate the biological impact of indirect mechanisms.
Direct Radical Scavenging Activity (In Vitro Chemical Assays)
These assays measure the ability of a compound to directly neutralize a stable radical in a cell-free system.
| Antioxidant | Assay | Result | Reference |
| This compound | Hydroxyl Radical (.OH) Scavenging | More potent than Vitamin C and Vitamin E at the same concentration. | [9][10][11] |
| This compound | Superoxide Anion (O2•−) Scavenging | More potent than Vitamin E; less potent than Vitamin C. | [10] |
| This compound | DPPH Radical Scavenging | Modest activity. IC50 for S. chinensis extract (rich in Sch B) was ~0.45 mg/mL. | [11] |
| Vitamin C | DPPH Radical Scavenging | High activity (serves as a positive control). | [11] |
| Trolox (Vitamin E analog) | DPPH Radical Scavenging | High activity (serves as a positive control). | [12] |
Expert Insight: The choice of assay is critical. While this compound shows modest activity in the DPPH assay, its potent scavenging of the highly damaging hydroxyl radical is noteworthy.[9][11] This highlights that reliance on a single chemical assay can be misleading. The primary value of this compound is not captured by these simple tests, necessitating cellular models.
Cellular & In Vivo Antioxidant Performance
Cellular assays provide a more biologically relevant environment to assess antioxidant efficacy by accounting for cell uptake, metabolism, and interaction with cellular machinery.
Table 2: Comparative Effects on Cellular and In Vivo Antioxidant Markers
| Parameter | Model System | Oxidative Challenge | This compound Effect | Comparison with Standard Antioxidants | Reference(s) |
| Lipid Peroxidation (MDA levels) | Rat liver microsomes | Iron/cysteine | More effective suppression than Vitamin E. | Superior to Vitamin E in this model. | [1] |
| CCl4-intoxicated mice | Carbon Tetrachloride | Dose-dependently inhibited lipid peroxidation. | α-tocopherol (Vitamin E) pretreatment did not protect against CCl4-induced lipid peroxidation in the same study. | [13] | |
| Endogenous Antioxidant Levels | CCl4-intoxicated mice | Carbon Tetrachloride | Sustained hepatic levels of mitochondrial GSH, Vitamin C, and Vitamin E. | Standard antioxidants are typically depleted during such challenges. Sch B preserves them. | [14] |
| Rat hearts | Ischemia-Reperfusion | Increased mitochondrial GSH levels and activities of GR and GPx. | This is an indirect effect not seen with standard antioxidants. | [15] | |
| Antioxidant Enzyme Activity | Human hepatocyte (L02) cells | D-Galactosamine | Significantly increased SOD and GSH-Px activity. | Standard antioxidants do not induce enzyme expression. | [16][17] |
| Scopolamine-induced mice | Scopolamine | Increased levels of SOD, GPx, and cellular GSH in the brain. | An indirect, upstream regulatory effect. | [1][18] | |
| Cytoprotection | AML12 & H9c2 cells | Menadione | Protected against oxidant injury; protection was abrogated by inhibiting GSH synthesis or regeneration. | Demonstrates a causal link between its GSH-enhancing effect and cell protection. | [8] |
Expert Insight: The in vivo data is particularly compelling. The ability of this compound to not only protect against an oxidative insult (like CCl4-induced hepatotoxicity) but to also sustain the levels of the body's own standard antioxidants (GSH, Vitamin C, Vitamin E) is a paradigm shift.[14] It suggests this compound acts as a defensive primer, enhancing the entire antioxidant network's resilience rather than just participating in the frontline defense.
Part 3: Key Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-validated. Below are methodologies for assessing the key antioxidant mechanisms discussed.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol assesses direct radical scavenging capacity in a chemical system.
-
Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to a colorless/pale yellow form. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[19]
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and standard antioxidants (e.g., Trolox, Vitamin C) in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. Keep this solution in the dark.
-
-
Assay:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound) or standard.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control well, add 100 µL of solvent instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity: % Scavenging = [1 - (Abs_sample / Abs_control)] * 100.
-
Plot the percentage of scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
-
Protocol 2: Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFDA)
This cellular assay measures the ability of a compound to reduce intracellular ROS levels.
-
Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[20]
-
Procedure:
-
Cell Culture: Seed cells (e.g., HepG2, H9c2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and treat the cells with various concentrations of this compound or a standard antioxidant (e.g., N-acetylcysteine) for a predetermined time (e.g., 6-24 hours) to allow for the induction of endogenous enzymes.
-
Loading the Probe: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFDA (e.g., 5-10 µM in serum-free medium) for 30-45 minutes at 37°C.
-
Inducing Oxidative Stress: Wash the cells again with PBS. Add an ROS-inducing agent (e.g., 500 µM H₂O₂ or tert-butyl hydroperoxide) to all wells except the negative control.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm) over time.
-
-
Data Analysis: Compare the fluorescence levels in this compound-treated cells to the positive control (oxidative stress alone) and negative control (no stress).
Protocol 3: Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol validates the mechanism of action by confirming the activation of the Nrf2 pathway.
-
Principle: Activation of Nrf2 involves its translocation from the cytoplasm to the nucleus. By separating cytoplasmic and nuclear proteins and probing for Nrf2 with a specific antibody, its activation can be visualized and quantified.
-
Procedure:
-
Treatment and Fractionation:
-
Culture cells (e.g., AML12 hepatocytes) and treat with this compound for various time points (e.g., 0, 1, 3, 6 hours).
-
Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit (e.g., NE-PER™ Kit) according to the manufacturer's instructions. This step is critical for separating the two fractions.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure proper fractionation and equal loading, probe the same membranes for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Histone H3 or Lamin B1).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using software like ImageJ. An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates activation.
-
-
Conclusion: A Paradigm of Cytoprotection
The evidence presents a clear distinction between this compound and standard antioxidants. While Vitamin C, Vitamin E, and Glutathione are indispensable direct scavengers, their action is finite. This compound, conversely, operates on a higher regulatory level.
-
Direct Comparison: In direct chemical scavenging, this compound's performance is variable and generally not superior to standards like Vitamin C, though it shows notable efficacy against specific radicals like .OH.[10]
-
Biological Efficacy: In cellular and in vivo systems, this compound demonstrates superior and more durable protective effects. This is not primarily due to its own scavenging but to its ability to orchestrate a robust, system-wide upregulation of the cell's endogenous antioxidant defenses via the Nrf2 pathway.[2][7][21]
-
Unique Advantage: The most significant advantage of this compound is its ability to enhance the entire glutathione redox system and preserve the levels of other essential antioxidants during severe oxidative stress.[14][22] It functions less like a single soldier and more like a general, fortifying the entire fortress.
For researchers and drug development professionals, this compound should be viewed not as a replacement for standard antioxidants, but as a next-generation cytoprotective agent. Its potential lies in the prevention and treatment of chronic diseases where sustained enhancement of endogenous defenses is more critical than acute, short-term scavenging. Its efficacy is best revealed not by a single IC50 value, but by a holistic assessment of its ability to make cells fundamentally more resilient to oxidative insults.
References
- 1. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced glutathione antioxidant response and cardioprotection are mediated by reactive oxidant species production in rat hearts [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced increase in cellular glutathione level and protection against oxidant injury are mediated by the enhancement of glutathione synthesis and regeneration in AML12 and H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scavenging effect of schizandrins on active oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound and alpha-tocopherol on lipid peroxidation, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The crucial antioxidant action of this compound in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time-dependent enhancement in mitochondrial glutathione status and ATP generation capacity by this compound treatment decreases the susceptibility of rat hearts to ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)this compound-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound elicits a glutathione antioxidant response and protects against apoptosis via the redox-sensitive ERK/Nrf2 pathway in AML12 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound enhances the glutathione redox cycling and protects against oxidant injury in different types of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Schisandrin B's Mechanism of Action in Multiple Cell Lines: A Comparative Guide
In the landscape of natural product drug discovery, Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compelling candidate for therapeutic development.[1] Its multifaceted biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties, have garnered significant interest within the scientific community.[1][2][3] However, the transition from promising preclinical observations to robust clinical applications hinges on a rigorous and comprehensive understanding of its mechanism of action across diverse cellular contexts. This guide provides an in-depth framework for the cross-validation of this compound's biological activity, with a focus on its impact on the Nrf2 antioxidant response and apoptotic pathways. We will objectively compare its performance with other well-characterized natural compounds, namely sulforaphane and curcumin, and provide detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.
The Imperative of Cross-Validation
A fundamental principle in drug development is the validation of a compound's mechanism of action in multiple, distinct cell lines. This approach is critical for several reasons:
-
Generalizability: Demonstrating a consistent molecular response across various cell types strengthens the hypothesis that the observed effect is a core pharmacological property of the compound, rather than a cell line-specific anomaly.
-
Targeted Therapy: Identifying cell lines that are particularly sensitive or resistant to this compound can provide valuable insights into the genetic and molecular determinants of its efficacy, paving the way for personalized medicine approaches.
-
Off-Target Effects: Cross-validation can help to uncover potential off-target effects that may not be apparent in a single cell line, providing a more complete safety and efficacy profile.
This guide will focus on two of the most frequently reported mechanisms of this compound: the activation of the Nrf2 antioxidant pathway and the induction of apoptosis.
Comparative Analysis: this compound vs. Alternative Natural Compounds
To provide a comprehensive perspective, we will compare this compound with two other extensively studied natural compounds, sulforaphane and curcumin, which also exhibit potent anticancer and antioxidant properties.
| Feature | This compound | Sulforaphane | Curcumin |
| Primary Mechanism | Nrf2 activation, Induction of apoptosis, Anti-inflammatory | Potent Nrf2 activation, Histone deacetylase inhibition | Modulation of multiple signaling pathways (NF-κB, STAT3, etc.), Anti-inflammatory, Antioxidant |
| Key Molecular Targets | Keap1, Bcl-2 family proteins, Caspases, NF-κB, MAPK | Keap1, HDACs | NF-κB, STAT3, COX-2, TNF-α |
| Bioavailability | Limited oral bioavailability | High bioavailability | Poor water solubility and low bioavailability |
| Clinical Development | Primarily in preclinical stages | Numerous clinical trials for various conditions | Extensive clinical trials for a wide range of diseases |
This compound exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] In its inactive state, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2.[5] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's antioxidant defenses.[5] Its pro-apoptotic effects are often mediated by modulating the balance of Bcl-2 family proteins, leading to the activation of caspases and programmed cell death.[6]
Sulforaphane , an isothiocyanate derived from cruciferous vegetables, is one of the most potent known natural activators of the Nrf2 pathway.[7] Its mechanism of action involves the covalent modification of cysteine residues on Keap1, which disrupts the Keap1-Nrf2 interaction and promotes Nrf2 stabilization and nuclear accumulation.[8][9] Sulforaphane has undergone numerous clinical trials for its potential in cancer prevention and therapy, as well as for other conditions.[10][11]
Curcumin , the active component of turmeric, is a pleiotropic molecule that interacts with a wide array of molecular targets.[12][13] While it can also modulate the Nrf2 pathway, its anticancer effects are more broadly attributed to its ability to inhibit the pro-inflammatory transcription factor NF-κB and the STAT3 signaling pathway.[14][15] Curcumin's clinical utility has been hampered by its poor bioavailability, though various formulations have been developed to address this limitation.[16]
Experimental Workflows for Mechanistic Validation
A robust cross-validation strategy employs a series of complementary assays to build a cohesive and self-validating body of evidence. The following experimental workflow is designed to rigorously interrogate the effects of this compound on the Nrf2 and apoptotic pathways.
Caption: A multi-phased experimental workflow for validating this compound's mechanism of action.
Phase 1: Determining Cytotoxicity and Optimal Dosing
Causality: The initial step in any in vitro study is to determine the cytotoxic profile of the compound. This allows for the selection of appropriate concentrations for subsequent mechanistic studies, distinguishing between pharmacological effects and non-specific toxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Phase 2: Interrogating the Nrf2 Antioxidant Pathway
Causality: Based on the IC50 values obtained, select a sub-toxic concentration of this compound to investigate its ability to activate the Nrf2 pathway without inducing significant cell death.
Signaling Pathway: Nrf2 Activation
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Protocol: Western Blot for Nrf2 and Downstream Targets
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2 (e.g., Cell Signaling Technology, #12721), Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Experimental Protocol: qPCR for Nrf2 Target Gene Expression
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound, then extract total RNA using a commercial kit. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for NFE2L2 (Nrf2), HMOX1 (HO-1), NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Phase 3: Assessing the Induction of Apoptosis
Causality: To confirm the pro-apoptotic effects of this compound, it is essential to use concentrations at and above the IC50 to induce a measurable apoptotic response.
Signaling Pathway: Intrinsic Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Protocol: Western Blot for Apoptotic Markers
Follow the Western blot protocol described in Phase 2, using primary antibodies against Bax, Bcl-2, and cleaved caspase-3. Analyze the Bax/Bcl-2 ratio and the levels of cleaved (active) caspase-3.
Experimental Protocol: qPCR for Apoptosis-Related Gene Expression
Follow the qPCR protocol described in Phase 2, using primers for BAX and BCL2. Analyze the relative expression of these genes.
A Self-Validating System
The combination of these experimental approaches creates a self-validating system. For instance:
-
An increase in the Bax/Bcl-2 ratio at both the mRNA (qPCR) and protein (Western blot) levels provides strong evidence for the transcriptional and translational regulation of these key apoptotic players.
-
The observation of increased cleaved caspase-3 by Western blot corroborates the functional outcome of apoptosis as measured by Annexin V/PI staining.
-
The upregulation of Nrf2 target genes (HO-1, NQO1) at both the mRNA and protein levels confirms the activation of the Nrf2 pathway.
By employing this multi-pronged approach across a panel of cell lines, researchers can build a comprehensive and compelling case for the mechanism of action of this compound, thereby laying a solid foundation for its further development as a therapeutic agent.
References
- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 3. Insights Into Anticancer Mechanisms of this compound: Isolation, Pharmacokinetics, and Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforaphane reactivates cellular antioxidant defense by inducing Nrf2/ARE/Prdx6 activity during aging and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 9. Sulforaphane’s Multifaceted Potential: From Neuroprotection to Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforaphane as a potential therapeutic agent: a comprehensive analysis of clinical trials and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects and Mechanisms of Curcumin for the Prevention and Management of Cancers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Potential of Curcumin: Preclinical and Clinical Studies [planetayurveda.com]
- 14. Frontiers | Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment? [frontiersin.org]
- 15. Potential Anticancer Properties and Mechanisms of Action of Curcumin | Anticancer Research [ar.iiarjournals.org]
- 16. Curcumin and Cancer (PDQ®) - NCI [cancer.gov]
A Researcher's Guide to Replicating the Neuroprotective Effects of Schisandrin B
An In-Depth Technical Guide for Reproducing Key In Vitro Findings
In the field of neuropharmacology, the reproducibility of published findings is the cornerstone of scientific advancement. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for replicating key experiments that demonstrate the neuroprotective effects of Schisandrin B. As a Senior Application Scientist, my objective is to offer not just a protocol, but a deeper understanding of the experimental choices and their causal relationships, ensuring a robust and self-validating study design.
This compound, a bioactive lignan from the fruit of Schisandra chinensis, has garnered significant attention for its potential therapeutic applications in neurodegenerative diseases.[1][2] Its neuroprotective properties are attributed to a multi-faceted mechanism of action, primarily targeting oxidative stress, mitochondrial dysfunction, and apoptosis.[1][3] This guide will focus on replicating its protective effects against glutamate-induced excitotoxicity in a neuronal cell model, a common paradigm for studying neurodegeneration.
Core Mechanisms of this compound's Neuroprotection
A thorough understanding of the underlying molecular pathways is critical for designing experiments that are both informative and reproducible. This compound's neuroprotective effects are primarily mediated through two interconnected pathways:
-
The Keap1-Nrf2 Antioxidant Response Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][4] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1).[4][5] this compound, or its reactive metabolites, is thought to interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2.[6][7][8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), driving the expression of a suite of protective genes, including those for antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[4][9] This upregulation of the endogenous antioxidant system is a key mechanism by which this compound mitigates oxidative stress, a major contributor to neuronal damage in many neurodegenerative diseases.[2][10]
-
Preservation of Mitochondrial Integrity: Mitochondrial dysfunction is a hallmark of neuronal cell death.[2] this compound helps maintain mitochondrial health through several mechanisms. It has been shown to preserve the mitochondrial membrane potential, reduce the release of pro-apoptotic factors like cytochrome c, and inhibit the opening of the mitochondrial permeability transition pore (mPTP).[3][11] Furthermore, some studies suggest that this compound can enhance mitochondrial energy metabolism by boosting ATP production and upregulating Sirtuin 3 (Sirt3), a key mitochondrial deacetylase.[1][12] By safeguarding mitochondrial function, this compound prevents the initiation of the intrinsic apoptotic cascade.[2][13]
The following diagram illustrates the core signaling pathway of this compound's antioxidant action:
Experimental Replication: Neuroprotection Against Glutamate-Induced Excitotoxicity
This section provides a detailed protocol to replicate the findings of this compound's protective effects against glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line. This cell line is a well-established model for studying neuronal damage.[14][15] Glutamate, at high concentrations, induces neuronal cell death through mechanisms involving oxidative stress, making it a relevant stressor for evaluating the antioxidant properties of this compound.[15][16]
The following diagram outlines the experimental workflow:
1. Cell Culture and Plating:
-
Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
2. Treatment:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 2.5 mM.[16]
-
Include the following control groups:
-
Vehicle control (cells treated with 0.1% DMSO).
-
Glutamate only (cells treated with 2.5 mM glutamate).
-
This compound only (cells treated with the highest concentration of this compound to assess its intrinsic toxicity).
-
3. Incubation:
-
Incubate the treated cells for 24 hours at 37°C in a 5% CO2 incubator.
4. Assessment of Neuroprotection:
-
Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
-
-
Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
LDH release is an indicator of cell membrane damage and is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
-
Oxidative Stress (ROS Measurement):
-
Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After the 24-hour treatment, wash the cells with PBS and incubate them with DCFH-DA solution for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
-
Expected Outcomes and Data Interpretation
The results of these experiments should demonstrate a dose-dependent protective effect of this compound against glutamate-induced neurotoxicity. A summary of expected quantitative data is presented below:
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (Fold Change) |
| Vehicle Control | 100 ± 5 | 10 ± 2 | 1.0 ± 0.1 |
| Glutamate (2.5 mM) | 50 ± 7 | 60 ± 8 | 3.5 ± 0.4 |
| Sch B (10 µM) + Glutamate | 85 ± 6 | 25 ± 5 | 1.5 ± 0.2 |
| Sch B (10 µM) only | 98 ± 4 | 12 ± 3 | 1.1 ± 0.1 |
These expected results indicate that glutamate treatment significantly reduces cell viability and increases cytotoxicity and oxidative stress. Pre-treatment with this compound should significantly attenuate these effects, demonstrating its neuroprotective capacity. The this compound only group should show no significant toxicity, confirming that the observed protection is not due to a direct effect of the compound on cell viability.
Conclusion
This guide provides a detailed framework for replicating the published findings on the neuroprotective effects of this compound. By understanding the core mechanisms of action and following a robust experimental protocol, researchers can generate reliable and reproducible data. The multifaceted nature of this compound's neuroprotective activity, particularly its ability to modulate the Keap1-Nrf2 pathway and preserve mitochondrial function, makes it a promising candidate for further investigation in the context of neurodegenerative diseases.[1][2] The successful replication of these findings is a crucial step in the translation of this natural compound into a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant effect of this compound in nervous tissue - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 11. karger.com [karger.com]
- 12. This compound Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Independent validation of Schisandrin B's effect on the Nrf2 pathway
An Independent Researcher's Guide to Validating Schisandrin B's Effect on the Nrf2 Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the effects of this compound on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. We will delve into the established mechanism of action, present detailed protocols for robust validation, and compare its activity with other known Nrf2 activators. Our focus is on providing a scientifically rigorous, self-validating experimental workflow.
The Nrf2 Pathway: A Guardian of Cellular Homeostasis
The Nrf2 pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, Keap1's ability to target Nrf2 is inhibited, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).
This compound: A Lignan with Nrf2 Activating Properties
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has been reported to exert protective effects against various oxidative stress-induced injuries, with evidence pointing towards its ability to activate the Nrf2 pathway. The proposed mechanism involves the modulation of upstream signaling kinases that lead to Nrf2 stabilization.
Caption: Proposed mechanism of this compound-mediated Nrf2 pathway activation.
A Rigorous Workflow for Independent Validation
To independently verify the effects of this compound on the Nrf2 pathway, a multi-pronged approach is recommended. This workflow ensures that the observed effects are specific to the Nrf2 pathway and not due to off-target effects.
Caption: Experimental workflow for the validation of this compound's effect on the Nrf2 pathway.
Detailed Experimental Protocols
Nrf2 Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity.
-
Principle: A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE) is transfected into cells. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
-
Protocol:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate. Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After the desired incubation period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction relative to the vehicle control.
-
Western Blotting for Nrf2 and Downstream Targets
This technique is used to assess the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time points. For Nrf2 nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts. For total protein levels of downstream targets, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control.
-
Measurement of Reactive Oxygen Species (ROS)
This assay determines the functional consequence of Nrf2 activation, which is the reduction of intracellular ROS.
-
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used to detect intracellular ROS. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Treatment: Pre-treat cells with this compound for a suitable duration (e.g., 12-24 hours) to allow for the expression of antioxidant enzymes.
-
Induction of Oxidative Stress: Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Staining: Load the cells with DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells with that of untreated cells subjected to the same oxidative stress.
-
Comparative Analysis of Nrf2 Activators
| Compound | Reported EC₅₀ (ARE-Luciferase) | Mechanism of Action | Key References |
| This compound | ~5-20 µM (cell type dependent) | Modulation of upstream kinases | |
| Sulforaphane | ~2-5 µM | Covalent modification of Keap1 cysteines | |
| Bardoxolone Methyl | ~1-10 nM | Covalent modification of Keap1 cysteines | |
| Dimethyl Fumarate | ~10-30 µM | Covalent modification of Keap1 cysteines |
Note: EC₅₀ values can vary significantly depending on the cell line and experimental conditions. The data presented here are for comparative purposes.
Discussion and Interpretation
The presented workflow provides a robust framework for validating the Nrf2-activating properties of this compound. It is crucial to perform a dose-response and time-course analysis for each experiment to determine the optimal conditions. A key aspect of this validation is to demonstrate a clear link between Nrf2 activation and the observed functional outcome (i.e., reduced ROS). The comparison with other well-characterized Nrf2 activators provides a benchmark for the potency and efficacy of this compound.
Conclusion
Independent validation is paramount in drug discovery and development. By following the detailed protocols and workflow outlined in this guide, researchers can rigorously assess the effects of this compound on the Nrf2 pathway. This will enable a more informed evaluation of its potential as a therapeutic agent for diseases associated with oxidative stress.
A Comparative Guide to the Bioavailability of Schisandra Lignans: An In-Depth Analysis for Researchers
Schisandrin, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective properties.[1][2] However, the therapeutic potential of schisandrin and other related lignans is intrinsically linked to their pharmacokinetic profiles and bioavailability, which are often limited by poor water solubility and extensive first-pass metabolism.[1][3] This guide provides a comprehensive comparison of the bioavailability of different Schisandra lignans, details the experimental methodologies used for their assessment, and explores the key physiological factors that govern their systemic exposure.
Comparative Pharmacokinetics of Major Schisandra Lignans
The oral bioavailability of Schisandra lignans is highly variable and influenced by their specific chemical structures. Lignans such as schisandrin A, schisandrin, gomisin A, and others are readily absorbed after oral administration, primarily in the duodenum and jejunum.[3][4] Despite this, systemic bioavailability is often low due to significant metabolic breakdown in the liver and intestines before they can reach systemic circulation.[1][3]
Interestingly, the bioavailability of lignans can be significantly higher when administered as a whole herbal extract compared to the administration of a single, purified compound.[1][5][6] This suggests that other components within the extract may enhance absorption or inhibit metabolic enzymes, a phenomenon that underscores the complexity of traditional herbal formulations.[6] Furthermore, gender-dependent differences have been observed, with female rats showing significantly higher bioavailability for several lignans compared to their male counterparts.[3][7] For instance, the absolute oral bioavailability of schisandrin B was reported to be approximately 55.0% in female rats versus only 19.3% in male rats.[3][8]
The following table summarizes key pharmacokinetic parameters for several major lignans, primarily from studies conducted in rats, providing a basis for comparison.
Table 1: Comparative Pharmacokinetic Parameters of Schisandra Lignans in Rats Following Oral Administration
| Lignan | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Schisandrin | 10 mg/kg (pure compound) | ~45 | ~0.25 | ~112 | 15.56 ± 10.47 | [5][9] |
| Schisandrin | 3 g/kg (extract) | ~80 | ~0.5 | ~293 | 78.42 ± 54.91 | [5] |
| Schisandrol B (Gomisin A) | 10 mg/kg (pure compound) | 120.6 ± 28.5 | 0.28 ± 0.08 | 151.2 ± 30.8 | 18.73 | [6][8] |
| Schisandrol B (Gomisin A) | Extract (equiv. 15 mg/kg) | 1150 ± 290 | 1.0 ± 0.0 | 5060 ± 1210 | 68.12 | [8] |
| This compound (Female) | 20 mg/kg | 1210 ± 210 | 4.9 ± 1.8 | 13610 ± 2620 | 55.0 | [3][8] |
| This compound (Male) | 20 mg/kg | 220 ± 80 | 3.3 ± 2.3 | 1480 ± 730 | 19.3 | [3][8] |
| Deoxyschisandrin | 20 mg/kg (extract, female) | 265.8 ± 123.7 | 0.7 ± 0.4 | 1279.1 ± 386.3 | Not Reported | [7] |
| Deoxyschisandrin | 20 mg/kg (extract, male) | 4.8 ± 1.5 | 1.0 ± 0.0 | 16.7 ± 5.6 | Not Reported | [7] |
Note: Values are approximated and compiled from different studies for comparative purposes. Experimental conditions may vary. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve.
Core Mechanisms Governing Lignan Bioavailability
The journey of a Schisandra lignan from oral ingestion to systemic circulation is fraught with biological barriers. The primary determinants of their low bioavailability are extensive Phase I metabolism and the action of cellular efflux pumps.
Metabolic Transformation: The liver and intestinal wall are rich in cytochrome P450 (CYP) enzymes, which act as the primary metabolic machinery for xenobiotics. For Schisandra lignans, the main metabolic pathways are demethylation and hydroxylation, catalyzed largely by the CYP3A4 enzyme.[1][3][4][10] This biotransformation process converts the parent lignans into more water-soluble metabolites that are more easily excreted, thereby reducing the amount of active compound that reaches the bloodstream.[3][10]
Efflux Transporters: P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) are ATP-dependent efflux transporters located on the apical membrane of intestinal epithelial cells.[4][11] These transporters function as cellular "gatekeepers," actively pumping absorbed lignans back into the intestinal lumen.[3] Studies using Caco-2 cell monolayers, an in vitro model of the human intestinal barrier, have shown that lignans like Gomisin N are subject to this efflux, which significantly curtails their net absorption.[11] Conversely, some lignans, such as deoxyschisandrin, can inhibit P-gp, which may increase the absorption of other co-administered drugs that are P-gp substrates.[12]
Experimental Protocols for Bioavailability Assessment
To quantitatively compare the bioavailability of different lignans, robust and validated experimental models are essential. The following protocols describe standard in vivo and in vitro methods used in the field.
This protocol describes a typical pharmacokinetic study in rats to determine key parameters like Cmax, Tmax, AUC, and absolute bioavailability following oral administration.
Rationale: Rodent models, particularly rats, are widely used in preclinical pharmacokinetics because their physiological and metabolic systems share important similarities with humans.[1] This allows for an initial assessment of how a compound is absorbed, distributed, metabolized, and excreted. A validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is critical for accurately and sensitively quantifying the low concentrations of lignans in plasma.[5][9][13]
Step-by-Step Methodology:
-
Animal Acclimatization: Male and female Sprague-Dawley rats (200-250g) are acclimatized for at least one week with free access to food and water. Animals are typically fasted overnight before dosing to minimize variability in gastric emptying.
-
Dosing:
-
Oral Group: A suspension of the target lignan (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) is administered via oral gavage.
-
Intravenous (IV) Group: For determining absolute bioavailability, a separate group of rats receives the lignan (e.g., 2 mg/kg) dissolved in a sterile vehicle (e.g., saline with a co-solvent) via tail vein injection.
-
-
Blood Sampling: Approximately 200 µL of blood is collected from the jugular vein or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma. The plasma supernatant is transferred to a clean tube and stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Plasma samples are prepared for analysis, often using a protein precipitation or liquid-liquid extraction method to remove interfering substances.[5][9]
-
The concentration of the lignan in the processed samples is quantified using a validated LC-MS/MS method, which offers high selectivity and sensitivity.[9]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters.[13] Absolute bioavailability (F%) is calculated using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[5]
This assay is the gold standard in vitro model for predicting intestinal drug absorption and identifying substrates of efflux transporters like P-gp.
Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a polarized monolayer of enterocyte-like cells when cultured on semi-permeable membranes (Transwell® inserts).[14] This monolayer forms tight junctions and expresses key transporters (like P-gp) and metabolic enzymes found in the small intestine, making it an excellent predictive model.[11][14] The assay measures the rate of transport of a compound from the apical (lumenal) to the basolateral (blood) side and vice versa.[15]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values (typically >250 Ω·cm²) are used, ensuring the tight junctions are intact.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A-to-B Transport (Absorption): The test lignan is added to the apical (A) chamber. Samples are taken from the basolateral (B) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
B-to-A Transport (Efflux): The test lignan is added to the basolateral (B) chamber. Samples are taken from the apical (A) chamber at the same time points.
-
To confirm P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[11]
-
-
Sample Analysis: The concentration of the lignan in the collected samples is quantified by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
The Efflux Ratio (ER) is calculated as ER = Papp(B-A) / Papp(A-B). An ER greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[16]
-
Conclusion and Future Perspectives
The therapeutic efficacy of Schisandra lignans is fundamentally constrained by their low and variable oral bioavailability. Comparative studies reveal significant differences among individual lignans, with factors like chemical structure, co-administration with other herbal components, and even gender playing crucial roles.[1][6][7] The primary mechanistic hurdles are extensive first-pass metabolism by CYP3A4 enzymes and active efflux by transporters such as P-glycoprotein.[1][3]
Future research should focus on overcoming these limitations. The development of novel drug delivery systems, such as enteric-coated nanoparticles or liposomal formulations, holds promise for protecting lignans from metabolic degradation and enhancing their absorption.[17][18] Additionally, co-administration with certified inhibitors of CYP3A4 or P-gp could be a viable strategy to increase systemic exposure, though this requires careful consideration of potential drug-drug interactions.[16] A deeper understanding of these pharmacokinetic challenges is paramount to unlocking the full clinical potential of these promising natural compounds.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. A review: Pharmacology and pharmacokinetics of Schisandrin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 5. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Gender-dependent pharmacokinetics of lignans in rats after single and multiple oral administration of Schisandra chinensis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiling and identification of the absorbed constituents and metabolites of schisandra lignans by ultra-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport of Schisandra chinensis extract and its biologically-active constituents across Caco-2 cell monolayers - an in-vitro model of intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Schisandra lignans on P-glycoprotein-mediated drug efflux in human intestinal Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and this compound in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Permeability and conjugative metabolism of flaxseed lignans by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Role of Apoptosis in Schisandrin B-Induced Cell Death: A Comparative Guide for Researchers
Introduction: Schisandrin B and the Question of Cell Death
This compound (Sch B) has garnered significant interest for its diverse pharmacological activities, including potent antitumor effects demonstrated in various cancer cell lines.[1][2] A growing body of evidence suggests that this compound's cytotoxic effects are mediated, at least in part, by the induction of programmed cell death, or apoptosis.[1][3] Unlike necrosis, apoptosis is a tightly regulated process crucial for tissue homeostasis, and its deliberate activation is a key strategy in cancer therapy.[4][5]
Studies have shown that this compound can induce apoptosis in glioma, cholangiocarcinoma, gallbladder, and colon cancer cells.[6][7][8] The proposed mechanism often involves the intrinsic mitochondrial pathway, characterized by an imbalance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.[6][9]
This guide will provide a step-by-step methodology to systematically investigate and confirm the apoptotic mechanism of this compound in a cell line of interest. We will compare the expected outcomes with established hallmarks of apoptosis, providing a clear rationale for each experimental choice.
The Intrinsic Pathway of Apoptosis: A Primary Target of this compound
The intrinsic, or mitochondrial, pathway of apoptosis is a central mechanism governing cell death in response to various cellular stresses.[10] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4][9][11]
Under normal conditions, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing their activation.[9] Upon receiving an apoptotic stimulus, such as treatment with this compound, this balance is disrupted. An increased ratio of pro- to anti-apoptotic proteins leads to the formation of pores in the outer mitochondrial membrane, a critical event known as mitochondrial outer membrane permeabilization (MOMP).[12]
MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[10][13] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.[13][14][15] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[16][17] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological changes of apoptotic cell death.[16][18][19]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the intrinsic pathway.
Experimental Workflow for Confirmation
A multi-faceted approach is essential to unequivocally confirm apoptosis. The following workflow provides a logical progression from observing cellular morphology to dissecting the underlying molecular events.
Experimental Workflow Diagram
Caption: A logical workflow to confirm this compound-induced apoptosis.
Detailed Experimental Protocols and Data Interpretation
Morphological Analysis
Rationale: Apoptosis is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[20] Visual inspection provides the initial qualitative evidence of apoptosis.
Protocol: Hoechst 33342/Propidium Iodide (PI) Staining
-
Seed cells in a suitable culture plate (e.g., 24-well plate with coverslips).
-
Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time.
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Stain cells with Hoechst 33342 (1 µg/mL) and PI (1 µg/mL) in PBS for 15 minutes at 37°C.
-
Wash cells with PBS.
-
Mount coverslips on microscope slides.
-
Visualize cells under a fluorescence microscope.
Data Interpretation:
| Cell Appearance | Interpretation |
| Normal Nuclei (Blue) | Live cells |
| Condensed/Fragmented Nuclei (Bright Blue) | Apoptotic cells |
| Normal Nuclei (Red) | Necrotic cells (early) |
| Condensed/Fragmented Nuclei (Pink/Purple) | Late apoptotic/necrotic cells |
Comparison: Compare the morphology of this compound-treated cells to cells treated with a known apoptosis inducer (e.g., staurosporine) and a necrosis inducer (e.g., heat shock).
Detection of Phosphatidylserine (PS) Externalization
Rationale: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore, can be used to detect this event.[22] Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Treat cells with this compound as described previously.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze cells by flow cytometry within one hour.
Data Interpretation:
| Quadrant | Annexin V | PI | Interpretation |
| Lower Left | Negative | Negative | Live cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells |
Expected Outcome with this compound: A dose- and time-dependent increase in the percentage of cells in the lower right and upper right quadrants.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Rationale: The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway, occurring before the activation of effector caspases.[6][7] This can be measured using cationic fluorescent dyes like Rhodamine 123 or JC-1 that accumulate in healthy mitochondria with high ΔΨm.
Protocol: Rhodamine 123 Staining by Flow Cytometry
-
Treat cells with this compound.
-
Incubate cells with Rhodamine 123 (5 µM) for 30 minutes at 37°C.
-
Harvest and wash cells with PBS.
-
Resuspend cells in PBS for flow cytometry analysis.
Data Interpretation: A decrease in Rhodamine 123 fluorescence intensity indicates a loss of ΔΨm, a hallmark of apoptosis.[6]
| Treatment | Expected Mean Fluorescence Intensity |
| Vehicle Control | High |
| This compound | Dose-dependent decrease |
| CCCP (Positive Control) | Low |
Caspase Activity Assays
Rationale: The activation of the caspase cascade is a central event in apoptosis.[16][18][23] Measuring the activity of initiator caspases (caspase-9 for the intrinsic pathway) and effector caspases (caspase-3) provides direct evidence of apoptotic signaling.
Protocol: Fluorometric Caspase Activity Assay
-
Treat cells with this compound.
-
Lyse cells and collect the supernatant.
-
Add a fluorogenic caspase-specific substrate (e.g., LEHD-AFC for caspase-9, DEVD-AFC for caspase-3).
-
Incubate at 37°C.
-
Measure fluorescence using a fluorometer.
Data Interpretation: A significant increase in fluorescence compared to the control indicates caspase activation.
| Target | Expected Activity with this compound |
| Caspase-9 | Increased |
| Caspase-3 | Increased |
Western Blot Analysis of Apoptosis-Related Proteins
Rationale: Western blotting allows for the quantitative analysis of key proteins involved in the apoptotic pathway, confirming the upstream and downstream molecular events.[6]
Protocol: Western Blotting
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect proteins using an enhanced chemiluminescence (ECL) substrate.
Key Proteins to Analyze:
| Protein | Expected Change with this compound | Rationale |
| Bcl-2 | Decrease | Anti-apoptotic protein, its downregulation promotes apoptosis.[1][6] |
| Bax | Increase | Pro-apoptotic protein, its upregulation promotes MOMP.[1][6] |
| Cleaved Caspase-9 | Increase | Activated initiator caspase of the intrinsic pathway.[6] |
| Cleaved Caspase-3 | Increase | Activated effector caspase.[6] |
| Cleaved PARP | Increase | A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[1][6] |
Comparative Analysis and Conclusion
To definitively conclude that this compound induces apoptosis, the experimental data should be compared with appropriate controls.
| Assay | This compound Treatment | Positive Apoptosis Control (e.g., Staurosporine) | Negative Control (Vehicle) |
| Morphology | Apoptotic bodies, condensed chromatin | Similar apoptotic features | Normal morphology |
| Annexin V/PI | Increased Annexin V+/PI- & V+/PI+ cells | Similar increase | Low percentage of positive cells |
| ΔΨm | Decreased | Decreased | Maintained |
| Caspase Activity | Increased Caspase-9 and -3 activity | Similar increase | Basal activity |
| Western Blot | Altered expression of Bcl-2 family, cleaved caspases, and PARP | Similar alterations | Basal expression |
References
- 1. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and apoptosis-inducing activity of this compound against human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Cytochrome c-mediated apoptotic response [reactome.org]
- 16. abeomics.com [abeomics.com]
- 17. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]
- 19. portlandpress.com [portlandpress.com]
- 20. Biomarkers of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Early Markers of Apoptosis - Creative Diagnostics [creative-diagnostics.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
- 23. researchgate.net [researchgate.net]
Benchmarking Schisandrin B's Potency Against Known Nrf2 Activators: A Comparative Guide for Researchers
Introduction: The Critical Role of Nrf2 in Cellular Defense and Therapeutic Intervention
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) serves as a master regulator of the cellular antioxidant response, a fundamental mechanism for maintaining cellular homeostasis and mitigating damage from oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][3] The activation of the Nrf2 signaling pathway is a promising therapeutic strategy for a wide range of diseases characterized by oxidative stress and inflammation.[2] This guide provides a comprehensive comparative analysis of Schisandrin B, a bioactive lignan from Schisandra chinensis, and other prominent Nrf2 activators, including Sulforaphane, Bardoxolone Methyl, tert-Butylhydroquinone (tBHQ), and Oltipraz. We will delve into their mechanisms of action, relative potencies, and the requisite experimental methodologies for their rigorous evaluation.
Most small molecule activators of Nrf2, including the benchmarks in this guide, are indirect activators.[2] They are often electrophilic molecules that covalently modify specific cysteine residues on Keap1.[4] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[2] The stabilized Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] This leads to the transcriptional upregulation of a broad array of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 [HO-1]), detoxification (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1]), and glutathione biosynthesis.[2]
This compound, however, presents a more nuanced mechanism. While it robustly activates the Nrf2 pathway, its mode of action is not fully elucidated and may differ from the canonical electrophilic interaction with Keap1.[5][6] Evidence suggests that its activity may be mediated through the activation of AMP-activated protein kinase (AMPK) or via a cytochrome P450-generated carbene reactive metabolite that then interacts with Keap1.[1][6] This guide will explore these distinctions and provide the framework for a comprehensive in-laboratory comparison.
The Nrf2 Signaling Pathway: A Visual Overview
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by activators.
Quantitative Potency of Nrf2 Activators: A Comparative Table
| Compound | Assay Type | Cell Line | Potency (EC50 or Effective Concentration) | Reference(s) |
| This compound | Nrf2 Nuclear Translocation/Target Gene Expression | HepG2 | ~5 µM (effective concentration) | [1] |
| Nrf2 Nuclear Translocation/Target Gene Expression | HSCs | 2.5 - 5 µg/ml (effective concentration) | [2] | |
| Sulforaphane | ARE-luciferase reporter | HepG2 | ~3 µM | |
| ARE-luciferase reporter | Various | ~0.2 - 5 µM | [4] | |
| Bardoxolone Methyl (RTA 402) | ARE-luciferase reporter | Various | ~0.02 - 0.1 µM | [4] |
| tert-Butylhydroquinone (tBHQ) | Nrf2/ARE-luciferase reporter | SH-SY5Y | CD = 0.6 µM | [1] |
| ARE-luciferase reporter | HepG2 | ~160 µM (for significant activation) | ||
| Oltipraz | Enzyme Induction Assay | Rat Hepatocytes | IC50 ~10 - 30 µM | [2] |
Note: EC50 and effective concentration values can vary significantly depending on the cell type, specific assay conditions, and incubation times. This table is intended for comparative purposes and highlights the need for standardized, in-house benchmarking.
Experimental Design for Benchmarking Nrf2 Activators
To rigorously compare the potency and mechanism of action of this compound against other Nrf2 activators, a multi-pronged experimental approach is essential. The following protocols provide a validated framework for this investigation.
Experimental Workflow Overview
Caption: A logical workflow for the comprehensive benchmarking of Nrf2 activators.
Detailed Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This cell-based assay is the primary method for quantifying the activation of the Nrf2 pathway. It utilizes a stable cell line expressing a luciferase reporter gene under the control of an ARE promoter.[1]
Objective: To determine the potency (EC50) of Nrf2 activators.
Materials:
-
HEK293T, HepG2, or other suitable cells stably transfected with an ARE-luciferase reporter construct.[4]
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Nrf2 activators (this compound, Sulforaphane, Bardoxolone Methyl, tBHQ, Oltipraz).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of each Nrf2 activator. Discard the medium from the cells and add fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Cell Lysis and Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well.[4]
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[4]
Western Blot for Nrf2 Nuclear Translocation
This technique visualizes the accumulation of Nrf2 protein in the nucleus, a hallmark of its activation.[1]
Objective: To qualitatively and semi-quantitatively assess the ability of compounds to induce Nrf2 nuclear translocation.
Materials:
-
HepG2 or other suitable cell line.
-
Test compounds.
-
Nuclear and cytoplasmic extraction kit.
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membranes.
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Fractionation: Treat cells with the test compounds at various concentrations for a specified time. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit to separate the protein extracts.[1]
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Visualize the protein bands using an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates activation. Lamin B and GAPDH serve as loading controls for the nuclear and cytoplasmic fractions, respectively.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes, such as NQO1 and HO-1, providing direct evidence of Nrf2 transcriptional activity.[1]
Objective: To measure the induction of Nrf2 target gene expression by the test compounds.
Materials:
-
HepG2 or other suitable cell line.
-
Test compounds.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the test compounds for a specified time (e.g., 6-24 hours). Extract total RNA using a suitable kit.[1]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, primers for the target genes and housekeeping gene, and the qPCR master mix.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[1]
Discussion: Mechanistic Insights and Experimental Causality
The choice of these interconnected assays provides a self-validating system for benchmarking Nrf2 activators. The ARE-luciferase assay offers a high-throughput method for initial screening and potency determination. However, it is an indirect measure of Nrf2 activity. Therefore, confirming Nrf2 nuclear translocation via Western blot is crucial to demonstrate that the observed reporter activity is indeed due to the movement of Nrf2 into the nucleus. Finally, qPCR for downstream target genes like HO-1 and NQO1 provides a functional readout, confirming that the translocated Nrf2 is transcriptionally active and upregulating the endogenous antioxidant response.
The distinct proposed mechanisms of this compound activation—either through AMPK or a reactive metabolite—versus the direct electrophilic modification of Keap1 by compounds like sulforaphane and bardoxolone methyl, underscore the importance of this multi-assay approach. For instance, if this compound's activity is indeed AMPK-dependent, co-treatment with an AMPK inhibitor should attenuate its ability to induce Nrf2 activation in all three assays. This level of mechanistic dissection is vital for drug development professionals seeking to understand not just if a compound works, but how.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and other known Nrf2 activators. While a definitive EC50 value for this compound in a standardized ARE-luciferase assay remains to be conclusively reported in the literature, its dose-dependent activation of the Nrf2 pathway is well-documented. By employing the detailed experimental protocols outlined herein, researchers can generate robust, comparable data to elucidate the relative potency and nuanced mechanisms of action of this compound. Such rigorous benchmarking is indispensable for the continued exploration of Nrf2 activators as promising therapeutic agents for a multitude of oxidative stress-related diseases.
References
- 1. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced activation of hepatic stellate cells through Nrf-2-activating anti-oxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound elicits a glutathione antioxidant response and protects against apoptosis via the redox-sensitive ERK/Nrf2 pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Synergistic Effects of Schisandrin B with Chemotherapy Drugs
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the synergistic effects of Schisandrin B, a bioactive lignan from Schisandra chinensis, with conventional chemotherapy drugs. We will explore the underlying mechanisms, present supporting experimental data, and offer detailed protocols to validate these synergistic interactions in a laboratory setting.
Introduction: The Rationale for Combination Therapy
The efficacy of many chemotherapy agents is often limited by dose-dependent toxicities and the development of multidrug resistance (MDR).[1][2] Natural compounds that can enhance the cytotoxicity of these agents against cancer cells, potentially allowing for lower, less toxic doses, are of significant interest. This compound (Sch B) has emerged as a promising candidate, exhibiting not only its own anticancer properties but also a remarkable ability to synergize with existing chemotherapy drugs.[1][2]
Sch B is a bioactive molecule isolated from Schisandra chinensis, a plant used for centuries in Traditional Chinese Medicine.[3] Modern research has revealed its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent antitumor effects across a variety of cancer cell lines.[1][3] Its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit cancer cell proliferation and invasion.[3][4][5]
Core Mechanisms of this compound in Cancer Therapy
This compound exerts its anticancer effects through multiple signaling pathways. Understanding these mechanisms is crucial to comprehending its synergistic potential.
-
Induction of Apoptosis: Sch B promotes apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3][5] This leads to the activation of caspases (caspase-3 and -9) and cleavage of PARP, key executioners of cell death.[3][5][6]
-
Cell Cycle Arrest: Sch B can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases (G0/G1, S, or G2/M), depending on the cancer type.[3][5] This is often achieved by inhibiting cyclins and cyclin-dependent kinases (CDKs) like CDK4 and CDK6, and activating tumor suppressors like p53 and p21.[3]
-
Inhibition of Key Signaling Pathways: It has been shown to suppress several critical cancer-promoting pathways, including PI3K/Akt, STAT3, and NF-κB, which are involved in cell survival, proliferation, and inflammation.[1][3][7]
-
Reversal of Multidrug Resistance (MDR): One of the most significant attributes of Sch B is its ability to counteract MDR. It acts as a dual inhibitor of P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1).[8][9] These proteins are efflux pumps that actively remove chemotherapy drugs from cancer cells, reducing their intracellular concentration and effectiveness. By inhibiting these pumps, Sch B restores the accumulation and cytotoxicity of chemotherapeutic agents in resistant cells.[9]
Comparative Analysis: this compound in Combination with Standard Chemotherapies
Experimental evidence demonstrates that Sch B potentiates the effects of several widely used chemotherapy drugs. The synergy often results in a lower required dose of the conventional drug, thereby potentially reducing its associated side effects.
This compound and Doxorubicin (DOX)
Doxorubicin is a potent anthracycline antibiotic used to treat a wide range of cancers, but its use is limited by significant cardiotoxicity.[6][10]
-
Mechanism of Synergy: Sch B enhances DOX-induced apoptosis in cancer cells, an effect associated with the activation of the mitochondrial pathway and caspase-9.[6] Crucially, this synergistic apoptosis is not observed in normal cells like primary rat cardiomyocytes, suggesting a cancer-specific enhancement.[6][11] Furthermore, in DOX-resistant breast cancer cells (MCF-7/ADR), Sch B reverses resistance by inhibiting P-gp expression and promoting the degradation of survivin, a protein that inhibits apoptosis.[4][9]
-
Experimental Data: Studies have shown that co-administration of Sch B significantly enhances the cytotoxicity of DOX in human hepatic carcinoma (SMMC7721) and breast cancer (MCF-7) cell lines.[6][12] In animal models, pretreatment with Sch B not only enhanced the anticancer activity of DOX against sarcoma and breast cancer but also protected against chronic DOX-induced cardiotoxicity.[10][11]
| Chemotherapy Drug | Cancer Model | Key Synergistic Findings | Reported Mechanism | Citation(s) |
| Doxorubicin | Hepatic Carcinoma (SMMC7721), Breast Cancer (MCF-7), Sarcoma (S180) | Enhanced apoptosis in cancer cells but not normal cardiomyocytes. Reduced DOX-induced cardiotoxicity. | P-gp inhibition, activation of caspase-9, degradation of survivin. | [4][6][9][10] |
| Cisplatin | Neuroblastoma, Intestinal Epithelial Cells (IEC-6) | Attenuated cisplatin-induced oxidative stress, genotoxicity, and neurotoxicity. | Inhibition of NF-κB pathway, activation of Nrf2/ARE pathway. | [13][14][15] |
| Paclitaxel / Docetaxel | Cervical Cancer (Caski), Breast Cancer | Increased oral bioavailability of paclitaxel. Enhanced inhibition of cell viability, colony formation, and invasion. | Inhibition of P-gp and CYP3A, induction of apoptosis. | [16][17] |
| 5-Fluorouracil (5-FU) | Gastric Cancer (SGC-7901) | Enhanced growth inhibition in vitro and in vivo. | Inhibition of STAT3 phosphorylation, induction of autophagy. | [7] |
This compound and Cisplatin
Cisplatin is a platinum-based drug effective against numerous cancers, but its efficacy is often compromised by neurotoxicity and nephrotoxicity.
-
Mechanism of Synergy: Sch B appears to function more as a protective agent when combined with cisplatin. It mitigates cisplatin-induced toxicities by attenuating oxidative stress and DNA damage.[13] This is achieved by modulating the NF-κB pathway and activating the Nrf2-ARE antioxidant response pathway, which helps protect normal cells from cisplatin's harmful effects.[13][14] For instance, Sch B has been shown to protect inner hair cells and intestinal epithelial cells from cisplatin-induced damage.[15][18]
-
Experimental Data: In mice, Sch B treatment significantly reduced cisplatin-induced genotoxicity in the brain and bone marrow.[13] It also prevented memory deficits and attenuated lipid peroxidation and acetylcholinesterase activity, indicating a neuroprotective effect.[13] In cultured kidney cells (HK-2), Sch B protected against cisplatin-induced oxidative damage.[14]
This compound and Taxanes (Paclitaxel, Docetaxel)
Taxanes are mitotic inhibitors used in the treatment of breast, lung, and ovarian cancers.[19][20] Their poor water solubility and susceptibility to P-gp-mediated efflux can limit their application.[16][17]
-
Mechanism of Synergy: Sch B enhances the anti-tumor effects of docetaxel by inhibiting proliferation and inducing apoptosis in cervical cancer cells.[16] For paclitaxel, Sch B significantly improves its oral bioavailability by inhibiting both the P-gp efflux pump and the metabolic enzyme CYP3A in the gut.[17]
-
Experimental Data: In a study on cervical cancer cells, the combination of Sch B and docetaxel led to a more significant reduction in cell viability and a greater induction of apoptosis compared to either drug alone.[16] In rats, the co-administration of Sch B increased the oral bioavailability of paclitaxel by approximately threefold.[17]
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergistic effects of this compound and chemotherapy drugs, a systematic experimental approach is required.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating drug synergy in vitro.
References
- 1. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. Insights Into Anticancer Mechanisms of this compound: Isolation, Pharmacokinetics, and Preclinical Evidence | Semantic Scholar [semanticscholar.org]
- 3. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses gastric cancer cell growth and enhances the efficacy of chemotherapy drug 5-FU in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic Acid and Schisandrins: Natural Biaryl Polyphenols with Therapeutic Potential to Overcome Multidrug Resistance in Cancer [mdpi.com]
- 10. This compound prevents doxorubicin-induced chronic cardiotoxicity and enhances its anticancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Prevents Doxorubicin-Induced Chronic Cardiotoxicity and Enhances Its Anticancer Activity In Vivo | PLOS One [journals.plos.org]
- 12. us.academax.com [us.academax.com]
- 13. This compound, attenuates cisplatin-induced oxidative stress, genotoxicity and neurotoxicity through modulating NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [this compound protects against nephrotoxicity induced by cisplatin in HK-2 cells via Nrf2-ARE activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schisandra B, a representative lignan from Schisandra chinensis, improves cisplatin-induced toxicity: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound synergizes docetaxel-induced restriction of growth and invasion of cervical cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of oral bioavailability of paclitaxel after oral administration of Schisandrol B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound protect inner hair cells from cisplatin by inhibiting celluar oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A randomized, placebo-controlled phase 2 study of paclitaxel in combination with reparixin compared to paclitaxel alone as front-line therapy for metastatic triple-negative breast cancer (fRida) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Schisandrin B
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. Schisandrin B, a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis, is a compound of significant interest for its hepatoprotective, anti-inflammatory, and antitumor properties.[1][2] While its therapeutic potential is vast, understanding its environmental and health profile is paramount for its proper handling and disposal.
This guide provides essential, step-by-step logistical information for the proper disposal of this compound waste. The procedures outlined here are grounded in the precautionary principle, synthesizing data from safety data sheets (SDS), primary ecotoxicity research, and established hazardous waste management protocols to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Why Standard Disposal Is Not an Option
Before any disposal protocol can be established, a thorough hazard assessment is critical. While some supplier Safety Data Sheets (SDS) may classify pure this compound as "not a hazardous substance or mixture," this statement often pertains to specific regulatory classifications (e.g., transport) and may not encompass its full toxicological profile.[3]
The causality behind treating this compound as hazardous waste stems from its demonstrated environmental impact. Recent ecotoxicological studies have revealed that this compound exhibits significant toxicity to aquatic life.[4] Specifically, it has a high lethal effect on water crustaceans like Daphnia magna, with an effective concentration (EC50) of just 0.0152 mg/L after 48 hours.[4] This level of aquatic toxicity necessitates that this compound and its waste streams be prevented from entering sanitary sewer systems. Furthermore, other related lignans are often classified as "Harmful if swallowed" and "Toxic to aquatic life with long lasting effects," reinforcing the need for caution.[5][6]
Therefore, all this compound waste must be managed as hazardous chemical waste.
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₈O₆ | [7][8] |
| Molecular Weight | 400.46 g/mol | [1] |
| Appearance | White flaky crystals | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). | [1] |
| Aquatic Toxicity | EC₅₀ (48h) for D. magna: 0.0152 mg/L | [4] |
| Known Incompatibilities | Strong oxidizing agents | [3] |
The Core Workflow: A Self-Validating System for this compound Disposal
The following diagram illustrates the decision-making process for handling any waste stream containing this compound. This workflow is designed to be a self-validating system, ensuring that all potential forms of waste are captured and directed into the appropriate, compliant disposal route.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols for Waste Handling
Adherence to standardized protocols is essential for safety and compliance. Do not deviate from these procedures without consulting your institution's Environmental Health and Safety (EHS) department.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Assessment: Ensure the material is clearly identified as this compound.
-
Containment: If in its original container, ensure the cap is tightly sealed. If transferring, use a new, clean, and compatible container (e.g., amber glass vial).
-
Labeling: Affix a "Hazardous Waste" label to the container.[9] The label must include:
-
The words "Hazardous Waste."[10]
-
Full chemical name: "this compound." Do not use abbreviations.
-
Associated hazards: "Toxic to Aquatic Life."
-
The date you designate it as waste (accumulation start date).
-
-
Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).[10]
-
Disposal: Contact your institution's EHS office to arrange for pickup by a licensed professional waste disposal company.[3]
Protocol 2: Disposal of this compound Solutions
This protocol applies to this compound dissolved in common laboratory solvents like DMSO or ethanol.
-
Waste Collection: Designate a specific, compatible waste container for this compound solutions. This should be a sealable, leak-proof container (e.g., a glass or polyethylene bottle) with a screw cap.
-
Segregation: Do not mix this compound waste with other waste streams (e.g., halogenated solvents, acids) unless explicitly permitted by your EHS office. Incompatible wastes can react violently or produce toxic gases.[10]
-
Containment: When adding waste, use a funnel to prevent spills. Keep the container closed at all times except when adding waste.[9] Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Labeling: Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must list all components with estimated percentages (e.g., "this compound (<1%), Dimethyl Sulfoxide (99%)").[10]
-
Storage & Disposal: Store in the SAA. Once the container is full, arrange for EHS pickup within three days.[10]
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This category includes items like pipette tips, serological pipettes, microcentrifuge tubes, gloves, and contaminated glassware.
-
Gross Decontamination (Optional but Recommended): For grossly contaminated reusable glassware, rinse with a small amount of an appropriate solvent (e.g., ethanol) to remove the majority of the this compound residue. This rinsate must be collected and disposed of as liquid hazardous waste as per Protocol 2.[9]
-
Segregation & Collection:
-
Non-sharps: Place items like gloves, tubes, and wipes into a designated, lined container clearly labeled "this compound Contaminated Solid Waste."
-
Sharps: Place all contaminated sharps (needles, broken glass, etc.) into a puncture-resistant sharps container.[11]
-
-
Labeling: Label the container or bag with a "Hazardous Waste" label, identifying the contents as "Solid Waste Contaminated with this compound."[9]
-
Disposal: Once full, seal the container/bag and arrange for EHS pickup. Do not dispose of this waste in the regular or biohazardous trash.
Protocol 4: Decontamination of Work Surfaces
In the event of a minor spill or for routine cleaning of work areas.
-
Preparation: Don appropriate PPE, including a lab coat, safety glasses, and two pairs of nitrile gloves.
-
Absorption: If there is a visible spill of solid powder, gently cover it with a damp paper towel to avoid creating dust.[3] For liquid spills, absorb with a chemical absorbent pad or paper towels.
-
Cleaning: Wipe the contaminated area with a paper towel soaked in 70% ethanol or another suitable solvent in which this compound is soluble. Work from the outside of the spill inward.
-
Rinsing: Perform a final wipe with a towel soaked in deionized water.
-
Waste Disposal: All materials used for cleanup (gloves, towels, pads) must be collected and disposed of as contaminated solid waste as described in Protocol 3.
Regulatory Framework and Vendor Selection
The disposal of hazardous waste in a laboratory setting is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) establishes regulations under the Resource Conservation and Recovery Act (RCRA).[12][13] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations (HAZWOPER).[14][15]
The ultimate causality for these rigorous procedures is regulatory compliance and environmental stewardship. Your institution's EHS department is your primary resource for navigating these regulations. They have established procedures and contracts with licensed waste disposal vendors who are qualified to transport, treat, and dispose of chemical waste in accordance with the law.[16] Never dispose of this compound waste through a non-licensed entity.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to protect our environment.
References
- 1. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. Schisandrin - Wikipedia [en.wikipedia.org]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Potential toxicity of Schisandra chinensis to water environment: acute toxicity tests with water crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. epa.gov [epa.gov]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 16. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling Schisandrin B
For the diligent researcher, scientist, and drug development professional, the pursuit of novel therapeutics is a journey of precision and caution. Schisandrin B, a bioactive lignan isolated from Schisandra chinensis, represents a compound of significant interest, with demonstrated antioxidant, anti-inflammatory, and antitumor properties.[1][2][3][4][5] However, its potent biological activity necessitates a robust understanding of safe handling practices to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond basic data sheets to offer a comprehensive framework for the safe handling of this compound.
Deconstructing the Hazard Profile: Beyond the Label
A review of available Safety Data Sheets (SDS) for this compound and its analogues, such as Schisantherin B and Schisandrin A, indicates that the compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[6][7][8] However, these same documents advise precautionary measures, including avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[6]
This is where a critical, experience-based approach is paramount. Scientific literature reveals that this compound possesses significant biological activity. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and, notably, has demonstrated teratogenic properties, causing developmental impairment in zebrafish larvae.[1][2][9][10] The discrepancy between the regulatory classification and the observed bioactivity underscores the need for a conservative approach to safety. Therefore, we will proceed with handling recommendations appropriate for a compound with potential cytotoxic and teratogenic effects, adhering to the precautionary principle.
| Hazard Information Source | Key Findings | Implication for Handling |
| Safety Data Sheet (SDS) | Not classified as a hazardous substance.[6][7][8] May be harmful if inhaled, swallowed, or absorbed through the skin.[6] | Basic chemical hygiene is required, but the full extent of risk may not be captured. |
| Peer-Reviewed Literature | Exhibits antitumor and pro-apoptotic activity.[1][2] Shows teratogenic effects in developmental studies.[9][10] | Warrants handling as a potentially cytotoxic and teratogenic compound, requiring stringent controls to prevent exposure. |
Core Principles for Safe Handling: Engineering and Administrative Controls
Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. A comprehensive safety strategy begins with eliminating or minimizing hazards at their source through engineering and administrative controls.
-
Engineering Controls : The primary engineering control for handling powdered this compound is a certified chemical fume hood. This is non-negotiable for any procedure that could generate dust or aerosols, such as weighing, reconstituting, or aliquoting the solid compound. The fume hood will protect the user from inhaling fine particles.
-
Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. All users must be familiar with the potential hazards and trained in the specific handling procedures outlined in this guide. It is also advisable to work in a designated area within the lab to contain any potential contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the biological activity of this compound, a comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
Hand Protection: The First Point of Contact
-
Requirement : Double gloving is mandatory.
-
Glove Type : Use nitrile gloves. The inner glove provides a second barrier in case the outer glove is breached.
-
Procedure :
-
Don the first pair of gloves and ensure they are tucked under the cuff of your lab coat.
-
Don the second, outer pair of gloves, pulling the cuff over the sleeve of the lab coat.
-
Change the outer glove immediately if it becomes contaminated.
-
Remove and discard both pairs of gloves upon completion of the task and always before leaving the laboratory.
-
Wash hands thoroughly with soap and water after removing gloves.[11][12]
-
Body Protection: Shielding from Spills and Splashes
-
Requirement : A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs is essential.
-
Rationale : Standard cotton lab coats can absorb chemical spills, potentially holding the substance against the skin. A fluid-resistant coat will prevent this. The tight cuffs prevent powders or liquids from entering the sleeve.
Eye and Face Protection: Guarding Against the Unseen
-
Requirement : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times when handling this compound in any form.
-
Rationale : This protects the eyes from splashes when working with solutions and from airborne particles when handling the powder.
Respiratory Protection: A Precautionary Measure
-
Requirement : While working in a chemical fume hood should be sufficient to prevent inhalation of powders, a fit-tested N95 respirator should be used as an additional precaution if there is any risk of aerosol generation outside of a containment device.[13]
-
Causality : The fine nature of some chemical powders can lead to the generation of aerosols that may not be fully contained. An N95 respirator adds a layer of protection in such scenarios.
Step-by-Step Operational Plan for Handling this compound
The following workflow is designed to minimize exposure at every stage of handling.
Caption: Workflow for the safe handling of this compound.
-
Preparation :
-
Before handling the compound, don the complete PPE ensemble as described above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Line the work surface within the hood with absorbent, plastic-backed paper.
-
-
Weighing and Reconstitution :
-
Perform all weighing of powdered this compound inside the fume hood.
-
Use a spatula to carefully transfer the powder. Avoid any actions that could create dust.
-
When reconstituting, add the solvent slowly to the powder to prevent splashing. Cap the vial securely before vortexing or sonicating.
-
-
Experimental Use :
-
Keep all solutions of this compound in clearly labeled, sealed containers.
-
When adding the compound to cell cultures or animal models, employ techniques that minimize the generation of aerosols.
-
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for managing spills and disposing of waste is critical for safety.
Spill Cleanup
-
Alert and Secure : Immediately alert others in the area and restrict access.
-
Don PPE : If not already wearing it, don the full PPE ensemble, including double gloves, a lab coat, and eye protection.
-
Containment :
-
For solid spills : Gently cover the spill with absorbent pads. Do not dry sweep, as this will create dust.
-
For liquid spills : Cover the spill with absorbent material, working from the outside in.
-
-
Cleanup : Carefully collect all contaminated materials using forceps or a scoop and place them into a sealed, labeled hazardous waste bag.
-
Decontamination : Clean the spill area with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.
-
Disposal : Dispose of all cleanup materials as hazardous waste.
Waste Disposal
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Used gloves, lab coats, and other disposable PPE.
-
Pipette tips, vials, and other contaminated consumables.
-
Absorbent paper from the fume hood.
-
Excess or expired this compound solutions.
Collect all waste in designated, sealed, and clearly labeled hazardous waste containers for disposal according to your institution's environmental health and safety guidelines.
By implementing these comprehensive safety measures, researchers can confidently work with this compound, harnessing its therapeutic potential while ensuring a safe and secure laboratory environment.
References
- 1. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Schisandrin - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. In Silico Analysis, Anticonvulsant Activity, and Toxicity Evaluation of this compound in Zebrafish Larvae and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ethz.ch [ethz.ch]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
